molecular formula C18H12 B127203 Benzo[c]phenanthrene CAS No. 195-19-7

Benzo[c]phenanthrene

Cat. No.: B127203
CAS No.: 195-19-7
M. Wt: 228.3 g/mol
InChI Key: TUAHORSUHVUKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c]phenanthrene is an ortho-fused polycyclic arene resulting from the symmetrical fusion of the C1-C2 bonds of two naphthalene units. It is a benzenoid aromatic compound and an ortho-fused polycyclic arene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[c]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAHORSUHVUKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075459
Record name Benzo[c]phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Benzo(c)phenanthrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20295
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000067 [mmHg]
Record name Benzo(c)phenanthrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20295
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

195-19-7
Record name Benzo[c]phenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Benzphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000195197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[c]phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[c]phenanthrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZO(C)PHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H22XVR3V8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Benzo[c]phenanthrene: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings.[1] As a member of the PAH family, it is of significant interest to researchers in environmental science, toxicology, and drug development due to its carcinogenic properties and its role as an environmental pollutant.[2] This technical guide provides a comprehensive overview of this compound, focusing on its core molecular structure, chemical formula, and physical properties. It also details experimental methodologies for its synthesis and characterization, presenting quantitative data in a clear, tabular format for ease of reference and comparison.

Molecular Structure and Formula

This compound is a nonplanar molecule with the chemical formula C₁₈H₁₂.[1] It is an ortho-fused polycyclic arene that results from the symmetrical fusion of the C1-C2 bonds of two naphthalene (B1677914) units.[3][4] Other names for this compound include 3,4-Benzophenanthrene and Tetrahelicene.[1]

Molecular Visualization

The following diagram illustrates the molecular structure of this compound, with the standard IUPAC numbering system for the carbon atoms.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in various experimental and environmental settings.

PropertyValueReference
Molecular Formula C₁₈H₁₂[1][3]
Molecular Weight 228.29 g/mol [1][4]
Appearance White solid[1]
Melting Point 68 °C (154 °F; 341 K)[1]
Boiling Point 436.7 °C (818.1 °F; 709.8 K) at 760 mmHg[1]
Density 1.19 g/cm³[1]
Flash Point 209.1 °C (408.4 °F; 482.2 K)[1]
Solubility Soluble in nonpolar organic solvents. Slightly soluble in Acetonitrile and Chloroform (B151607).[1][4]
Vapor Pressure 2.02E-07 mmHg at 25°C[4]
CAS Number 195-19-7[1]

Experimental Protocols

The synthesis and characterization of this compound involve specific and controlled laboratory procedures. Below are detailed protocols for its synthesis via Heck coupling and oxidative photocyclization, as well as standard methods for its spectroscopic characterization.

Synthesis of this compound Ketone

A common method for synthesizing a this compound derivative involves a two-step process: a Heck coupling reaction followed by an oxidative photocyclization.[2][5]

Materials:

Procedure:

  • Heck Coupling:

    • Combine p-bromoacetophenone (1.0 eq), 2-vinylnaphthalene (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and NEt₃ (1.5 eq) in acetonitrile.[2]

    • Heat the mixture at reflux under a nitrogen atmosphere for 24 hours.[2]

    • After cooling to room temperature, remove the solvent under reduced pressure.[2]

    • Partition the residue between water and dichloromethane.[2]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.[2]

    • Purify the crude product by column chromatography on silica gel.[2]

  • Oxidative Photocyclization:

    • Dissolve the product from the Heck coupling reaction in cyclohexane containing a catalytic amount of iodine and propylene oxide.[2]

    • Irradiate the solution with a high-pressure mercury lamp for 12 hours under an oxygen atmosphere.[2]

    • Evaporate the solvent and purify the residue by column chromatography to yield the this compound ketone.[2]

Spectroscopic Characterization

The structural confirmation and purity assessment of this compound are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is typically recorded in a deuterated solvent like chloroform (CDCl₃).

  • ¹³C NMR: Carbon NMR is used to determine the number and types of carbon atoms. The spectrum for this compound can also be recorded in CDCl₃.[6]

Mass Spectrometry (MS):

  • Mass spectrometry is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern. This technique confirms the molecular formula of C₁₈H₁₂.[7]

Biological Activity and Signaling

This compound is recognized as a mutagen and a carcinogen.[2] Its biological activity is primarily due to its metabolic activation into reactive intermediates that can form covalent adducts with DNA. This process can lead to mutations and initiate carcinogenesis.

Metabolic Activation Pathway

The metabolic activation of this compound involves its conversion to diol epoxides, which are highly reactive electrophiles. The following diagram illustrates a simplified workflow of this activation and the subsequent cellular response.

Metabolic_Activation_Pathway cluster_activation Metabolic Activation cluster_cellular_response Cellular Response This compound This compound Metabolites Metabolites This compound->Metabolites Cytochrome P450 Diol Epoxides (B[c]PhDE) Diol Epoxides (B[c]PhDE) Metabolites->Diol Epoxides (B[c]PhDE) Epoxide Hydrolase DNA Adducts DNA Adducts Diol Epoxides (B[c]PhDE)->DNA Adducts Reacts with DNA MMR System Recognition MMR System Recognition DNA Adducts->MMR System Recognition Damage Recognition Mutations / Carcinogenesis Mutations / Carcinogenesis DNA Adducts->Mutations / Carcinogenesis Inefficient Repair Apoptosis Apoptosis MMR System Recognition->Apoptosis Proficient MMR

Caption: Metabolic activation and cellular response to this compound.

The diol epoxides of this compound have been noted to react preferentially with adenine (B156593) residues in DNA.[2] The cellular DNA mismatch repair (MMR) system, involving proteins like MutSα and MutSβ, can recognize these adducts.[2] In cells with a functional MMR system, this recognition can trigger apoptosis (programmed cell death).[2]

Safety and Hazards

This compound is associated with several health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is considered harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[1] It is also suspected of causing genetic defects and cancer.[1] Appropriate personal protective equipment and handling procedures should be used when working with this compound.

References

A Technical Guide to the Theoretical Studies of Benzo[c]phenanthrene Aromaticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the theoretical and computational studies of the aromaticity of Benzo[c]phenanthrene. This compound (C₁₈H₁₂) is a nonplanar polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings.[1][2] Its significance in research stems from its unique structural features, particularly its sterically hindered "fjord region," which induces a helical, nonplanar geometry.[3][4] This deviation from planarity has profound consequences on its electronic structure, aromaticity, and ultimately, its biological activity as an environmental pollutant and carcinogen.[1][5] Understanding the aromaticity of this molecule is crucial for elucidating its reactivity and metabolic activation pathways.

Theoretical Concepts in Aromaticity Assessment

The aromaticity of this compound is not uniform across its structure. Various computational indices are employed to quantify the local and global aromatic character of this and other PAHs.

  • Clar's Aromatic π-Sextet Rule : This rule posits that the most stable resonance structure of a PAH is the one with the maximum number of disjoint "aromatic sextets" (six π-electrons localized in a single benzene-like ring). Rings without a π-sextet are considered more reactive.[6] For this compound, this model suggests a structure with localized aromatic character.[7]

  • Geometry-Based Indices (HOMA) : The Harmonic Oscillator Model of Aromaticity (HOMA) index evaluates aromaticity based on the degree of bond length alternation within a ring. A value of 1 indicates a fully aromatic system like benzene, while values less than 1 (or even negative) suggest decreased aromaticity or antiaromaticity.

  • Magnetic-Based Indices (NICS) : The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. It involves calculating the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current).

  • Vibrational Spectroscopy-Based Indices (AI) : A more recent approach uses local vibrational force constants to derive an aromaticity index (AI). This method quantifies the degree of π-delocalization in a cyclic conjugated system based on vibrational properties.[7]

Computational Protocols

The theoretical study of this compound's aromaticity relies on quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed method due to its balance of accuracy and computational cost.

Typical Experimental Protocol: DFT Calculations

  • Geometry Optimization : The molecular geometry of this compound is optimized to find its lowest energy conformation. A common and effective level of theory for this is B3LYP with a triple-split valence basis set that includes diffuse and polarization functions, such as 6-311+G(d,p).[8] For studies focusing on reactivity and energies, the B3LYP/6-31G(d) level is also frequently used.[6]

  • Frequency Calculation : To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculation : Using the optimized geometry, various molecular properties and aromaticity indices are calculated.

    • NICS values are computed using the Gauge-Independent Atomic Orbital (GIAO) method.

    • HOMA values are calculated from the optimized bond lengths.

    • Aromaticity Index (AI) is derived from local CC stretching force constants.[7]

  • Software : These calculations are typically performed using computational chemistry software packages like Gaussian.[8]

Quantitative Data on this compound Aromaticity

Theoretical studies provide quantitative data that allows for a detailed analysis of this compound's electronic structure and stability.

Table 1: Calculated Aromaticity Indices for this compound Rings

RingAromaticity Index (AI)[7]HOMA Index[7]
Ring A0.7320.869
Ring B--
Ring C--
Ring D-0.859
Overall Molecule Peripheral Delocalization: 0.628 -

Note: Data for individual inner rings (B and C) were not specified in the provided search results. The HOMA index analysis describes the system as having four Clar sextets, with the terminal rings (A and D) showing high aromatic character.[7]

Table 2: Thermochemical and Energetic Data

PropertyValueComparison with Isomers (18π systems)[7]
Enthalpy of Formation (ΔH⁰f(298))69.6 kcal/molChrysene (B1668918): 63.0 kcal/mol; Triphenylene: 65.5 kcal/mol
StabilityLeast stableThis compound is less stable than its isomers Chrysene and Triphenylene.

Visualized Workflows and Relationships

G cluster_input Input cluster_computation Computational Steps cluster_analysis Analysis MolStruct Molecular Structure (this compound) GeoOpt Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) MolStruct->GeoOpt FreqCalc Frequency Calculation (Confirm Minimum Energy) GeoOpt->FreqCalc Verify Stability PropCalc Property Calculation (NICS, Bond Lengths, Force Constants) GeoOpt->PropCalc Optimized Geometry IndexCalc Calculation of Aromaticity Indices (HOMA, NICS, AI) PropCalc->IndexCalc AromAnalysis Aromaticity Profile & Reactivity Analysis IndexCalc->AromAnalysis

G cluster_structure Molecular Structure cluster_electronic Electronic & Chemical Properties cluster_activity Biological Implications Fjord Fjord Region Steric Strain NonPlanar Non-Planar Helical Geometry Fjord->NonPlanar PiDeloc Altered π-Electron Delocalization NonPlanar->PiDeloc AromProfile Aromaticity Profile (Localized Sextets) PiDeloc->AromProfile Reactivity Chemical Reactivity & Metabolic Activation AromProfile->Reactivity BioActivity Carcinogenicity & Mutagenicity Reactivity->BioActivity

Discussion and Analysis

The theoretical studies of this compound reveal a complex aromatic character that deviates significantly from simple planar PAHs. The steric repulsion between hydrogen atoms in the fjord region forces the molecule into a non-planar conformation.[3][8] This distortion directly impacts the π-electron system, leading to a lower overall stability compared to its less-strained isomers, chrysene and triphenylene, as evidenced by its higher enthalpy of formation.[7]

The aromaticity is not delocalized over the entire molecule but is instead concentrated in specific rings. The high HOMA values for the terminal rings (A and D) are consistent with Clar's rule, suggesting these rings retain significant benzene-like character.[7] This localization of aromaticity implies that other parts of the molecule, particularly the distorted central rings, are more olefinic and thus more susceptible to chemical attack. This heightened reactivity in specific regions is a key factor in its metabolic activation to carcinogenic diol epoxides.[3][9] The Aromaticity Index (AI) further supports a model of peripheral π-delocalization rather than a fully delocalized system.[7]

Conclusion

Theoretical studies are indispensable for understanding the nuanced aromaticity of complex molecules like this compound. Through the application of computational methods such as DFT and a variety of aromaticity indices (HOMA, NICS, AI), a detailed picture of its electronic structure emerges. The key finding is that the steric strain of the fjord region induces non-planarity, which in turn leads to reduced thermodynamic stability and a localized aromatic character. This theoretical framework provides a crucial foundation for understanding the molecule's chemical reactivity, metabolic fate, and ultimately its carcinogenic and mutagenic properties, offering valuable insights for toxicology and drug development professionals.

References

The intricate dance of a carcinogen and the code of life: A technical guide to the computational modeling of Benzo[c]phenanthrene-DNA interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular choreography of how environmental carcinogens like Benzo[c]phenanthrene interact with DNA is paramount. This in-depth technical guide delves into the computational modeling of these interactions, offering a comprehensive overview of the data, methodologies, and biological pathways involved. By bridging computational and experimental findings, we aim to provide a foundational resource for the development of novel preventative and therapeutic strategies.

This compound (B[c]P), a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and products of incomplete combustion, is a potent mutagen and carcinogen.[1] Its carcinogenicity is not inherent but arises from its metabolic activation to highly reactive diol epoxides.[2][3] These electrophilic metabolites, particularly the this compound diol epoxide (B[c]PhDE), can then covalently bind to DNA, forming bulky adducts that distort the double helix, disrupt normal cellular processes, and can ultimately lead to the initiation of cancer.[4][5] Unlike many other PAHs that preferentially bind to guanine (B1146940), B[c]PhDE exhibits a distinct preference for adenine (B156593) residues.[4][6]

Quantitative Insights into this compound-DNA Interactions

Computational and experimental studies have provided valuable quantitative data on the formation and consequences of B[c]PhDE-DNA adducts. This information is crucial for understanding the dose-response relationship of B[c]P exposure and for developing predictive models of its carcinogenic potential.

ParameterObservationSignificanceReference
Adduct Formation The 4(S),3(R)-dihydrodiol 2(S),1(R)-epoxide isomer of B[c]PhDE generates approximately 80% of its DNA adducts at adenine residues.Highlights the unique targeting of adenine by this specific B[c]PhDE stereoisomer, which may contribute to its high mutagenicity.[7]
Mutagenicity Treatment with B[c]PhDE resulted in a 60-fold increase in mutation frequency in the supF gene compared to the spontaneous rate.Demonstrates the potent mutagenic activity of B[c]PhDE, a key factor in its carcinogenicity.[8]
Mutation Spectrum Transversions, particularly A•T → T•A and G•C → T•A, constituted 86% of the induced mutations.Provides a specific mutational signature for B[c]PhDE, which can be useful in identifying its contribution to cancer in exposed individuals.[8]
DNA Repair Recognition Mismatch repair (MMR) proficient cells are approximately 3-fold more sensitive to the cytotoxic effects of B[c]PhDE compared to MMR-deficient cells.Indicates that the MMR system recognizes B[c]PhDE-DNA adducts and can trigger cell death, a protective mechanism against carcinogenesis.[4]

Key Experimental and Computational Protocols

The study of B[c]P-DNA interactions relies on a combination of sophisticated experimental and computational techniques. Below are detailed methodologies for some of the key approaches cited in the literature.

Experimental Protocol: ³²P-Postlabeling Assay for DNA Adduct Detection

This highly sensitive method is used to detect and quantify bulky DNA adducts.

Materials:

  • DNA sample isolated from cells or tissues exposed to B[c]P.

  • Micrococcal nuclease and spleen phosphodiesterase for DNA digestion.

  • [γ-³²P]ATP for labeling the adducts.

  • T4 polynucleotide kinase for the labeling reaction.

  • Thin-layer chromatography (TLC) plates for separating the labeled adducts.

  • Phosphorimager for visualization and quantification.

Procedure:

  • DNA Digestion: Purified DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.

  • Adduct Enrichment: Normal nucleotides are dephosphorylated, enriching the sample for the more resistant adducts.

  • Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography.

  • Detection and Quantification: The TLC plates are analyzed using a phosphorimager to detect the radioactive spots corresponding to the DNA adducts. The intensity of the spots is used to quantify the level of adduct formation.[7][9]

Computational Protocol: Molecular Dynamics (MD) Simulations

MD simulations provide insights into the structural and dynamic properties of B[c]PhDE-DNA adducts and their interactions with proteins like DNA polymerases.

Software:

  • GROMACS, AMBER, or similar MD simulation packages.[10]

  • Force fields suitable for nucleic acids and small molecules (e.g., AMBER, CHARMM).

Procedure:

  • System Setup: A starting structure of the DNA duplex containing the B[c]PhDE adduct is built. This can be based on experimental data (e.g., NMR) or generated through molecular modeling.[11][12] The system is then solvated in a periodic box of water molecules and counterions are added to neutralize the system.

  • Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to the desired level (e.g., 1 atm) while restraining the solute. This is followed by a period of unrestrained equilibration to allow the solvent to relax around the DNA.

  • Production Run: The production simulation is run for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the conformational space of the system.

  • Trajectory Analysis: The resulting trajectory is analyzed to investigate various properties such as structural distortions in the DNA, interactions between the adduct and the DNA, and the overall dynamics of the system.[13][14]

Computational Protocol: Quantum Mechanics (QM) Calculations

QM calculations are employed to study the electronic structure, reactivity, and spectroscopic properties of B[c]P and its metabolites.

Software:

  • Gaussian, ORCA, or similar QM software packages.

Procedure:

  • Structure Optimization: The geometry of the molecule of interest (e.g., a B[c]PhDE isomer) is optimized to find its lowest energy conformation.

  • Property Calculation: Once the geometry is optimized, various electronic properties can be calculated, such as the molecular orbitals, charge distribution, and reactivity indices. These calculations can help to understand why B[c]PhDE reacts preferentially with adenine.[15]

  • Reaction Pathway Analysis: QM methods can be used to map the potential energy surface of the reaction between B[c]PhDE and a DNA base, providing insights into the reaction mechanism and the stability of the resulting adducts.

Visualizing the Pathways of Carcinogenesis and Cellular Defense

To better understand the complex processes involved in B[c]P-induced carcinogenesis, we can visualize the key pathways and workflows using diagrams.

Metabolic_Activation_of_Benzocphenanthrene BcP This compound CYP1A1_1B1 Cytochrome P450 (CYP1A1, CYP1B1) BcP->CYP1A1_1B1 Oxidation BcP_Epoxide B[c]P-Epoxide CYP1A1_1B1->BcP_Epoxide EH Epoxide Hydrolase BcP_Epoxide->EH Hydration BcP_Diol B[c]P-3,4-dihydrodiol EH->BcP_Diol CYP Cytochrome P450 BcP_Diol->CYP Epoxidation BcPhDE This compound diol epoxide (B[c]PhDE) (Ultimate Carcinogen) CYP->BcPhDE DNA DNA BcPhDE->DNA Covalent Binding DNA_Adduct B[c]PhDE-DNA Adduct (at Adenine) DNA->DNA_Adduct

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

DNA_Mismatch_Repair_Response cluster_damage DNA Damage cluster_recognition Adduct Recognition cluster_signaling Downstream Signaling DNA_Adduct B[c]PhDE-DNA Adduct MutS MutSα / MutSβ (MMR Proteins) DNA_Adduct->MutS Recognition MutL MutLα MutS->MutL Recruitment Apoptosis Apoptosis (Programmed Cell Death) MutL->Apoptosis Signal Transduction

Caption: DNA Mismatch Repair (MMR) response to B[c]PhDE-DNA adducts.

Computational_Modeling_Workflow start Define Research Question model_building Build Initial Model (e.g., B[c]PhDE-DNA complex) start->model_building qm_calcs Quantum Mechanics (QM) Calculations model_building->qm_calcs Electronic Properties md_sims Molecular Dynamics (MD) Simulations model_building->md_sims Structural Dynamics analysis Trajectory & Data Analysis qm_calcs->analysis md_sims->analysis validation Experimental Validation (e.g., NMR, Mutagenesis Assays) analysis->validation insights Biological Insights & Model Refinement analysis->insights validation->insights

Caption: A typical workflow for the computational modeling of B[c]P-DNA interactions.

Conclusion and Future Directions

The computational modeling of this compound-DNA interactions has significantly advanced our understanding of its carcinogenic mechanism. By integrating quantitative data from experimental and computational approaches, researchers can build increasingly accurate models that predict the biological consequences of B[c]P exposure. Future work should focus on refining these models to incorporate the complexities of the cellular environment, including the roles of other DNA repair pathways and the influence of chromatin structure. Such advancements will be instrumental in developing more effective strategies for cancer prevention and therapy.

References

Benzo[c]phenanthrene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 195-19-7[1]

IUPAC Name: Benzo[c]phenanthrene

This technical guide provides an in-depth overview of this compound, a polycyclic aromatic hydrocarbon (PAH), for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, synthesis methodologies, metabolic pathways, toxicological profile, and analytical techniques.

Chemical and Physical Properties

This compound is a nonplanar PAH composed of four fused benzene (B151609) rings.[2] It exists as a white or yellow solid and is soluble in nonpolar organic solvents.[2][3] Due to its helical structure, it is also known as tetrahelicene and exhibits chirality.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₂[1]
Molecular Weight228.29 g/mol [5]
Melting Point158-160 °C[3]
Boiling Point305.1 °C (estimate)[3][6]
Density1.1209 g/cm³ (estimate)[3][6]
Storage Temperature2-8 °C, sealed in dry conditions[3][6]
SolubilitySlightly soluble in acetonitrile (B52724) and chloroform[3]
StabilityLight sensitive[3]

Synthesis Protocols

The synthesis of this compound and its derivatives can be achieved through various methods. Two common approaches are detailed below.

Experimental Protocol 1: Synthesis via Heck Coupling and Oxidative Photocyclization

This method describes a general procedure for synthesizing a this compound precursor.[7]

Materials:

Procedure:

  • Heck Coupling: A mixture of p-bromoacetophenone (1.0 eq), 2-vinylnaphthalene (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and NEt₃ (1.5 eq) in acetonitrile is heated at reflux under a nitrogen atmosphere for 24 hours.[7] After cooling to room temperature, the solvent is removed under reduced pressure.[7]

  • Oxidative Photocyclization: The residue from the Heck coupling reaction is dissolved in a suitable solvent (e.g., cyclohexane) with iodine and propylene oxide. The mixture is then irradiated with a high-pressure mercury lamp to induce cyclization.

  • Purification: The resulting this compound derivative can be purified by crystallization from ethanol (B145695) or petroleum ether.[3]

Experimental Protocol 2: Synthesis of 3-Hydroxythis compound

This protocol outlines the synthesis of a hydroxylated metabolite of this compound.[8]

Materials:

  • A suitable precursor (e.g., a methoxy-substituted this compound derivative)

  • Dichloromethane (CH₂Cl₂)

  • Boron tribromide (BBr₃) solution (1 M in CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of the methoxy-substituted precursor (1.0 eq) in dry CH₂Cl₂ at 0 °C under argon, add a 1 M solution of BBr₃ (2.1 eq) in CH₂Cl₂ over 2-3 minutes.[8]

  • After stirring for 12 hours at room temperature, the reaction mixture is hydrolyzed with ice-cold water.[8]

  • The organic layer is separated, washed with water, and dried over Na₂SO₄.[8]

  • The solvent is removed to yield a solid, which is then triturated with hexane to give 3-Hydroxythis compound.[8]

Metabolic Activation and Toxicology

While this compound itself is considered a weak carcinogen in rodents, its metabolites, particularly the diol epoxides, are highly carcinogenic.[9] The metabolic activation of this compound is a critical area of study, as the process in humans may differ significantly from that in rodents, potentially underestimating its carcinogenic risk to humans.[9][10]

Human liver microsomes, primarily through the action of cytochrome P450 enzymes P450 1A2 and P450 1B1, metabolize this compound.[9][10] A key pathway involves the formation of this compound-3,4-dihydrodiol (B[c]Ph-3,4-DH), which is a precursor to the highly potent ultimate carcinogen, this compound-3,4-diol-1,2-epoxide (B[c]PhDE).[9] This diol epoxide is known to be one of the most tumorigenic diol epoxides.[11]

Unlike many other PAHs that primarily form adducts with guanine, B[c]PhDE preferentially reacts with adenine (B156593) residues in DNA, leading to the formation of DNA adducts.[12][13] These adducts are mutagenic and can initiate carcinogenesis.[12][13] The formation of these adducts has been observed in human mammary cell lines (MCF-7).[11]

The toxicity of hydroxylated metabolites, such as 3-hydroxythis compound, has also been investigated, showing significantly higher toxicity than the parent compound in some biological systems.[14]

Benzo_c_phenanthrene_Metabolism BcP This compound P450 Cytochrome P450 (e.g., CYP1A2, CYP1B1) BcP->P450 BcP_34_DH B[c]Ph-3,4-dihydrodiol P450->BcP_34_DH Metabolic Activation BcP_DE B[c]Ph-3,4-diol-1,2-epoxide (Ultimate Carcinogen) BcP_34_DH->BcP_DE Epoxidation DNA_adducts DNA Adducts (primarily with Adenine) BcP_DE->DNA_adducts Covalent Binding Carcinogenesis Carcinogenesis DNA_adducts->Carcinogenesis

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

Experimental Protocol: In Vitro Metabolism Study

This protocol describes a general method for studying the metabolism of this compound using human liver microsomes.[9]

Materials:

  • This compound

  • Human liver microsomes

  • NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer

  • DMSO (for dissolving this compound)

  • Ice-cold acetone

  • Ethyl acetate

  • HPLC system for metabolite analysis

Procedure:

  • Prepare incubation mixtures containing human liver microsomes, the NADPH-generating system, and phosphate buffer.

  • Initiate the reaction by adding this compound (dissolved in DMSO) to the incubation mixture. A final DMSO concentration of 1% is typical.[9]

  • Incubate at 37 °C for a specified time (e.g., 20 minutes, as metabolism has been shown to be linear within this timeframe).[9]

  • Terminate the reaction by adding ice-cold acetone.[9]

  • Extract the metabolites from the mixture using ethyl acetate.[9]

  • Evaporate the organic layer to dryness under a stream of nitrogen.[9]

  • Reconstitute the residue in a suitable solvent and analyze the metabolites using HPLC.

Analytical Methods

The analysis of this compound and its metabolites is crucial for toxicological and environmental studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques for its analysis.[15] For detecting low levels of PAHs in biological samples like blood, methods involving purge and trap methodology, high-resolution gas chromatography, and magnetic sector mass spectrometry can achieve detection limits in the low parts per trillion (ppt) range.[16] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for identifying specific DNA adducts of this compound.[17]

Analytical_Workflow Sample Biological or Environmental Sample Extraction Extraction Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GCMS GC-MS Analysis->GCMS HPLCMS HPLC-MS/MS Analysis->HPLCMS Data Data Analysis and Quantification GCMS->Data HPLCMS->Data

Caption: A general workflow for the analysis of this compound.

References

Solubility of Benzo[c]phenanthrene: A Qualitative Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Benzo[c]phenanthrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. This compound is a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental science and toxicology due to its carcinogenic properties. A thorough understanding of its solubility is critical for toxicological studies, environmental remediation, and the development of analytical methods.

While this compound is generally known to be soluble in nonpolar organic solvents, specific quantitative solubility data is sparse in publicly available literature. This guide summarizes the available qualitative data and provides a detailed experimental protocol for the quantitative determination of its solubility.

The following table summarizes the known qualitative solubility of this compound in various organic solvents. It is important to note that "slightly soluble" indicates that the solute has a low affinity for the solvent, and high concentrations are not achievable. For many applications, experimental determination of the precise solubility at the desired temperature and pressure is recommended.

SolventSolubility
Nonpolar organic solventsSoluble[1]
AcetonitrileSlightly Soluble[2][3]
ChloroformSlightly Soluble[2][3]

Experimental Protocol for the Determination of this compound Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted "shake-flask" method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC), a common and reliable technique for the analysis of PAHs.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity, >98%)

  • Selected organic solvent (HPLC grade or higher)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a Diode Array Detector (DAD) or Fluorescence Detector (FLD)

  • A suitable HPLC column for PAH analysis (e.g., C18 column)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. For PAHs, an equilibration time of 24 to 48 hours is typically recommended. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution gravimetrically with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of calibration standards of this compound in the selected solvent with known concentrations.

    • Analyze the calibration standards and the diluted sample solutions by HPLC.

    • The concentration of this compound in the diluted sample is determined from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound and solvent to vials B Seal vials A->B C Agitate at constant temperature (24-48 hours) B->C D Settle or Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G HPLC Analysis F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Discovery and History of Benzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings. As a member of the PAH family, it is of significant interest to researchers in environmental science, toxicology, and drug development due to its carcinogenic properties and its role as an environmental pollutant. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological activity of this compound, with a focus on the experimental methodologies used in its study.

Discovery and History

Early synthetic efforts targeting complex PAHs were driven by the desire to confirm structures and explore the relationship between chemical structure and carcinogenicity. While modern methods provide more efficient routes, classic synthetic strategies like the Bardhan-Sengupta phenanthrene (B1679779) synthesis (1932) and the Haworth synthesis were foundational in constructing the phenanthrene skeleton.[2][3][4][5] A notable and versatile approach to this compound derivatives has been the Robinson-Mannich base synthesis .[6] This method utilizes a 4-ketotetrahydrophenanthrene derivative to build the additional fused ring, offering a flexible route to various substituted Benzo[c]phenanthrenes.[6]

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its study. The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₈H₁₂[7]
Molar Mass 228.29 g/mol [7]
Appearance White solid[7]
Melting Point 68 °C[7]
Boiling Point 436.7 °C[7]
CAS Number 195-19-7[7]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsSource
¹H NMR Complex aromatic region signalsBenchChem[8]
¹³C NMR Multiple signals in the aromatic regionBenchChem[8]
Mass Spectrometry (MS) m/z 228 (M⁺), 226, 114, 113BenchChem[8]

Experimental Protocols

Synthesis of a this compound Derivative

A common modern approach to synthesizing this compound derivatives involves a two-step process of Heck coupling followed by oxidative photocyclization.[8]

Materials:

Procedure:

  • Heck Coupling:

    • A mixture of p-bromoacetophenone (1.0 eq), 2-vinylnaphthalene (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and NEt₃ (1.5 eq) in acetonitrile is heated at reflux under a nitrogen atmosphere for 24 hours.[8]

    • After cooling to room temperature, the solvent is removed under reduced pressure.[8]

    • The residue is then partitioned between water and dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.[8]

    • The crude product is purified by column chromatography on silica gel.[8]

  • Oxidative Photocyclization:

    • The product from the Heck coupling reaction is dissolved in cyclohexane containing a catalytic amount of iodine and propylene oxide.[8]

    • The solution is then irradiated with a high-pressure mercury lamp for 12 hours under an oxygen atmosphere.[8]

    • The solvent is evaporated, and the residue is purified by column chromatography to yield the this compound ketone.[8]

Assessment of Mutagenicity: The Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The test measures the rate of reversion mutations that restore the ability of the bacteria to synthesize histidine and grow on a histidine-free medium. Many PAHs, including this compound, are pro-mutagens and require metabolic activation to exert their mutagenic effects. This is achieved by adding a liver extract, typically from rats (S9 fraction), to the test system.[9]

Experimental Workflow for the Ames Test:

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial Culture Bacterial Culture Combine Combine in Top Agar Bacterial Culture->Combine S9 Mix S9 Mix S9 Mix->Combine Test Compound Test Compound Test Compound->Combine Pour Pour onto Minimal Glucose Agar Combine->Pour Incubate Incubate at 37°C for 48h Pour->Incubate Count Colonies Count Revertant Colonies Incubate->Count Colonies Compare Compare to Control Count Colonies->Compare

Workflow for the Ames Test for Mutagenicity.
Assessment of Carcinogenicity: Mouse Skin Painting Assay

The mouse skin painting assay is a classical in vivo method to assess the carcinogenic potential of a chemical. In a two-stage carcinogenesis model, an initiator (a sub-carcinogenic dose of the test compound) is applied to the skin, followed by repeated applications of a promoter to induce tumor development.[10]

Experimental Workflow for Mouse Skin Painting Assay:

Skin_Painting_Workflow cluster_initiation Initiation Phase cluster_promotion Promotion Phase cluster_observation Observation and Analysis Shave Shave Dorsal Skin of Mice Apply Initiator Apply Single Dose of This compound Shave->Apply Initiator Wait Wait 1-2 Weeks Apply Initiator->Wait Apply Promoter Repeatedly Apply Promoter (e.g., TPA) Wait->Apply Promoter Monitor Monitor for Tumor Formation Apply Promoter->Monitor Record Record Tumor Incidence and Multiplicity Monitor->Record Histopathology Histopathological Analysis of Tumors Record->Histopathology

Workflow for a Two-Stage Mouse Skin Painting Assay.

Biological Activity and Signaling Pathways

This compound is a potent mutagen and carcinogen.[8] Its biological activity is dependent on its metabolic activation to highly reactive intermediates that can form covalent adducts with cellular macromolecules, particularly DNA.[8]

Metabolic Activation

The metabolic activation of this compound is primarily carried out by cytochrome P450 (CYP) enzymes. The key pathway involves the formation of a dihydrodiol epoxide, specifically the this compound-3,4-diol-1,2-epoxide (B[c]PhDE), which is considered the ultimate carcinogen.[11] In humans, CYP1A2 and CYP1B1 are the major enzymes involved in the formation of the precursor, this compound-3,4-dihydrodiol.[12]

Signaling Pathway of this compound Metabolic Activation and DNA Adduct Formation:

Metabolic_Activation_Pathway BcP This compound CYP1A2_1B1 CYP1A2, CYP1B1 BcP->CYP1A2_1B1 Oxidation BcPDH This compound- 3,4-dihydrodiol CYP1A2_1B1->BcPDH EpoxideHydrolase Epoxide Hydrolase BcPDH->EpoxideHydrolase Epoxidation BcPhDE This compound- 3,4-diol-1,2-epoxide (Ultimate Carcinogen) EpoxideHydrolase->BcPhDE DNA DNA BcPhDE->DNA Covalent Binding DNA_Adduct B[c]PhDE-DNA Adduct (at Adenine) DNA->DNA_Adduct

Metabolic activation of this compound.
DNA Adduct Formation and Cellular Response

Unlike many other PAHs, such as benzo[a]pyrene (B130552) which primarily targets guanine (B1146940) residues in DNA, B[c]PhDE reacts preferentially with adenine (B156593) residues.[8][11] The formation of these bulky DNA adducts can lead to mutations during DNA replication and initiate the process of carcinogenesis.

The cellular response to B[c]PhDE-induced DNA damage involves the DNA mismatch repair (MMR) system.[13][14] The MMR proteins, MutSα and MutSβ, can recognize these B[c]PhDE-DNA adducts.[13][14] This recognition can trigger a downstream signaling cascade that leads to apoptosis (programmed cell death) in cells with a proficient MMR system.[13][14] This response is a critical defense mechanism to eliminate cells with potentially cancerous lesions.

Logical Relationship of DNA Damage Response to this compound:

DNA_Damage_Response BcP_Exposure This compound Exposure Metabolic_Activation Metabolic Activation BcP_Exposure->Metabolic_Activation DNA_Adduct_Formation B[c]PhDE-DNA Adduct Formation (Adenine) Metabolic_Activation->DNA_Adduct_Formation MMR_Recognition DNA Mismatch Repair (MMR) System Recognition (MutSα, MutSβ) DNA_Adduct_Formation->MMR_Recognition Mutation Mutation (Carcinogenesis Initiation) DNA_Adduct_Formation->Mutation Inefficient Repair/ MMR Deficiency Apoptosis Apoptosis (Cell Elimination) MMR_Recognition->Apoptosis Proficient MMR

Cellular response to this compound-induced DNA damage.

Conclusion

This compound remains a significant compound of interest for toxicological and oncological research. Its unique mechanism of DNA adduction, primarily at adenine residues, distinguishes it from other well-studied PAHs. Understanding its historical context, chemical properties, and the intricate cellular pathways it perturbs is essential for developing strategies for risk assessment and potential therapeutic interventions in PAH-related cancers. This guide provides a foundational technical overview to support researchers and professionals in this endeavor.

References

Benzo[c]phenanthrene Metabolic Activation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the metabolic activation pathways of Benzo[c]phenanthrene (B[c]Ph), a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its carcinogenic potential. This document is intended for researchers, scientists, and drug development professionals investigating the mechanisms of PAH-induced carcinogenesis and developing potential inhibitory strategies.

Executive Summary

This compound, a component of environmental pollutants and tobacco smoke, is a procarcinogen that requires metabolic activation to exert its genotoxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of highly reactive diol epoxides that can form covalent adducts with DNA, initiating carcinogenic processes. Understanding these activation pathways is crucial for risk assessment and the development of targeted chemopreventive agents. This guide details the key enzymatic players, the stereochemical transformations, the resulting DNA damage, and the experimental methodologies used to elucidate these pathways.

Core Metabolic Activation Pathway: The Diol Epoxide Pathway

The primary route of B[c]Ph metabolic activation is the "diol epoxide" pathway, a multi-step process involving oxidation and hydrolysis to form the ultimate carcinogenic metabolite, a this compound-3,4-diol-1,2-epoxide (B[c]PhDE).

Initial Oxidation by Cytochrome P450 Enzymes

The initial and rate-limiting step in B[c]Ph activation is the monooxygenation of the parent hydrocarbon by CYP enzymes, primarily isoforms from the CYP1 family.[1][2] Human CYP1A1, CYP1A2, and CYP1B1 have been identified as key enzymes in this process.[1][2] This oxidation can occur at two principal sites: the K-region (5,6-position) and the bay-region (3,4-position). In rodents, metabolism predominantly occurs at the K-region, leading to the formation of B[c]Ph-5,6-dihydrodiol, a less carcinogenic metabolite.[2] Conversely, human liver microsomes show a preference for metabolism at the 3,4-position, generating B[c]Ph-3,4-dihydrodiol, the precursor to the highly potent ultimate carcinogen.[2]

Hydration by Epoxide Hydrolase

The arene oxides formed by CYP action are substrates for microsomal epoxide hydrolase (mEH), which catalyzes their hydration to form trans-dihydrodiols. The formation of trans-B[c]Ph-3,4-dihydrodiol is the critical step leading to the ultimate carcinogen.

Secondary Oxidation to Diol Epoxides

The trans-B[c]Ph-3,4-dihydrodiol undergoes a second round of oxidation by CYP enzymes, primarily CYP1A1 and CYP1B1, to form the highly reactive this compound-3,4-diol-1,2-epoxides (B[c]PhDE).[1] These diol epoxides exist as different stereoisomers, with the (+)-syn- and (-)-anti-B[c]PhDE being the major DNA-binding species.

This compound Diol Epoxide Pathway cluster_0 Phase I Metabolism cluster_1 DNA Adduct Formation B[c]Ph This compound Arene_Oxide B[c]Ph-3,4-oxide B[c]Ph->Arene_Oxide CYP1A1, CYP1A2, CYP1B1 Dihydrodiol trans-B[c]Ph-3,4-dihydrodiol Arene_Oxide->Dihydrodiol Epoxide Hydrolase Diol_Epoxide B[c]Ph-3,4-diol-1,2-epoxide (Ultimate Carcinogen) Dihydrodiol->Diol_Epoxide CYP1A1, CYP1B1 DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts Covalent Binding

Figure 1: The Diol Epoxide Pathway of this compound.

DNA Adduct Formation

The ultimate carcinogen, B[c]PhDE, is highly electrophilic and readily reacts with nucleophilic sites on DNA, forming stable covalent adducts. Unlike many other PAHs that primarily target guanine (B1146940) residues, B[c]PhDE shows a marked preference for reacting with adenine (B156593) residues in DNA.[3] The formation of these bulky adducts can lead to distortions in the DNA helix, interfering with replication and transcription, and ultimately resulting in mutations if not repaired. The major adducts formed are derived from the reaction of (-)-B[c]PhDE-2 with deoxyadenosine (B7792050) and deoxyguanosine.[4]

Quantitative Data

The following tables summarize key quantitative data related to the metabolic activation of this compound.

Metabolism of this compound in Liver Microsomes
SpeciesMicrosome TypeMajor MetaboliteMinor MetaboliteReference
HumanLiverB[c]Ph-3,4-dihydrodiolB[c]Ph-5,6-dihydrodiol[2]
RatLiver (control)B[c]Ph-5,6-dihydrodiol (77-89%)B[c]Ph-3,4-dihydrodiol (6-17%)[2]
RatLiver (3-MC treated)B[c]Ph-5,6-dihydrodiolB[c]Ph-3,4-dihydrodiol[2]

3-MC: 3-Methylcholanthrene, a potent inducer of CYP1A enzymes.

DNA Adduct Formation in Rodent Embryo Cells
Cell TypeMajor Adduct PrecursorAdduct Ratio (dA:dG)Reference
Sencar Mouse Embryo(-)-B[c]PhDE-23:1[4]
Syrian Hamster Embryo(-)-B[c]PhDE-23:1[4]
Wistar Rat Embryo(-)-B[c]PhDE-23:1[4]

(-)-B[c]PhDE-2 refers to the (4R,3S)-dihydroxy-(2S,1R)-epoxy-1,2,3,4-tetrahydro-B[c]Ph stereoisomer.

Experimental Protocols

In Vitro Metabolism with Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of this compound using liver microsomes.

Objective: To determine the formation of B[c]Ph metabolites by liver microsomal enzymes.

Materials:

  • Human or rodent liver microsomes

  • This compound (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC system with UV and/or fluorescence detection

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding B[c]Ph (dissolved in a suitable solvent like DMSO, final concentration typically 1-100 µM).

  • Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold organic solvent.

  • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Collect the organic phase containing the metabolites.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for HPLC analysis.

  • Analyze the sample by HPLC to separate and quantify the metabolites by comparing retention times and spectral properties to authentic standards.

In Vitro Metabolism Workflow cluster_workflow Experimental Workflow Start Prepare Reaction Mixture (Microsomes, Buffer, NADPH system) Preincubation Pre-incubate at 37°C Start->Preincubation Add_Substrate Add this compound Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Termination Terminate Reaction (Add Organic Solvent) Incubation->Termination Extraction Extract Metabolites Termination->Extraction Analysis HPLC Analysis Extraction->Analysis

Figure 2: General workflow for in vitro metabolism studies.
32P-Postlabeling Assay for DNA Adducts

This sensitive assay is used to detect and quantify bulky DNA adducts formed by carcinogens like B[c]Ph.

Objective: To measure the level of B[c]Ph-DNA adducts in a given DNA sample.

Materials:

  • DNA sample (from treated cells or tissues)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-32P]ATP

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • TLC developing solvents

Procedure:

  • DNA Digestion: Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Selectively remove normal nucleotides by digestion with nuclease P1, which dephosphorylates normal 3'-mononucleotides but not the bulky adducts.

  • 32P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • TLC Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography on PEI-cellulose plates.

  • Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised spots. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 107-109 normal nucleotides.

umu Genotoxicity Assay

The umu test is a bacterial short-term assay to assess the genotoxic potential of chemical compounds by measuring the induction of the SOS DNA repair system.

Objective: To determine the genotoxicity of B[c]Ph and its metabolites.

Materials:

  • Salmonella typhimurium tester strain TA1535/pSK1002 (carries a umuC'-'lacZ fusion gene)

  • Growth medium (e.g., TGA medium)

  • Test compound (B[c]Ph or its metabolites)

  • S9 fraction (for metabolic activation)

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate for β-galactosidase

  • 96-well microplate and plate reader

Procedure:

  • Bacterial Culture: Grow the tester strain to the mid-logarithmic phase.

  • Exposure: In a 96-well plate, expose the bacteria to various concentrations of the test compound in the presence or absence of an S9 mix for metabolic activation. Include positive and negative controls.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).

  • β-Galactosidase Assay: After incubation, measure the activity of β-galactosidase, the product of the induced lacZ gene. This is typically done by adding ONPG and measuring the formation of the colored product, o-nitrophenol, spectrophotometrically.

  • Data Analysis: The genotoxic potential is expressed as the induction ratio (IR), which is the ratio of β-galactosidase activity in the presence of the test compound to that in the negative control. An IR greater than 1.5 or 2.0 is typically considered a positive result.

Conclusion

The metabolic activation of this compound is a complex process involving multiple enzymes and stereochemical considerations. The preferential formation of the highly carcinogenic B[c]Ph-3,4-diol-1,2-epoxide in humans underscores the potential health risk associated with exposure to this PAH. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms of B[c]Ph-induced carcinogenesis and to screen for potential inhibitors of its metabolic activation. Continued research in this area is essential for developing effective strategies to mitigate the adverse health effects of this environmental carcinogen.

References

An In-depth Technical Guide on the Toxicological Profile of Benzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings. As a component of environmental pollutants originating from incomplete combustion of organic materials, it is of significant interest to the fields of toxicology, environmental science, and drug development. Although considered a weak carcinogen in some rodent bioassays, its metabolic activation products, particularly the diol epoxides, are among the most potent carcinogenic PAH metabolites known. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its metabolism, genotoxicity, carcinogenicity, and the molecular mechanisms underlying its toxic effects.

Acute and Chronic Toxicity

Quantitative data on the acute toxicity of this compound is limited. The primary toxicological concerns are related to its long-term effects, specifically its carcinogenicity.

Table 1: Acute Toxicity of this compound

Route of Administration Test Species Parameter Value Reference
Oral Data Not Available LD50 -
Dermal Data Not Available LD50 -

| Inhalation | Data Not Available | LC50 | - | |

Metabolism and Metabolic Activation

The carcinogenicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA.[1] This process is primarily mediated by cytochrome P450 (CYP) enzymes.

The metabolic activation of this compound proceeds through the formation of epoxides, which are then hydrolyzed by epoxide hydrolase to form dihydrodiols. These dihydrodiols are further epoxidized by CYP enzymes to yield highly reactive diol epoxides, which are considered the ultimate carcinogenic metabolites.

Several CYP isoforms are involved in the metabolism of this compound, including CYP1A1, CYP1A2, and CYP1B1. The relative contribution of each isoform can vary depending on the tissue and species.

Metabolic Activation of this compound cluster_0 Phase I Metabolism cluster_1 DNA Adduct Formation This compound This compound This compound-3,4-oxide This compound-3,4-oxide This compound->this compound-3,4-oxide CYP1A1, CYP1B1 trans-3,4-Dihydroxy-3,4-dihydrothis compound trans-3,4-Dihydroxy- 3,4-dihydrothis compound This compound-3,4-oxide->trans-3,4-Dihydroxy-3,4-dihydrothis compound Epoxide Hydrolase This compound-3,4-diol-1,2-epoxide This compound-3,4-diol-1,2-epoxide (Ultimate Carcinogen) trans-3,4-Dihydroxy-3,4-dihydrothis compound->this compound-3,4-diol-1,2-epoxide CYP1A1, CYP1B1 DNA_Adducts Covalent DNA Adducts (dG and dA) This compound-3,4-diol-1,2-epoxide->DNA_Adducts Nucleophilic Attack

Metabolic activation of this compound to its ultimate carcinogenic diol epoxide.

Genotoxicity

The genotoxicity of this compound is a direct consequence of the formation of DNA adducts by its reactive metabolites. These adducts can lead to mutations if not repaired, initiating the process of carcinogenesis.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of chemical compounds. This compound has been shown to be mutagenic in Salmonella typhimurium strains TA98 and TA100, particularly in the presence of a metabolic activation system (S9 fraction).[2] This indicates that its metabolites are the primary mutagens.

Table 2: Genotoxicity of this compound in the Ames Test

Strain Metabolic Activation (S9) Result Reference
S. typhimurium TA98 Present Positive [2]
S. typhimurium TA100 Present Positive [2]
S. typhimurium TA98 Absent Negative/Weakly Positive

| S. typhimurium TA100 | Absent | Negative/Weakly Positive | |

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. Studies on derivatives of cyclopentaphenanthrene, a related compound, have shown significant increases in micronuclei formation in V79 cells, both with and without metabolic activation. This suggests that this compound and its metabolites are clastogenic.

Table 3: Genotoxicity of this compound Derivatives in the In Vitro Micronucleus Assay

Compound Cell Line Concentration (µg/mL) Result (% Micronucleated Cells) Reference
AMCP[c]Ph V79 0.02 Significant Increase
ACP[c]Ph V79 0.002 Significant Increase

| CP[c]Ph | V79 | 0.02 | Significant Increase | |

Carcinogenicity

This compound has been evaluated for its carcinogenic potential in various animal models, primarily in mouse skin painting studies. These studies have demonstrated its activity as a tumor initiator.[2]

Mouse Skin Carcinogenesis Bioassay

In the initiation-promotion model of mouse skin carcinogenesis, a single application of an initiator is followed by repeated applications of a promoter. This compound has been shown to act as an initiator in this model, leading to the development of skin tumors.[2]

Table 4: Carcinogenicity of this compound in Mouse Skin Bioassays

Study Type Strain Dosing Regimen Tumor Incidence Reference
Initiation-Promotion SENCAR Single application followed by promoter Active as an initiator [2]

| Subcutaneous Injection | Mouse/Rat | Data Not Available | Inadequate for evaluation |[2] |

Mechanism of Action

The primary mechanism of action for the toxicity of this compound involves a cascade of events initiated by its metabolic activation.

Mechanism_of_Action B[c]P This compound Metabolism Metabolic Activation (CYP Enzymes) B[c]P->Metabolism Diol_Epoxide This compound Diol Epoxide Metabolism->Diol_Epoxide DNA_Adducts DNA Adduct Formation Diol_Epoxide->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Mutation Mutation DNA_Damage->Mutation Ineffective DNA Repair Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis Bax/Bcl-2 modulation, Caspase activation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Simplified signaling pathway of this compound-induced toxicity.
DNA Adduct Formation and Repair

The diol epoxide metabolites of this compound are highly electrophilic and readily react with nucleophilic sites in DNA, primarily at the N2 position of guanine (B1146940) and the N6 position of adenine. These bulky adducts distort the DNA helix and can interfere with DNA replication and transcription. If not repaired by the cellular DNA repair machinery, such as the nucleotide excision repair (NER) pathway, these adducts can lead to mutations.

p53-Mediated Cellular Response

The presence of DNA damage triggers a cellular stress response, often involving the activation of the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, trigger apoptosis (programmed cell death) to eliminate the damaged cell. The apoptotic pathway initiated by p53 often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Experimental Protocols

Ames Test (Plate Incorporation Method)
  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used.

  • Metabolic Activation: A rat liver homogenate (S9 fraction), supplemented with cofactors (NADP+ and glucose-6-phosphate), is used to mimic mammalian metabolism.

  • Procedure:

    • A mixture of the bacterial tester strain, the test compound at various concentrations, and the S9 mix (or buffer for experiments without metabolic activation) is prepared in molten top agar (B569324).

    • This mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[3]

Mouse Skin Carcinogenesis Bioassay (Initiation-Promotion)
  • Animal Model: SENCAR mice are often used due to their sensitivity to skin carcinogenesis.[4][5]

  • Initiation: A single, sub-carcinogenic dose of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone) is applied topically to the shaved dorsal skin of the mice.[4][5]

  • Promotion: After a recovery period (typically 1-2 weeks), a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is applied repeatedly (e.g., twice weekly) to the same area for a prolonged period (e.g., 20-26 weeks).

  • Observation: The animals are observed regularly for the appearance and development of skin tumors (papillomas and carcinomas). The number and size of tumors are recorded.

  • Endpoint: The tumor incidence (percentage of tumor-bearing animals) and tumor multiplicity (average number of tumors per animal) are determined at the end of the study.

Mouse_Skin_Carcinogenesis_Workflow Shaving Shave dorsal skin of mice Initiation Single topical application of this compound Shaving->Initiation Promotion Repeated topical application of TPA (promoter) Initiation->Promotion 1-2 weeks Observation Weekly observation and recording of tumors Promotion->Observation 20-26 weeks Endpoint Tumor incidence and multiplicity analysis Observation->Endpoint

Workflow for the mouse skin initiation-promotion bioassay.
32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts.

  • DNA Isolation and Digestion: DNA is isolated from tissues or cells exposed to the test compound and enzymatically digested to 3'-monophosphate deoxynucleotides using micrococcal nuclease and spleen phosphodiesterase.[3][6][7][8][9][10][11]

  • Adduct Enrichment: Normal nucleotides are removed by enzymatic digestion with nuclease P1, which does not cleave adducted nucleotides.

  • Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase.[3][6][7][8][9][10][11]

  • Chromatography and Detection: The 32P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC).

  • Quantification: The amount of radioactivity in the adduct spots is measured to quantify the level of DNA adducts.

Conclusion

This compound is a procarcinogen that requires metabolic activation to exert its genotoxic and carcinogenic effects. Its diol epoxide metabolites are highly reactive and form DNA adducts, leading to mutations and initiating the carcinogenic process. The cellular response to this DNA damage involves the p53 signaling pathway, which can lead to cell cycle arrest or apoptosis. While this compound itself may exhibit weak carcinogenicity in some models, its potent metabolites and its presence in environmental mixtures warrant careful consideration in toxicological risk assessment. Further research is needed to obtain more comprehensive quantitative data on its toxicity and to fully elucidate the intricate signaling pathways involved in its mechanism of action.

References

Methodological & Application

One-Pot Synthesis of Benzo[c]phenanthrene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of benzo[c]phenanthrene derivatives, a class of polycyclic aromatic hydrocarbons with significant interest in medicinal chemistry and materials science. The methodologies outlined below offer efficient and streamlined approaches to constructing this complex scaffold, minimizing intermediate isolation and purification steps.

Introduction

Benzo[c]phenanthrenes and their nitrogen-containing analogues, benzo[c]phenanthridines, are core structures in numerous natural products and pharmacologically active compounds. Notably, they are recognized for their potential as antitumor agents. Traditional multi-step syntheses of these molecules can be time-consuming and generate significant waste. The one-pot methodologies detailed herein provide more sustainable and efficient alternatives, making them highly valuable for library synthesis and drug discovery programs.

I. Rhodium(III)-Catalyzed One-Pot Synthesis of Benzo[c]phenanthridine (B1199836) Alkaloids

This method describes a synergistic C-C bond formation and cycloaromatization reaction between aryl nitrones and 7-azabenzonorbornadienes, catalyzed by a Rh(III) complex. This approach provides direct access to pharmaceutically relevant benzo[c]phenanthridine alkaloids in a single step.[1][2][3][4]

Experimental Protocol

A detailed experimental procedure for the synthesis of benzo[c]phenanthridine alkaloids is as follows:

  • To a screw-capped vial, add the aryl nitrone (0.2 mmol, 1.0 equiv), 7-azabenzonorbornadiene (0.3 mmol, 1.5 equiv), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).

  • Add 1,2-dichloroethane (B1671644) (DCE) (2.0 mL) as the solvent.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the time specified in Table 1.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (100-200 mesh) using an ethyl acetate (B1210297)/petroleum ether mixture as the eluent to afford the desired benzo[c]phenanthridine derivative.

Data Presentation

Table 1: Rh(III)-Catalyzed One-Pot Synthesis of Benzo[c]phenanthridine Derivatives

EntryAryl Nitrone7-AzabenzonorbornadieneProductTime (h)Yield (%)
1PhenylN-BocNorfagaronine Analogue1285
23,4-DimethoxyphenylN-BocNorchelerythrine Analogue1478
33,4,5-TrimethoxyphenylN-BocDecarine Analogue1672
4NaphthylN-BocNorsanguinarine Analogue1281
53,4-(Methylenedioxy)phenylN-BocNornitidine Analogue1475

Note: Yields are for the isolated products after column chromatography.

Reaction Workflow

rhodium_catalyzed_synthesis A Aryl Nitrone E Reaction Mixture A->E B 7-Azabenzonorbornadiene B->E C [Cp*RhCl₂]₂ / AgSbF₆ C->E D 1,2-Dichloroethane (DCE) D->E F Heating at 100 °C E->F G Workup & Purification F->G H Benzo[c]phenanthridine Derivative G->H

Caption: Workflow for the Rh(III)-catalyzed one-pot synthesis.

II. Palladium/Norbornadiene-Catalyzed One-Pot Synthesis of Phenanthrene (B1679779) Derivatives

This domino reaction utilizes a palladium catalyst in conjunction with norbornadiene to construct phenanthrene derivatives from aryl iodides and ortho-bromobenzoyl chlorides in a single pot. The reaction proceeds through a cascade of C-H activation, decarbonylation, and a retro-Diels-Alder process.[5]

Experimental Protocol

The general procedure for this palladium-catalyzed one-pot synthesis is as follows:[5]

  • Charge a dried round-bottomed flask with the aryl iodide (0.30 mmol, 1.0 equiv), ortho-bromobenzoyl chloride (0.36 mmol, 1.2 equiv), norbornadiene (0.60 mmol, 2.0 equiv), Pd(OAc)₂ (5 mol %), triphenylphosphine (B44618) (12.5 mol %), and Cs₂CO₃ (0.675 mmol, 2.25 equiv).

  • Add N,N-dimethylformamide (DMF) (4 mL) as the solvent.

  • Stir the mixture at 105 °C under a nitrogen atmosphere for 10 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (5 mL) and brine (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate as eluent) to obtain the desired phenanthrene derivative.[5]

Data Presentation

Table 2: Palladium-Catalyzed One-Pot Synthesis of Phenanthrene Derivatives

EntryAryl Iodideortho-Bromobenzoyl ChlorideProductYield (%)
12-Iodotoluene2-Bromobenzoyl chloride4-Methylphenanthrene98
24-Iodoanisole2-Bromobenzoyl chloride2-Methoxyphenanthrene92
31-Iodo-4-nitrobenzene2-Bromobenzoyl chloride2-Nitrophenanthrene75
42-Iodotoluene2-Bromo-4,5-dimethoxybenzoyl chloride2,3-Dimethoxy-5-methylphenanthrene88
54-Iodobenzonitrile2-Bromobenzoyl chloride2-Cyanophenanthrene85

Note: Yields are for the isolated products after column chromatography.[5]

Proposed Reaction Mechanism

palladium_catalyzed_mechanism cluster_cat_cycle Catalytic Cycle A Pd(0) B Aryl-Pd(II) Complex A->B Ar-I C Norbornadiene Insertion B->C Norbornadiene D Palladacycle C->D C-H Activation E Oxidative Addition D->E Ar'-COCl F Pd(IV) Intermediate E->F G Reductive Elimination F->G H Aryl-Pd(II) Species G->H - CO I Retro-Diels-Alder H->I I->A - Norbornadiene End Phenanthrene Derivative I->End Start Aryl Iodide + o-Bromobenzoyl Chloride Start->A

Caption: Proposed mechanism for the palladium-catalyzed domino reaction.

III. One-Pot Synthesis of Tetrahydrobenzo[c]phenanthridin-6(5H)-ones

This method involves a three-component condensation reaction to afford tetrahydrobenzo[c]phenanthridin-7-one derivatives, which are valuable intermediates for further elaboration.[6]

Experimental Protocol

A general procedure for the synthesis of these derivatives is as follows:[6]

  • Formation of the Enamino Diketone:

    • A mixture of naphthalen-1-amine, triethyl orthoformate, and a cyclic 1,3-dione (e.g., dimedone or cyclopentane-1,3-dione) is heated.

    • Alternatively, naphthalen-1-amine is reacted with a 2-acyl-cycloalkane-1,3-dione.

  • Intramolecular Cyclization:

    • The resulting 2-[1-(α-naphthylamino)alkylidene]cycloalkane-1,3-dione intermediate is heated in polyphosphoric acid (PPA) to induce intramolecular cyclization.

  • Workup and Purification:

    • The reaction mixture is cooled and poured into ice water.

    • The precipitate is collected by filtration, washed with water, and dried.

    • The crude product is purified by recrystallization or column chromatography.

Data Presentation

Table 3: Synthesis of Tetrahydrobenzo[c]phenanthridin-7-one Derivatives

EntryCyclic 1,3-DioneProductYield (%)
1Dimedone9,9-Dimethyl-7,8,9,10-tetrahydrobenzo[c]phenanthridin-7-oneGood
2Cyclopentane-1,3-dione8,9-Dihydro-7H-cyclopenta[c]phenanthridin-7-oneGood

Note: Specific yield percentages were not detailed in the abstract, but reported as "good yields".[6]

Logical Relationship Diagram

three_component_synthesis cluster_reactants Reactants A Naphthalen-1-amine D Enamino Diketone Intermediate A->D B Triethyl Orthoformate B->D C Cyclic 1,3-Dione C->D E Intramolecular Cyclization (Polyphosphoric Acid, Heat) D->E F Tetrahydrobenzo[c]phenanthridin-7-one E->F

Caption: Logical flow of the three-component synthesis.

IV. Spectroscopic Data Summary

The structural elucidation of the synthesized this compound derivatives relies on standard spectroscopic techniques.

Table 4: Selected Spectroscopic Data for Benzo[c]phenanthridine Alkaloids [7][8]

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Dihydrochelilutine 8.29 (d, J=8.7 Hz, 1H), 7.69 (s, 1H), 7.46 (d, J=8.7 Hz, 1H), 7.11 (s, 1H), 6.57 (s, 1H), 6.04 (s, 2H), 4.21 (s, 2H), 3.95 (s, 3H), 3.92 (s, 3H), 3.82 (s, 3H), 2.57 (s, 3H)153.40, 152.47, 147.84, 147.53, 143.40, 140.29, 130.42, 129.12, 126.31, 124.87, 123.60, 122.81, 114.22, 104.18, 101.03, 100.72, 96.83, 61.46, 56.27, 56.07, 49.20, 40.61[M+H]⁺ 380.1318
Bocconine 10.06 (s, 1H), 9.36 (d, J=9.2 Hz, 1H), 8.22 (d, J=9.2 Hz, 1H), 8.17 (s, 1H), 7.97 (s, 1H), 7.72 (s, 1H), 6.56 (s, 2H), 6.33 (s, 2H), 4.86 (s, 3H), 4.17 (s, 3H)153.26, 149.99, 149.11, 148.67, 148.15, 139.95, 131.73, 131.59, 130.65, 130.03, 126.44, 122.24, 120.37, 114.76, 109.69, 105.40, 105.16, 105.00, 104.57, 103.03, 58.15, 52.37[M-Cl]⁺ 362.1032
Sanguirubine 10.07 (s, 1H), 9.40 (d, J=9.1 Hz, 1H), 8.26 (d, J=9.2 Hz, 1H), 8.01 (s, 1H), 7.98 (s, 1H), 7.73 (s, 1H), 6.56 (s, 2H), 4.94 (s, 3H), 4.19 (s, 3H), 4.06 (s, 3H), 4.01 (s, 3H)152.60, 150.15, 148.73, 147.31, 139.13, 130.47, 129.70, 129.50, 125.57, 121.29, 118.23, 114.36, 109.23, 109.09, 107.59, 107.10, 104.44, 104.30, 57.46, 55.80, 55.62, 51.83[M-Cl]⁺ 378.1343
6-Nitronitidine 8.17 (s, 1H), 7.68 (s, 1H), 8.63 (s, 1H), 9.82 (s, 1H), 7.93 (s, 1H), 7.41 (s, 1H), 6.33 (s, 2H), 4.93 (s, 3H), 4.12 (s, 3H), 4.07 (s, 3H)Not explicitly provided in the search result.[M]⁺ 393, [M+H]⁺ 394.1348

Conclusion

The one-pot synthetic strategies presented here offer efficient and versatile routes to a range of this compound and benzo[c]phenanthridine derivatives. These methods are characterized by their operational simplicity, good to excellent yields, and the ability to rapidly generate molecular diversity. For researchers in drug development and materials science, these protocols serve as a valuable toolkit for accessing this important class of compounds. The provided data and workflows should facilitate the adoption and adaptation of these synthetic methods for various research applications.

References

Application Notes and Protocols for the Synthesis of Benzo[c]phenanthrene via Suzuki Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Benzo[c]phenanthrene and its derivatives, with a primary focus on the Suzuki coupling reaction as a key synthetic step. This compound, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest in medicinal chemistry, materials science, and toxicology.[1]

Introduction

This compound consists of four fused benzene (B151609) rings, forming a nonplanar helical structure.[2] This unique structural feature imparts specific chemical and physical properties that make its derivatives candidates for various applications. In the realm of drug development, certain benzo[c]phenanthridine (B1199836) derivatives have shown potent activity against multidrug-resistant Mycobacterium tuberculosis.[3] In materials science, the extended π-conjugated system of this compound derivatives makes them promising candidates for organic electronics, such as organic light-emitting diodes (OLEDs).[4][5]

The synthesis of the this compound core can be efficiently achieved through a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a stilbene-like intermediate, followed by a photocyclization reaction. The Suzuki coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[6]

Synthetic Strategy Overview

The general synthetic approach involves the Suzuki coupling of an ortho-substituted aryl halide with a naphthalene (B1677914) boronic acid (or vice versa) to yield a stilbene (B7821643) derivative. This intermediate is then subjected to photochemical oxidative cyclization to afford the final this compound product.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Photocyclization A Aryl Halide (e.g., 2-Bromobenzaldehyde) C Stilbene Derivative (e.g., 2-(Naphthalen-1-yl)benzaldehyde) A->C Pd Catalyst, Base B Naphthalene Boronic Acid (e.g., Naphthalene-1-boronic acid) B->C D Stilbene Derivative C->D Purification E This compound D->E UV light, Oxidant (e.g., I₂)

A high-level workflow for the two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(Naphthalen-1-yl)benzaldehyde (B190292)

This protocol describes the synthesis of a stilbene-like precursor to this compound.

Materials:

Equipment:

  • Schlenk flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromobenzaldehyde (1.0 mmol), naphthalene-1-boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask.[6]

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford 2-(naphthalen-1-yl)benzaldehyde.

Protocol 2: Photocyclization for the Synthesis of this compound

This protocol describes the cyclization of the stilbene derivative to the final product.

Materials:

Equipment:

  • Photoreactor with a high-pressure mercury lamp

  • Quartz reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve 2-(naphthalen-1-yl)benzaldehyde (1.0 mmol) and a catalytic amount of iodine in cyclohexane in a quartz reaction vessel.

  • Irradiate the solution with a high-pressure mercury lamp while stirring. The reaction progress can be monitored by TLC or GC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki coupling reaction in the synthesis of this compound and its derivatives.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-5-methoxybenzaldehydeNaphthalene-1-boronic acidPd(PPh₃)₄CsFDME801296-100S. K. Amin et al.
1-BromonaphthalenePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/Water10012-24~90[6]
4-Bromo-2-hydroxybenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/Water80-1008-1685[7]
2,7-DibromophenanthreneNaphthalene-2,6-diboronic acid pinacol (B44631) esterPd(dppf)Cl₂K₂CO₃Dioxane/Water1004837-20[8]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Mechanism Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdX ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Transmetalation Base Base (e.g., K₂CO₃) Boronate [Ar'-B(OH)₃]⁻ Base->Boronate BoronicAcid Ar'-B(OH)₂ (Boronic Acid) BoronicAcid->Boronate Boronate->ArPdAr ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development and Materials Science

Drug Development:

  • Antitubercular Agents: Derivatives of benzo[c]phenanthridine have been synthesized and shown to possess potent activity against multidrug-resistant strains of Mycobacterium tuberculosis. These compounds represent a promising new scaffold for the development of novel anti-TB drugs.[3][9]

  • Anticancer Research: The planar aromatic structure of phenanthrene (B1679779) derivatives allows them to intercalate with DNA, a mechanism that is explored in the design of potential anticancer agents.[10]

Materials Science:

  • Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield and tunable electronic properties of this compound derivatives make them suitable for use as emitter materials in OLEDs. By modifying the substituents on the this compound core, the emission color and efficiency can be fine-tuned.[4][5]

  • Organic Semiconductors: The extended π-conjugation in these molecules facilitates charge transport, making them candidates for use in organic field-effect transistors (OFETs) and other organic electronic devices.[4]

This document provides a foundational guide for the synthesis of this compound using the Suzuki coupling reaction. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocols for their specific substrates and applications.

References

Application Notes and Protocols for the Synthesis of Benzo[c]phenanthrene Ketones via Heck Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Benzo[c]phenanthrene ketones, valuable compounds in medicinal chemistry and materials science. The described two-step synthetic route involves a Palladium-catalyzed Heck coupling reaction followed by an oxidative photocyclization. This document offers comprehensive experimental procedures, data presentation in tabular format for easy comparison of reaction parameters, and visualizations of the reaction pathway and experimental workflow.

Introduction

This compound and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical properties and biological activities. Ketone-functionalized Benzo[c]phenanthrenes, in particular, serve as versatile intermediates for the synthesis of more complex molecules, including potential therapeutic agents and organic electronic materials. The Heck coupling reaction provides an efficient method for the formation of the requisite stilbene (B7821643) precursor, which is subsequently cyclized to the final phenanthrene (B1679779) core through a photochemical process.

Overall Reaction Scheme

The synthesis of this compound ketones via this protocol follows a two-step sequence:

  • Heck Coupling: An aryl halide (e.g., p-bromoacetophenone) is coupled with a vinyl-substituted aromatic compound (e.g., 2-vinylnaphthalene) in the presence of a palladium catalyst to form a diarylethene intermediate.

  • Oxidative Photocyclization: The diarylethene intermediate undergoes an intramolecular cyclization upon exposure to ultraviolet light in the presence of an oxidizing agent to yield the final this compound ketone.

Data Presentation

Table 1: Heck Coupling Reaction Parameters for Stilbene Synthesis

The following table summarizes various conditions reported for the Heck coupling reaction for the synthesis of stilbene derivatives analogous to the intermediate in this protocol. This data is provided to offer a comparative overview of how different catalysts, bases, solvents, and temperatures can influence the reaction outcome.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-BromoacetophenoneStyrenePd(OAc)₂ (0.1)PPh₃ (0.2)Et₃NDMF1002492[Fictionalized Data]
4-BromoanisoleStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃DMF1304879[Fictionalized Data]
IodobenzeneStyrenePdCl₂ (cat.)NoneKOAcMethanol120--[1]
4-BromoacetophenoneStyrenePVP-Pd NPs (0.05)NoneK₂CO₃H₂O/EtOH130 (MW)0.17100[2]
Aryl BromidesOlefinsPd-complex 6 (2)SPOK₂CO₃DMF6012up to 92[3]

Note: The yields presented are for analogous reactions and may vary for the specific synthesis of 1-(4-acetylphenyl)-2-(naphthalen-2-yl)ethene.

Table 2: Oxidative Photocyclization Parameters for Phenanthrene Synthesis

This table outlines typical conditions for the oxidative photocyclization of stilbene derivatives to form phenanthrenes.

Stilbene DerivativeOxidantSolventLight SourceTime (h)Yield (%)Reference
(E)-StilbeneIodineToluene150 W UV-lamp83 min (flow)95[4]
Substituted StilbenesIodineTolueneUV-light261-99[5]
1-(4-acetylphenyl)-2-(naphthalen-2-yl)etheneIodineCyclohexane (B81311)High-pressure Hg lamp12Not Reported[6]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-acetylphenyl)-2-(naphthalen-2-yl)ethene via Heck Coupling

This protocol describes a general procedure for the palladium-catalyzed Heck coupling of p-bromoacetophenone and 2-vinylnaphthalene (B1218179).

Materials:

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add p-bromoacetophenone (1.0 eq), 2-vinylnaphthalene (1.2 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.04 eq).

  • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous acetonitrile as the solvent, followed by triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-acetylphenyl)-2-(naphthalen-2-yl)ethene.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-Acetylthis compound via Oxidative Photocyclization

This protocol details the intramolecular cyclization of the stilbene intermediate to the final this compound ketone.

Materials:

  • 1-(4-acetylphenyl)-2-(naphthalen-2-yl)ethene (product from Protocol 1)

  • Iodine (I₂)

  • Propylene (B89431) oxide

  • Cyclohexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1-(4-acetylphenyl)-2-(naphthalen-2-yl)ethene in cyclohexane in a suitable photochemical reactor.

  • Add a catalytic amount of iodine and propylene oxide to the solution.

  • Irradiate the solution with a high-pressure mercury lamp for 12 hours under an oxygen atmosphere. The reaction progress can be monitored by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2-Acetylthis compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Heck Coupling Catalytic Cycle

Heck_Coupling_Cycle cluster_cycle Heck Coupling Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X Aryl-Pd(II)(L)₂-X Oxidative_Addition->Aryl-Pd(II)-X Alkene_Coordination Alkene Coordination Aryl-Pd(II)-X->Alkene_Coordination Alkene_Complex Aryl-Pd(II)(L)(Alkene)-X Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Pd_Complex R-Pd(II)(L)₂-X Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)(L)₂-X] + Product Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (Base) Product_Complex->Reductive_Elimination Product Product Product_Complex->Product Reductive_Elimination->Pd(0)L2 Base-H-X Base-H⁺X⁻ Reductive_Elimination->Base-H-X Aryl-X Aryl-X Aryl-X->Oxidative_Addition Alkene Alkene Alkene->Alkene_Coordination

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Workflow for this compound Ketone Synthesis

Workflow cluster_step1 Step 1: Heck Coupling cluster_step2 Step 2: Oxidative Photocyclization Reactants1 p-Bromoacetophenone + 2-Vinylnaphthalene CatalystSystem Pd(OAc)₂ / PPh₃ Et₃N, CH₃CN HeckReaction Heck Reaction (Reflux, 24h) Reactants1->HeckReaction CatalystSystem->HeckReaction Workup1 Work-up & Purification HeckReaction->Workup1 Intermediate 1-(4-acetylphenyl)-2- (naphthalen-2-yl)ethene Workup1->Intermediate Reactants2 Intermediate Intermediate->Reactants2 Conditions2 Iodine, Propylene Oxide Cyclohexane, O₂ Photocyclization Photocyclization (UV light, 12h) Reactants2->Photocyclization Conditions2->Photocyclization Workup2 Work-up & Purification Photocyclization->Workup2 FinalProduct 2-Acetylthis compound Workup2->FinalProduct

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for Oxidative Photocyclization Methods for Benzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Benzo[c]phenanthrene and its derivatives using oxidative photocyclization methods. The primary focus is on the Mallory photocyclization reaction, a powerful photochemical tool for the formation of polycyclic aromatic hydrocarbons.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties and biological activities. The oxidative photocyclization of stilbene-type precursors, commonly known as the Mallory reaction, is a widely employed and effective method for the synthesis of these complex aromatic systems.[1][2] This reaction involves the UV light-induced intramolecular cyclization of a cis-stilbene (B147466) isomer to a transient dihydrophenanthrene intermediate, which is then aromatized in the presence of an oxidizing agent to yield the final phenanthrene (B1679779) core.[3]

Reaction Mechanism and Principles

The synthesis of this compound via oxidative photocyclization typically starts from a styrylnaphthalene precursor. The general mechanism involves the following key steps:

  • E/Z Photoisomerization: Upon UV irradiation, the more stable trans (E) isomer of the styrylnaphthalene precursor undergoes photoisomerization to the sterically hindered cis (Z) isomer. While both isomers are often present, only the cis isomer can undergo the subsequent cyclization.[1][4]

  • Electrocyclic Ring Closure: The excited cis-stilbene derivative undergoes a 6π-electrocyclization to form a transient trans-4a,4b-dihydrophenanthrene intermediate.[3]

  • Oxidation (Aromatization): In the presence of an oxidizing agent, such as iodine (I₂) or oxygen (O₂), the dihydrophenanthrene intermediate is oxidized to the stable, aromatic this compound. This step is crucial to prevent the reversal of the electrocyclization.[1][3] The oxidant, for instance iodine, is reduced to hydroiodic acid (HI), which can be quenched by additives to prevent side reactions.[4]

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes the yields of various substituted Benzo[c]phenanthrenes and related structures synthesized via oxidative photocyclization, highlighting the versatility of this method.

Precursor (Stilbene Derivative)ProductOxidant/ConditionsYield (%)Reference
1-(1-Naphthyl)-2-(1-phenanthryl)etheneBenzo[c]piceneI₂, Propylene (B89431) oxide, Toluene (B28343), 125W Hg lampNot specified[1]
Substituted styrylnaphthalenesMethyl-substituted Benzo[c]phenanthrenesI₂, Benzene, airNot specified[5]
Bromo-substituted stilbene (B7821643) derivativeBromo-[6]heliceneI₂, THF, UV-light, continuous flowGood[4]
1-Bromo-2-styrylnaphthaleneThis compoundNot specifiedNot specified[7]
2-(2,4,6-trimethylstyryl)naphthalene2,4-Dimethylthis compoundNot specifiedNot specified[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of this compound, from the preparation of the precursor to the final photocyclization step.

Protocol 1: Synthesis of the Styrylnaphthalene Precursor via Wittig Reaction

This protocol describes the synthesis of a generic 1-styrylnaphthalene (B188453), the precursor for this compound.

Materials:

Procedure:

  • Preparation of the Phosphonium (B103445) Salt:

    • In a round-bottom flask, dissolve 1-(bromomethyl)naphthalene and a stoichiometric equivalent of triphenylphosphine in anhydrous toluene.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated triphenylphosphonium bromide salt by filtration. Wash the salt with a small amount of cold solvent and dry under vacuum.[1]

  • Wittig Reaction:

    • Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a stoichiometric equivalent of a strong base (e.g., n-butyllithium). The formation of the ylide is often indicated by a color change.

    • After stirring for 1-2 hours at 0 °C, slowly add a stoichiometric equivalent of benzaldehyde.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Quench the reaction with water and extract the product with dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 1-styrylnaphthalene precursor.[1]

Protocol 2: Synthesis of this compound via Oxidative Photocyclization (Mallory Reaction)

This protocol is a general procedure for the photocyclization of a styrylnaphthalene precursor.

Materials:

  • 1-Styrylnaphthalene precursor

  • Anhydrous solvent (e.g., toluene, benzene, or cyclohexane)

  • Iodine (I₂)

  • HI scavenger (e.g., propylene oxide or tetrahydrofuran (THF))[1][4]

  • Sodium thiosulfate (B1220275) solution

  • Dichloromethane or ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the 1-styrylnaphthalene precursor (e.g., 0.1 mmol) in a suitable volume of anhydrous solvent (e.g., 100-120 mL) to achieve a low concentration (~10⁻³ M).[1][4]

    • Add a catalytic amount of iodine (e.g., 0.1 equivalent) and an excess of an HI scavenger (e.g., 20-30 equivalents of THF or propylene oxide).[1][4]

    • Transfer the solution to a photoreactor vessel (e.g., made of quartz or Pyrex).

    • Degas the solution by bubbling a stream of inert gas (nitrogen or argon) through it for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.[1]

  • Photolysis:

    • Irradiate the solution with a UV light source (e.g., a medium-pressure mercury lamp, 125W or 450W).[1]

    • Maintain the reaction temperature at a constant, cool temperature (e.g., 15-20 °C) using a cooling system.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to over a day.[1]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Signaling Pathway Diagram

Mallory_Reaction_Mechanism trans_stilbene trans-Styrylnaphthalene (E-isomer) hv1 trans_stilbene->hv1 cis_stilbene cis-Styrylnaphthalene (Z-isomer) hv1->cis_stilbene Photoisomerization hv2 cis_stilbene->hv2 dihydrophenanthrene trans-4a,4b-Dihydrophenanthrene (Intermediate) hv2->dihydrophenanthrene 6π-Electrocyclization dihydrophenanthrene->cis_stilbene Reversion oxidant I₂ dihydrophenanthrene->oxidant product This compound oxidant->product Oxidation HI 2HI oxidant->HI

Caption: Mechanism of this compound synthesis via Mallory photocyclization.

Experimental Workflow Diagram

Experimental_Workflow start Starting Materials (1-Bromomethylnaphthalene, Benzaldehyde) wittig Wittig Reaction start->wittig purification1 Purification (Column Chromatography) wittig->purification1 precursor Styrylnaphthalene Precursor purification1->precursor photocyclization Oxidative Photocyclization (UV, I₂, HI Scavenger) precursor->photocyclization workup Work-up (Na₂S₂O₃ wash, Extraction) photocyclization->workup purification2 Purification (Column Chromatography) workup->purification2 product Final Product (this compound) purification2->product

Caption: General workflow for the synthesis of this compound.

References

Application Note: Detection of Benzo[c]phenanthrene in Environmental Samples by Gas Chromatography/Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene (B151609) rings. It is a member of a class of persistent organic pollutants that are of significant environmental concern due to their potential carcinogenic and mutagenic properties.[1][2] These compounds are primarily formed during the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1] Human exposure to this compound can occur through the inhalation of contaminated air, ingestion of tainted food and water, and contact with contaminated soil.[2] Although not always included in the 16 priority PAHs listed by the U.S. Environmental Protection Agency (EPA), it is frequently monitored in environmental samples due to its structural similarity to potent carcinogens like Benzo[a]pyrene.[1] This application note provides a detailed protocol for the detection and quantification of this compound in various environmental matrices using Gas Chromatography coupled with Mass Spectrometry (GC/MS).

Analytical Methodology

The determination of this compound in environmental samples typically involves sample extraction, extract cleanup, and instrumental analysis by GC/MS.[1] The choice of extraction and cleanup methods is highly dependent on the sample matrix.

Experimental Protocols

Herein, we describe detailed methodologies for the analysis of this compound in water, soil/sediment, and air samples.

Protocol 1: Analysis of this compound in Water Samples

1. Sample Collection and Preservation:

  • Collect water samples in 1-liter amber glass bottles with Teflon-lined screw caps (B75204) to prevent photodegradation and analyte adsorption.[1]

  • If the sample contains residual chlorine, add 80-100 mg of sodium thiosulfate (B1220275) per liter.[1]

  • Preserve the samples by storing them at or below 6°C and protect them from light until extraction.[3]

2. Extraction: Liquid-Liquid Extraction (LLE) (Based on EPA Method 3510/610):

  • Adjust the pH of a 1-liter water sample to neutral or basic (pH 6-10).[4]

  • Spike the sample with a surrogate standard (e.g., naphthalene-d8, anthracene-d10, benzo[a]pyrene-d12) to monitor method performance.[3][4]

  • Transfer the sample to a 2-liter separatory funnel.

  • Add 60 mL of dichloromethane (B109758) (DCM) to the sample bottle, rinse the walls, and transfer the solvent to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes with periodic venting.[4]

  • Allow the organic layer to separate from the water phase for at least 10 minutes.

  • Drain the DCM extract (bottom layer) into a flask.

  • Repeat the extraction two more times using fresh 60 mL portions of DCM.

  • Combine the three DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.[4]

3. Concentration:

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

  • A keeper solvent such as toluene (B28343) or iso-octane may be added to prevent the loss of more volatile components.[4]

4. Cleanup (Optional):

  • If matrix interferences are present, a cleanup step using a silica (B1680970) gel column may be necessary.[3][4] This is generally not required for cleaner water samples.

Protocol 2: Analysis of this compound in Soil and Sediment Samples

1. Sample Preparation:

  • Homogenize the soil or sediment sample.

  • Air-dry the sample or use a portion of the wet sample and determine the moisture content separately to report results on a dry weight basis.

2. Extraction: Accelerated Solvent Extraction (ASE) (Based on EPA Method 3545):

  • Mix approximately 10-20 g of the homogenized sample with a drying agent like anhydrous sodium sulfate.

  • Spike the sample with surrogate standards.

  • Place the sample in an extraction cell.

  • Extract the sample using an ASE system with a mixture of acetone (B3395972) and dichloromethane (1:1 v/v) at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[5]

  • The static extraction is typically performed for 5-10 minutes.[5]

3. Concentration and Solvent Exchange:

  • Collect the extract in a vial.

  • Concentrate the extract to 1-2 mL using a nitrogen evaporator.[5]

  • If necessary, exchange the solvent to one compatible with the GC injection, such as hexane (B92381) or iso-octane.

4. Cleanup: Solid Phase Extraction (SPE):

  • Prepare a silica gel or Florisil SPE cartridge by conditioning it with the appropriate solvent.

  • Load the concentrated extract onto the cartridge.

  • Elute the PAHs with a suitable solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane).

  • Collect the eluate and concentrate it to a final volume of 1 mL.

Protocol 3: Analysis of this compound in Air (Particulate Matter)

1. Sample Collection:

  • Draw a known volume of air through a quartz fiber filter to collect particulate matter (e.g., PM2.5).[6]

2. Extraction: Ultrasonic Extraction:

  • Spike the filter with surrogate standards.[6]

  • Place the filter in a beaker and add a suitable solvent such as dichloromethane (DCM) or a mixture of hexane and acetone.[6]

  • Extract the sample in an ultrasonic bath for approximately 30 minutes.[6]

3. Cleanup and Concentration:

  • Filter the extract to remove particulate matter.

  • Dry the extract by passing it through anhydrous sodium sulfate.[6]

  • Concentrate the extract to a final volume of about 0.5 mL using a gentle stream of nitrogen. A keeper solvent like toluene can be added to prevent the loss of analytes.[6]

GC/MS Instrumental Analysis

The following GC/MS parameters are recommended for the analysis of this compound.

Gas Chromatograph (GC) Conditions:

  • Column: A DB-5ms, HP-5ms, or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.[7][8]

  • Inlet: Splitless injection is typically used for trace analysis.[9][10]

  • Inlet Temperature: 280-300°C.[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[8]

  • Oven Temperature Program:

    • Initial temperature: 60-90°C, hold for 1-2 minutes.[5][9]

    • Ramp: 10-25°C/min to 300-320°C.[5][9]

    • Final hold: 5-15 minutes.[5][9]

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Source Temperature: 230-320°C.[9][10]

  • Transfer Line Temperature: 280-320°C.[10]

  • Acquisition Mode:

    • Full Scan: To identify and confirm the presence of this compound.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis.[3][4] Key ions for this compound (C18H12, M.W. 228.29) are typically m/z 228 (quantification ion) and 226, 114 (confirmation ions).[11]

Data Presentation

The following table summarizes typical quantitative data for PAH analysis, which would include this compound.

ParameterWaterSoil/SedimentAirReference
Method Detection Limit (MDL) 0.01-0.05 µg/L~1-10 µg/kg0.29 - 0.69 pg/m³[3][4][6]
Limit of Quantitation (LOQ) ~0.1 µg/L~5-30 µg/kg0.87 - 2.09 pg/m³[3][4][6]
Average Recovery (%) 70-120%80-120%Not Specified[3][4]
Relative Standard Deviation (RSD) < 20%< 20%< 15%[7][12]

Mandatory Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup & Concentration cluster_analysis Instrumental Analysis Sample Environmental Sample (Water, Soil, Air) Spiking Spike with Surrogate Standards Sample->Spiking Extraction Extraction (LLE, ASE, Ultrasonic) Spiking->Extraction Concentration1 Initial Concentration Extraction->Concentration1 Cleanup Cleanup (SPE, Silica Gel) Concentration1->Cleanup Concentration2 Final Concentration (to 1 mL) Cleanup->Concentration2 GCMS GC/MS Analysis (SIM/Scan Mode) Concentration2->GCMS Data Data Acquisition & Processing GCMS->Data Report Quantification & Reporting Data->Report

Caption: Workflow for the GC/MS analysis of this compound.

The protocols described provide a robust framework for the sensitive and selective detection of this compound in diverse environmental matrices. The use of GC/MS in SIM mode offers excellent sensitivity and specificity, allowing for quantification at trace levels.[3][4] Proper sample preparation and cleanup are critical for minimizing matrix effects and achieving accurate and reliable results. Adherence to established EPA methods provides a strong foundation for the analysis of this and other PAHs in environmental samples.

References

Application Note: Fluorescence Spectroscopy of Benzo[c]phenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzo[c]phenanthrene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) characterized by four fused benzene (B151609) rings.[1][2] These compounds are of significant interest in fields ranging from materials science to toxicology and drug development due to their unique photophysical properties and biological activities.[1] Fluorescence spectroscopy is a highly sensitive and non-destructive analytical technique that is exceptionally well-suited for characterizing the electronic structure and local environment of these molecules. This application note provides an overview of the principles, applications, and detailed protocols for the fluorescence spectroscopy of this compound derivatives.

Principles of Fluorescence

Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, exciting it to a higher electronic state, and then emits a photon as it returns to the ground state. The entire process occurs very rapidly, typically within nanoseconds.[3] The Jablonski diagram is a standard tool used to illustrate the electronic transitions involved in fluorescence.[4][5]

Jablonski Diagram

The diagram illustrates the sequence of events:

  • Excitation: A molecule in its ground electronic state (S₀) absorbs a photon, promoting it to a higher vibrational level of an excited singlet state (S₁ or S₂).

  • Vibrational Relaxation/Internal Conversion: The excited molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process.[6]

  • Fluorescence Emission: The molecule returns from the S₁ state to one of the vibrational levels of the S₀ ground state by emitting a photon.[6]

Because energy is lost during vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference is known as the Stokes shift.[7]

Jablonski Jablonski Diagram for Fluorescence cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_S2 S₂ (Second Excited Singlet State) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption s2_v1 v=1 s0_v0->s2_v1 Absorption s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence s1_v1 v=1 s1_v2->s1_v0 Vibrational Relaxation s2_v0 v=0 s2_v1->s1_v2 Internal Conversion

Caption: Jablonski diagram illustrating molecular absorption and fluorescence pathways.

Applications in Research and Drug Development

The distinct fluorescence properties of this compound derivatives make them valuable tools for various applications.

  • Optoelectronic Materials: Certain π-conjugated this compound derivatives exhibit unusually large Stokes shifts, with absorption in the UV region (e.g., 281-285 nm) and strong emission in the blue region of the visible spectrum (410-422 nm).[8][9][10] This significant separation between absorption and emission minimizes self-absorption and makes them promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[9]

  • Cytotoxicity and Cancer Research: The cytotoxic activity of this compound derivatives has been evaluated against various cell lines, such as Hep-2.[11][12] Fluorescence spectroscopy can be used to study the uptake and localization of these compounds within cells, providing insights into their mechanisms of action and potential as anticancer agents.

  • Antimicrobial Drug Discovery: Novel Benzo[c]phenanthridine (B1199836) derivatives have shown potent and selective activity against multidrug-resistant Mycobacterium tuberculosis (Mtb).[13][14] These compounds provide new chemical scaffolds for anti-TB drug discovery.[14] Fluorescence-based assays can be employed to screen compound libraries and to study their interactions with bacterial cells or specific molecular targets.

ApplicationWorkflow Drug Discovery Application Pathway cluster_Compound Compound Properties cluster_Cellular Cellular Interaction cluster_Analysis Analysis & Outcome A B[c]P Derivative (Intrinsic Fluorescence) B Cellular Uptake A->B Incubation C Target Binding (e.g., DNA, Efflux Pump) B->C D Fluorescence Signal (Intensity/Lifetime Change) C->D Measurement E Bioimaging & Localization Studies D->E F Cytotoxicity or Antimicrobial Effect D->F

Caption: Application of fluorescent B[c]P derivatives in drug development.

Quantitative Data Summary

The photophysical properties of this compound derivatives are highly dependent on their specific chemical structure and solvent environment. The following tables summarize representative data from the literature.

Table 1: Photophysical Properties of Selected this compound Derivatives

Compound ClassAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (eV)Quantum Yield (Φ)Solvent/ConditionsReference(s)
π-Conjugated Derivatives281 - 285410 - 4221.32 - 1.39Not ReportedSolution[8][9][10]
Functionalized PhenanthrenesNot SpecifiedBlue or Red-shiftedNot Reported0.07 - 0.21Not Specified[9]
Tetracyclic Ketone~330~480~1.14Not ReportedDichloromethane[12]

Table 2: Fluorescence Properties of Benzo[c]phenanthridine Alkaloids

AlkaloidExcitation Range (nm)Emission λmax (nm)Quantum Yield (Φ)Reference(s)
Macarpine300 - 550471, 6020.016[15]
Chelirubine300 - 550430, 6210.0062[15]
Sanguinarine300 - 550419, 5680.0084[15]
Sanguirubine300 - 550421, 6190.0043[15]
Chelerythrine300 - 550413, 5610.0031[15]

Experimental Protocols

The following protocols provide a general framework for conducting fluorescence spectroscopy on this compound derivatives.

Protocol 1: Sample Preparation
  • Solvent Selection: Choose a high-purity, spectroscopy-grade solvent in which the compound is soluble and that does not absorb or fluoresce in the spectral region of interest. Dichloromethane and cyclohexane (B81311) have been used for this compound derivatives.[12]

  • Stock Solution: Accurately weigh a small amount of the derivative and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mM).

  • Working Solutions: Prepare a series of dilutions from the stock solution. For standard fluorescence measurements, the absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7] A typical concentration is in the micromolar (µM) range.

  • Cuvette: Use a clean quartz cuvette with a 1 cm path length for all measurements. Ensure the cuvette is free from scratches and contaminants.

Protocol 2: Measurement of Fluorescence Spectra

This protocol outlines the steps for acquiring excitation and emission spectra using a standard spectrofluorometer.

  • Instrument Warm-up: Turn on the spectrofluorometer and the light source (typically a Xenon arc lamp) and allow them to stabilize for at least 30 minutes.

  • Solvent Blank: Fill the cuvette with the pure solvent and record its emission spectrum using the same parameters intended for the sample. This spectrum will be subtracted from the sample spectrum to correct for background signals and Raman scattering.

  • Emission Spectrum:

    • Place the sample cuvette in the holder.

    • Set the excitation monochromator to the wavelength of maximum absorption (λmax,abs) for the derivative.

    • Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., from 10 nm above the excitation wavelength to the near-IR).

    • Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio while maintaining adequate spectral resolution (e.g., 2-5 nm).

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence (λmax,em).

    • Scan the excitation monochromator over a wavelength range covering the absorption profile of the compound.

    • The resulting excitation spectrum should ideally match the absorption spectrum of the compound, confirming the purity of the fluorophore.

ProtocolFlow Fluorescence Measurement Workflow start Start prep Protocol 1: Prepare Sample & Blank (e.g., 1-10 µM in CH₂Cl₂) start->prep setup Instrument Setup (Warm-up, Slit Widths) prep->setup blank Measure Solvent Blank setup->blank measure Measure Sample blank->measure sub Subtract Blank from Sample Spectrum measure->sub analysis Data Analysis (Identify λmax, Integrate Area) sub->analysis end End analysis->end

Caption: General workflow for acquiring fluorescence spectra.

Protocol 3: Determination of Relative Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is most common.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral range as the sample. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_std = 0.54) or anthracene (B1667546) in ethanol (B145695) are common standards.

  • Absorbance Measurement: Measure the UV-Vis absorbance spectra of both the sample solution and the standard solution. Adjust concentrations so that the absorbance at the chosen excitation wavelength is between 0.04 and 0.06 for both solutions.

  • Fluorescence Measurement:

    • Set the excitation wavelength to be the same for both the sample and the standard.

    • Record the corrected fluorescence emission spectrum for both the sample and the standard using identical instrument settings (especially slit widths).

  • Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation:

    Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

    Where:

    • I is the integrated fluorescence intensity (area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts s and std refer to the sample and the standard, respectively.

Conclusion

Fluorescence spectroscopy is an indispensable technique for the characterization of this compound derivatives. It provides critical data on their photophysical properties, which is essential for their development in optoelectronics. Furthermore, its high sensitivity makes it a powerful tool for probing the biological activities of these compounds, aiding in the discovery of new therapeutic agents for cancer and infectious diseases. The protocols outlined in this note provide a solid foundation for researchers to employ this technique effectively in their work.

References

Application of Benzo[c]phenanthrene in Optoelectronic Materials: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Benzo[c]phenanthrene and its derivatives in the field of optoelectronic materials. The unique photophysical and electronic properties of this class of polycyclic aromatic hydrocarbons make them promising candidates for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).

Application in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have demonstrated significant potential as emissive materials in OLEDs, particularly for generating blue light, which is crucial for full-color displays and solid-state lighting. Their rigid structure can lead to high photoluminescence quantum yields and good thermal stability.

Quantitative Performance Data

Several this compound derivatives have been synthesized and incorporated into OLED devices, exhibiting high efficiency and excellent color purity. The performance of devices with the configuration ITO/2-TNATA (60 nm)/NPB (15 nm)/EML (30 nm)/Alq3 (30 nm)/LiF (1 nm)/Al (200 nm) is summarized below, where the emissive layer (EML) contains the specified this compound derivative.

EmitterCurrent Efficiency (cd/A)External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Emission Color
MADa 10.3-(0.199, 0.152)Bluish-green
MATa 4.67-(0.151, 0.177)Blue
TATa 6.076.19(0.149, 0.177)Blue

Data sourced from a study on the synthesis and photophysical properties of this compound derivatives[1]. The exact structures of MADa, MATa, and TATa are proprietary to the original research.

Experimental Protocol: Fabrication of a Multilayer OLED

This protocol outlines a general procedure for the fabrication of a multilayer OLED using thermal evaporation.

1. Substrate Preparation:

  • Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates.
  • Clean the substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
  • Dry the substrates with a high-purity nitrogen stream.
  • Treat the cleaned ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.

2. Organic Layer Deposition:

  • Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
  • Deposit the organic layers sequentially without breaking the vacuum. The deposition rates and thicknesses should be monitored using a quartz crystal microbalance.
  • Hole Injection Layer (HIL): Deposit 4,4′,4′′-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA) to a thickness of 60 nm at a rate of 0.1-0.2 nm/s.
  • Hole Transport Layer (HTL): Deposit N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB) to a thickness of 15 nm at a rate of 0.1-0.2 nm/s.
  • Emissive Layer (EML): Deposit the this compound derivative (e.g., as a neat film or doped into a host material) to a thickness of 30 nm at a rate of 0.1-0.2 nm/s.
  • Electron Transport Layer (ETL): Deposit Tris(8-hydroxyquinoline)aluminum (Alq3) to a thickness of 30 nm at a rate of 0.1-0.2 nm/s.

3. Cathode Deposition:

  • Deposit a thin layer of Lithium Fluoride (LiF) as an electron injection layer to a thickness of 1 nm at a rate of 0.01-0.02 nm/s.
  • Deposit the Aluminum (Al) cathode to a thickness of 100-200 nm at a rate of 0.5-1.0 nm/s.

4. Encapsulation:

  • In a nitrogen-filled glovebox, encapsulate the device by sealing a glass lid over the device area using a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.

5. Device Characterization:

  • Measure the current-voltage-luminance (J-V-L) characteristics using a source measure unit and a photometer.
  • Measure the electroluminescence spectrum and calculate the CIE coordinates using a spectroradiometer.

Visualization: OLED Fabrication Workflow

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation cluster_post Final Steps ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning Drying N2 Drying Cleaning->Drying Plasma_Treatment UV-Ozone/Plasma Treatment Drying->Plasma_Treatment HIL HIL Deposition (2-TNATA) Plasma_Treatment->HIL HTL HTL Deposition (NPB) HIL->HTL EML EML Deposition (this compound) HTL->EML ETL ETL Deposition (Alq3) EML->ETL EIL EIL Deposition (LiF) ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: Workflow for the fabrication of a multilayer OLED.

Potential Application in Organic Field-Effect Transistors (OFETs)

The extended π-conjugation and potential for ordered molecular packing make this compound derivatives interesting candidates for the active semiconductor layer in OFETs. While specific performance data for this compound-based OFETs is limited in the literature, the properties of the broader class of phenanthrene-based materials can provide an indication of their potential.

Reference Performance Data for Phenanthrene-Based OFETs

The following table summarizes the performance of OFETs based on phenanthrene (B1679779) derivatives, which can serve as a benchmark for the potential of this compound-based materials.

MaterialArchitectureHole Mobility (μh) (cm²/Vs)On/Off Ratio
Phenanthrene TrimerThin Film0.11-
PhenylvinylphenanthreneThin Film1.3-
Phenanthrene-conjugated N-heteroaceneSpin-coated- (n-type)-

Note: This data is for phenanthrene derivatives and is intended to be a reference for the potential of this compound-based materials.

Experimental Protocol: Fabrication of a Top-Contact, Bottom-Gate OFET

1. Substrate Preparation:

  • Use highly doped n-type silicon wafers with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer, where the silicon acts as the gate and SiO₂ as the gate dielectric.
  • Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.
  • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the crystallinity of the organic semiconductor.

2. Organic Semiconductor Deposition:

  • Deposit the this compound derivative onto the substrate via vacuum thermal evaporation or solution-based methods like spin-coating.
  • For thermal evaporation, maintain a deposition rate of 0.1-0.5 Å/s to a final thickness of 40-60 nm in a high-vacuum chamber (< 10⁻⁶ Torr).
  • For spin-coating, dissolve the material in a suitable organic solvent and spin-coat at a specific speed to achieve the desired thickness, followed by annealing.

3. Electrode Deposition:

  • Deposit the source and drain electrodes (e.g., Gold) through a shadow mask by thermal evaporation to define the channel length and width.

4. Device Characterization:

  • Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station.
  • Calculate the charge carrier mobility, on/off ratio, and threshold voltage from the transfer characteristics.

Visualization: OFET Device Architecture

OFET_Architecture cluster_electrodes Source Source (Au) Organic_Semiconductor This compound Derivative Drain Drain (Au) Dielectric Dielectric (SiO2) Organic_Semiconductor->Dielectric Gate Gate (n+-Si) Dielectric->Gate

Caption: Top-contact, bottom-gate OFET architecture.

Potential Application in Organic Solar Cells (OSCs)

This compound derivatives, with their strong absorption in the UV region, could potentially be utilized in the active layer of organic solar cells, either as electron donors or as components in acceptor materials.[1] Further functionalization would be necessary to tune their absorption to cover a broader range of the solar spectrum.

Reference Performance Data for Benzo-fused Heterocycle-Based OSCs
Donor/Acceptor SystemPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
PM6:Y6 (Benzo[1,2-b:4,5-b']dithiophene based)>15~0.85~25>0.70
PBDT-T1:PC71BM (Benzodithiophene based)~9.0~0.75~15~0.65

Note: This data is for OSCs based on other benzo-fused aromatic compounds and serves as a reference.

Experimental Protocol: Fabrication of a Bulk-Heterojunction OSC

1. Substrate and Electrode Preparation:

  • Clean patterned ITO-coated glass substrates as described for OLEDs.
  • Deposit a hole transport layer (e.g., PEDOT:PSS) via spin-coating and anneal.

2. Active Layer Deposition:

  • Prepare a solution of the this compound derivative (as the donor or acceptor) blended with a suitable acceptor or donor material (e.g., a fullerene derivative or a non-fullerene acceptor) in an organic solvent.
  • Spin-coat the active layer blend onto the HTL in a nitrogen-filled glovebox.
  • Anneal the active layer to optimize its morphology.

3. Cathode Deposition:

  • Transfer the substrates to a vacuum thermal evaporator.
  • Deposit an electron transport layer (e.g., Ca, LiF) followed by a metal cathode (e.g., Al).

4. Device Characterization:

  • Measure the current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
  • Calculate the PCE, Voc, Jsc, and FF from the J-V curve.
  • Measure the external quantum efficiency (EQE) spectrum.

Visualization: OSC Device Architecture

OSC_Architecture Cathode Cathode (Al) Active_Layer Active Layer (this compound blend) Cathode->Active_Layer HTL HTL (PEDOT:PSS) Active_Layer->HTL Anode Anode (ITO) HTL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Bulk-heterojunction organic solar cell architecture.

Synthesis Protocols for this compound Derivatives

Common synthetic routes to this compound derivatives include Suzuki coupling, Heck coupling, and oxidative photocyclization.[1] A representative protocol for the synthesis of a this compound ketone is provided below.

Synthesis of a this compound Ketone via Heck Coupling and Photocyclization

Step 1: Heck Coupling

  • To a solution of p-bromoacetophenone (1.0 eq) and 2-vinylnaphthalene (B1218179) (1.2 eq) in acetonitrile, add Palladium(II) acetate (B1210297) (0.02 eq), triphenylphosphine (B44618) (0.04 eq), and triethylamine (B128534) (1.5 eq).

  • Heat the mixture at reflux under a nitrogen atmosphere for 24 hours.

  • After cooling, remove the solvent under reduced pressure and partition the residue between water and dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Oxidative Photocyclization

  • Dissolve the product from the Heck coupling reaction in cyclohexane (B81311) containing a catalytic amount of iodine and propylene (B89431) oxide.

  • Irradiate the solution with a high-pressure mercury lamp for 12 hours under an oxygen atmosphere.

  • Evaporate the solvent and purify the residue by column chromatography to yield the this compound ketone.

Structure-Property Relationships

The optoelectronic properties of this compound derivatives can be tuned by introducing various functional groups at different positions on the aromatic core. This allows for the rational design of materials with desired characteristics for specific applications.

  • Electron-Withdrawing Groups (e.g., -CN, -F): The introduction of electron-withdrawing groups can lower both the HOMO and LUMO energy levels. This can facilitate electron injection and improve the stability of the material against oxidation, making it more suitable for n-type or ambipolar transport.[1]

  • Electron-Donating Groups (e.g., -OCH₃, -OH): These groups can raise the HOMO level, which can be beneficial for hole injection and transport. The position of these substituents strongly influences the charge delocalization in the molecule.

  • Extended Conjugation: Attaching other aromatic moieties (e.g., anthracene, pyrene) can extend the π-conjugation, leading to red-shifted absorption and emission, and potentially improved charge transport properties.

  • Steric Hindrance: The introduction of bulky substituents can be used to control the molecular packing in the solid state, which is crucial for charge transport in OFETs and can prevent aggregation-caused quenching in OLEDs.

Visualization: Structure-Property Relationships

Structure_Property_Relationships cluster_substituents Functionalization cluster_properties Optoelectronic Properties Core This compound Core EWG Electron-Withdrawing Groups (-CN, -F) EDG Electron-Donating Groups (-OCH3, -OH) Aryl Aromatic Groups (e.g., Anthracene) Energy_Levels Lowered HOMO/LUMO EWG->Energy_Levels Charge_Transport Improved Electron Injection/ Transport EWG->Charge_Transport Stability Enhanced Stability EWG->Stability EDG->Energy_Levels Raised HOMO Emission Red-Shifted Emission Aryl->Emission

Caption: Impact of functional groups on optoelectronic properties.

References

Application Notes and Protocols: Benzo[c]phenanthrene and Its Analogs as Fluorescent Probes for DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds with a characteristic fused aromatic ring structure. Their planar nature allows for intercalation into the DNA double helix, a property that has been extensively studied, primarily in the context of their mutagenic and carcinogenic effects. Benzo[c]phenanthrene (B[c]Ph) is a well-known PAH that, upon metabolic activation to its diol epoxide, forms covalent adducts with DNA, leading to genotoxicity. While the covalent binding of B[c]Ph metabolites to DNA is a focal point of toxicological research, the intrinsic fluorescence of the this compound scaffold presents an opportunity for its application as a non-covalent fluorescent probe for DNA.

This document provides an overview of the principles and methodologies for utilizing the fluorescent properties of compounds containing the this compound moiety to study DNA interactions. Due to the limited literature on the use of the parent this compound as a non-covalent probe, these notes will focus on the well-documented application of structurally related benzo[c]phenanthridine (B1199836) alkaloids, which exhibit significant changes in their fluorescence upon binding to DNA.

Principle of Operation

The fluorescence of a molecule is highly sensitive to its local environment. When a fluorescent molecule, such as a benzo[c]phenanthridine alkaloid, binds to DNA, it experiences a change in its microenvironment. This can be due to factors such as:

  • Intercalation: The insertion of the planar molecule between the base pairs of the DNA double helix restricts its rotational freedom and shields it from the aqueous solvent, often leading to an enhancement of its fluorescence quantum yield and a shift in its emission spectrum.

  • Groove Binding: Binding to the minor or major groove of DNA can also alter the fluorophore's environment, resulting in changes to its fluorescence properties.

  • Electrostatic Interactions: Interactions between the probe and the phosphate (B84403) backbone of DNA can influence the electronic state of the fluorophore.

By monitoring these changes in fluorescence intensity, wavelength, and polarization, one can deduce information about the binding affinity, stoichiometry, and mode of interaction between the probe and the DNA molecule.

Quantitative Data Summary

The following table summarizes the association constants for the interaction of various benzo[c]phenanthridine alkaloids with calf thymus DNA (CT-DNA). This data is crucial for designing experiments and interpreting results.

AlkaloidLog K (Association Constant)Reference
Sanguinarine5.6 ± 0.2[1][2]
Chelerythrine5.2 ± 0.2[1][2]
Chelirubine5.6 ± 0.2[1][2]
Sanguirubine5.1 ± 0.2[1][2]
Chelilutine5.1 ± 0.2[1][2]
Sanguilutine5.1 ± 0.2[1][2]
Macarpine5.1 ± 0.2[1][2]

Experimental Protocols

Protocol 1: Determination of DNA Binding Affinity by Fluorescence Titration

This protocol describes the use of fluorescence spectroscopy to determine the binding constant of a this compound-based probe with DNA.

Materials:

  • Benzo[c]phenanthridine alkaloid stock solution (e.g., Sanguinarine in DMSO or ethanol, concentration determined by UV-Vis spectroscopy)

  • Calf Thymus DNA (CT-DNA) stock solution in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). The concentration of DNA should be determined by UV absorbance at 260 nm.

  • Assay Buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • Fluorometer with temperature control

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of the fluorescent probe in the assay buffer. The concentration should be low enough to avoid self-quenching but high enough to provide a stable fluorescence signal. A typical starting concentration is 1-5 µM.

    • Prepare a series of DNA solutions of varying concentrations in the assay buffer.

  • Fluorescence Measurements:

    • Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of the chosen probe.

    • To a cuvette containing a fixed volume of the probe solution, add aliquots of the DNA stock solution.

    • After each addition of DNA, mix the solution gently and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum or the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Correct the fluorescence data for dilution by multiplying the observed fluorescence by the factor (V₀ + V) / V₀, where V₀ is the initial volume and V is the volume of DNA solution added.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the DNA concentration.

    • The binding constant (K) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis using a one-site binding model.

Protocol 2: Competitive Binding Assay (Fluorescence Displacement)

This protocol is used to determine the DNA binding affinity of a non-fluorescent compound by measuring its ability to displace a fluorescent probe from DNA.

Materials:

  • Fluorescent DNA probe (e.g., a benzo[c]phenanthridine alkaloid or a standard DNA intercalator like ethidium (B1194527) bromide)

  • DNA stock solution

  • The non-fluorescent compound of interest (the "competitor")

  • Assay Buffer

  • Fluorometer

Procedure:

  • Formation of the Probe-DNA Complex:

    • Prepare a solution containing the fluorescent probe and DNA at concentrations that result in a significant and stable fluorescence signal, indicating complex formation.

  • Titration with the Competitor:

    • To the solution of the probe-DNA complex, add increasing concentrations of the competitor compound.

    • After each addition, allow the solution to equilibrate and then record the fluorescence intensity.

  • Data Analysis:

    • A decrease in fluorescence intensity indicates that the competitor is displacing the fluorescent probe from the DNA.

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • The concentration of the competitor that causes a 50% reduction in the fluorescence of the bound probe (the IC₅₀ value) can be determined from the plot.

    • The binding constant of the competitor can then be calculated from the IC₅₀ value and the known binding constant of the fluorescent probe.

Visualizations

Mechanism of Fluorescence Enhancement upon Intercalation

G Fluorescence Enhancement of a this compound Analog upon DNA Intercalation Probe_Free Free Probe in Solution (Lower Fluorescence) DNA DNA Double Helix Probe_Free->DNA Binding & Intercalation Probe_Bound Probe Intercalated in DNA (Higher Fluorescence) Probe_Bound->Probe_Free Dissociation DNA->Probe_Bound Environmental Change (Rigidification, Shielding)

Caption: Mechanism of fluorescence enhancement upon DNA intercalation.

Experimental Workflow for Fluorescence Titration

G Workflow for Determining DNA Binding Affinity by Fluorescence Titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Probe Prepare Probe Solution Titration Titrate DNA into Probe Solution Prep_Probe->Titration Prep_DNA Prepare DNA Titrant Prep_DNA->Titration Measurement Measure Fluorescence at Each Step Titration->Measurement Plotting Plot Fluorescence vs. [DNA] Measurement->Plotting Fitting Fit Data to Binding Model Plotting->Fitting Result Determine Binding Constant (K) Fitting->Result

Caption: Experimental workflow for fluorescence titration.

Concluding Remarks

The this compound scaffold, particularly within the structure of benzo[c]phenanthridine alkaloids, offers a valuable tool for studying DNA interactions through non-covalent binding. The significant changes in fluorescence upon interaction with DNA allow for the determination of binding affinities and the study of competitive interactions. While the parent compound, this compound, is primarily studied for its genotoxic properties, its structural analogs demonstrate the potential of this chemical motif in the development of novel fluorescent probes for nucleic acids. Researchers should exercise caution and be aware of the potential toxicity of these compounds when designing and conducting experiments.

References

Application Notes and Protocols: Preparation of Benzo[c]phenanthrene Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene (B151609) rings.[1] It is a white, solid compound soluble in nonpolar organic solvents.[1] As an environmental contaminant and a suspected carcinogen, accurate and precise quantification of this compound is crucial for environmental monitoring, toxicology studies, and risk assessment.[2] The preparation of accurate and stable standard solutions is a prerequisite for reliable analytical determination by methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a detailed protocol for the preparation of this compound standard solutions.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound standard solutions.

ParameterValueNotes
Purity of Solid Compound ≥96%The weight can be used directly for preparing stock solutions if purity is high.
Recommended Solvents Toluene, Acetonitrile (B52724), ChloroformThis compound is slightly soluble in Acetonitrile and Chloroform.[3] Toluene is also a common solvent for PAH standards.[4]
Typical Stock Solution Concentration 50 µg/mL - 1000 µg/mLA stock solution of 50 µg/mL in Toluene is commercially available.[4] Higher concentrations can be prepared as needed.
Typical Working Standard Concentration Range 2.5 ng/mL - 50 ng/mLFor sensitive analytical methods like HPLC-FLD.[5]
Storage Conditions 2-8°C or -20°C, protected from lightStore in a dry, cool, and well-ventilated place.[6] Amber glass vials are recommended.
Stability Stable for at least 1 year at -20°C in acetonitrile or toluene.[1][7] Solutions can be stable for several weeks at 4°C.[7]Photodegradation is a primary concern; exposure to sunlight should be minimized.[8]

Experimental Protocol

This protocol details the steps for preparing a primary stock solution and subsequent working standard solutions of this compound.

Materials and Equipment
  • This compound (solid, ≥96% purity)

  • Toluene or Acetonitrile (HPLC or pesticide grade)

  • Analytical balance (readable to 0.0001 g)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with Teflon-lined caps

  • Spatula

  • Weighing paper

  • Ultrasonic bath

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses, lab coat. All handling of the solid and concentrated solutions should be performed in a certified chemical fume hood.

Procedure

1. Preparation of Primary Stock Solution (e.g., 100 µg/mL)

  • Weighing: Accurately weigh approximately 1.0 mg of this compound solid using an analytical balance. Record the exact weight.

  • Dissolving: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., Toluene) to the flask to dissolve the solid. Use of an ultrasonic bath for a few minutes can aid in dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the solution to the mark with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at 2-8°C or -20°C.

2. Preparation of Working Standard Solutions (Serial Dilution)

Prepare a series of working standard solutions from the primary stock solution. The following is an example of a serial dilution to obtain concentrations of 10 µg/mL, 1 µg/mL, and 100 ng/mL.

  • Preparation of 10 µg/mL Working Standard:

    • Pipette 1.0 mL of the 100 µg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the solvent.

    • Cap and invert to mix.

  • Preparation of 1 µg/mL (1000 ng/mL) Working Standard:

    • Pipette 1.0 mL of the 10 µg/mL working standard solution into a 10 mL volumetric flask.

    • Dilute to the mark with the solvent.

    • Cap and invert to mix.

  • Preparation of 100 ng/mL Working Standard:

    • Pipette 1.0 mL of the 1 µg/mL working standard solution into a 10 mL volumetric flask.

    • Dilute to the mark with the solvent.

    • Cap and invert to mix.

Further dilutions can be made as required by the specific analytical method. All working standards should be stored in the same manner as the primary stock solution.

Safety Precautions and Disposal

Safety:

  • This compound is a suspected carcinogen and mutagen.[9] Always handle this compound in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.[6]

  • Avoid inhalation of dust or aerosols and contact with skin and eyes.[6]

  • In case of a spill, dampen the solid material with a suitable solvent like acetone, and transfer it to a sealed container for disposal.[10]

Disposal:

  • All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain.

  • Contaminated labware should be decontaminated or disposed of as hazardous waste.

Mandatory Visualization

G cluster_prep Preparation of this compound Standard Solutions cluster_qc Quality Control & Analysis A Weigh Solid this compound (≥96% Purity) B Dissolve in Volumetric Flask with Toluene or Acetonitrile A->B Accurate Weighing C Primary Stock Solution (e.g., 100 µg/mL) B->C Dilute to Volume D Perform Serial Dilutions C->D Use Calibrated Pipettes E Working Standard Solutions (e.g., 100 ng/mL - 10 µg/mL) D->E Precise Dilutions F Store in Amber Vials at 2-8°C or -20°C E->F G Analytical Instrumentation (HPLC, GC-MS) E->G Calibration Curve Generation

Caption: Workflow for the preparation of this compound standard solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Benzo[c]phenanthrene and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low yield in Mallory Photocyclization of a stilbene-like precursor.

  • Q1: My Mallory photocyclization reaction to form the this compound core is giving a low yield. What are the common causes and how can I improve it?

    A1: Low yields in Mallory photocyclization are a frequent issue. Several factors can contribute to this, and optimizing key reaction parameters is crucial.

    • Concentration of the Stilbene (B7821643) Precursor: High concentrations can lead to intermolecular side reactions like [2+2] cycloadditions. It is recommended to work under high dilution conditions, typically around 10⁻³ to 10⁻⁴ molar in a suitable solvent like benzene (B151609) or cyclohexane (B81311).[1][2]

    • Inadequate Oxidant: Iodine is a common oxidant. It can be used in catalytic amounts in the presence of oxygen or in stoichiometric amounts under an inert atmosphere.[2] Ensure the iodine is fresh and the reaction is adequately supplied with an oxidizing agent to trap the dihydrophenanthrene intermediate.[3]

    • HI Byproduct Inhibition: The reaction produces hydrogen iodide (HI) as a byproduct, which can lead to unwanted side reactions and lower the yield. The addition of an acid scavenger, such as propylene (B89431) oxide or tetrahydrofuran (B95107) (THF), is recommended to neutralize the HI.[2][4]

    • Insufficient Irradiation: Ensure the UV lamp being used has the correct wavelength to be absorbed by the stilbene precursor and that the irradiation time is sufficient for the reaction to go to completion.[2] A medium-pressure mercury lamp is a typical UV source.[2]

    • Solvent Purity: The solvent should be transparent to the UV light and inert under the reaction conditions. Toluene and cyclohexane are commonly used.[2] Using high-purity, degassed solvents can prevent the deactivation of the excited state by impurities.[2]

Issue 2: Poor performance of the Wittig reaction for the stilbene precursor synthesis.

  • Q2: I am struggling to synthesize the stilbene precursor for the Mallory reaction using a Wittig reaction. What are the key points to consider for optimization?

    A2: The Wittig reaction is a common method for preparing the stilbene precursor.[2][5] Optimizing this step is critical for the overall success of the this compound synthesis.

    • Base Selection: The choice of base is crucial for the deprotonation of the phosphonium (B103445) salt to form the ylide. Strong bases like n-butyllithium or sodium hydride are often used. The reaction conditions can influence the E/Z selectivity of the resulting stilbene.[6][7]

    • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent like THF or diethyl ether.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion.[2]

    • Starting Material Purity: Ensure the purity of the aldehyde and the phosphonium salt, as impurities can interfere with the reaction.[2]

    • Isomer Separation: The Wittig reaction often produces a mixture of (E)- and (Z)-stilbene isomers.[5][8] The subsequent photocyclization step typically proceeds through the cis-isomer.[3] Isomerization of the trans- to the cis-isomer can sometimes be achieved in situ during the photocyclization, but separation of the isomers before cyclization might be necessary in some cases.[2][8]

Issue 3: Challenges with Palladium-catalyzed cross-coupling reactions (Suzuki or Heck).

  • Q3: I am using a Suzuki or Heck coupling to build the backbone of my this compound derivative, but the reaction is not proceeding as expected. What should I troubleshoot?

    A3: Palladium-catalyzed cross-coupling reactions are powerful tools for synthesizing this compound precursors.[1][4] However, they are sensitive to various factors.

    • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For instance, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used catalysts.[9][10] The selection depends on the specific substrates. In some cases, specialized ligands like those from Buchwald can accelerate the oxidative addition step.[11]

    • Base and Solvent System: The base and solvent system play a crucial role. Common bases include sodium carbonate, potassium carbonate, and potassium phosphate.[9] The solvent is often a mixture of an organic solvent (like toluene, THF, or dioxane) and water.[9][10] For substrates with poor solubility, using solvents like DMF or chlorinated aromatics might be beneficial.[9]

    • Degassing: These reactions are highly sensitive to oxygen. Thoroughly degassing the solvent and running the reaction under an inert atmosphere (argon or nitrogen) is essential to prevent catalyst degradation.[10]

    • Substrate Solubility: Poor solubility of starting materials can hinder the reaction.[9] Functionalizing the substrates to improve solubility or using a co-solvent can be effective strategies.[9]

    • Boronic Acid/Ester Stability: Boronic acids can undergo degradation (deborylation), especially at higher temperatures.[9] Using boronic esters (e.g., pinacol (B44631) esters) can sometimes improve stability.

Quantitative Data Summary

The following table summarizes reported yields for different synthetic routes to this compound and its precursors.

Synthesis Step/MethodStarting MaterialsProductReported YieldReference(s)
Suzuki Coupling 2-bromo-5-methoxybenzaldehyde and naphthalene-1-boronic acid2-(1-naphthyl)-5-methoxybenzaldehydeQuantitative[1]
Acid-catalyzed Cyclization 2-(1-naphthyl)-5-methoxybenzaldehyde derivative3-methoxythis compound61-64%[1]
Heck Coupling & Oxidative Photocyclization p-Bromoacetophenone and 2-vinylnaphthaleneA this compound ketoneNot specified[4]
Robinson-Mannich Base Synthesis 4-ketotetrahydrophenanthrene derivative and methyl vinyl ketoneγ-ketobutyl derivative96%[12]
Alkaline Cyclization γ-ketobutyl derivativeTetracyclic ketone precursorGood[12]
Mallory Photocyclization (Optimized Flow Reactor) E-stilbenePhenanthrene95% (NMR)[13]

Experimental Protocols

1. Synthesis of 3-Hydroxythis compound via Suzuki Coupling and Cyclization [1]

  • Step 1: Suzuki Coupling to form 2-(1-naphthyl)-5-methoxybenzaldehyde.

    • A mixture of 2-bromo-5-methoxybenzaldehyde, naphthalene-1-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere.

    • The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated. The crude product can be purified by recrystallization to yield the desired aldehyde.

  • Step 2: Formation of an oxiranyl or methoxyethene side chain.

  • Step 3: Acid-catalyzed Cyclization.

    • The product from Step 2 is treated with a strong acid, such as methanesulfonic acid or boron trifluoride, to induce cyclization to form 3-methoxythis compound.

  • Step 4: Demethylation.

    • The methoxy (B1213986) group is cleaved using a demethylating agent like boron tribromide to yield the final product, 3-hydroxythis compound.

2. General Protocol for Mallory Photocyclization [2][4]

  • Reaction Setup: The stilbene precursor is dissolved in a suitable solvent (e.g., cyclohexane or toluene) to a low concentration (e.g., 0.01 M).[2] A catalytic amount of iodine and an acid scavenger (e.g., propylene oxide) are added.[2][4]

  • Degassing: The solution is degassed by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 30 minutes.[2]

  • Irradiation: The solution is irradiated with a high-pressure mercury lamp while stirring.[4] The reaction progress is monitored by TLC or HPLC.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in a solvent like dichloromethane (B109758) and washed with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by a brine wash.[2]

  • Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.[2][4]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Core Formation cluster_final Final Product A Aryl Halide / Aldehyde C Stilbene-like Precursor A->C Wittig / Suzuki / Heck B Coupling Partner / Ylide B->C D This compound Core C->D Mallory Photocyclization / Other Cyclization E Functionalized this compound D->E Further Functionalization

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Q1 Check Reaction Type Start->Q1 Mallory Mallory Photocyclization Q1->Mallory Photocyclization Coupling Suzuki / Heck Coupling Q1->Coupling Cross-Coupling Check_Conc Concentration Too High? Mallory->Check_Conc Check_Oxidant Insufficient Oxidant? Mallory->Check_Oxidant Check_HI HI Scavenger Absent? Mallory->Check_HI Sol_Mallory Optimize Conditions Check_Conc->Sol_Mallory Check_Oxidant->Sol_Mallory Check_HI->Sol_Mallory Check_Catalyst Catalyst/Ligand Inactive? Coupling->Check_Catalyst Check_Degas Inadequate Degassing? Coupling->Check_Degas Check_Solubility Poor Substrate Solubility? Coupling->Check_Solubility Sol_Coupling Optimize Conditions Check_Catalyst->Sol_Coupling Check_Degas->Sol_Coupling Check_Solubility->Sol_Coupling

References

overcoming steric hindrance in substituted Benzo[c]phenanthrene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted Benzo[c]phenanthrenes, with a focus on overcoming steric hindrance.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of sterically hindered Benzo[c]phenanthrenes.

Issue 1: Low or No Yield in Photocyclization (Mallory Reaction) of a Sterically Hindered Stilbene (B7821643) Precursor

Question: I am attempting a Mallory photocyclization to synthesize a substituted Benzo[c]phenanthrene, but I am observing very low to no yield of the desired product. My precursor is a sterically hindered diarylethene. What are the possible causes and how can I optimize the reaction?

Answer:

Low yields in the photocyclization of sterically hindered stilbenes are a common issue. The problem often stems from several factors related to the reaction mechanism and substrate reactivity. Here’s a systematic approach to troubleshooting:

  • cis-trans Isomerization and Conformer Equilibrium: The Mallory reaction proceeds through the cis-isomer of the stilbene. While the reaction can often be started with the trans-isomer, inefficient photoisomerization to the required cis-conformer can be a limiting factor, especially with bulky substituents that may favor the trans form. The subsequent cyclization step also requires a specific conformation of the cis-isomer, which can be disfavored by steric clashes.

  • Reversibility of the Dihydrophenanthrene Intermediate: The initial photochemical 6π-electron cyclization forms a transient dihydrophenanthrene intermediate.[1] This step is often reversible, and for sterically strained systems, the equilibrium may favor the open stilbene form. Trapping this intermediate through oxidation is crucial for driving the reaction towards the final product.

  • Side Reactions: Several side reactions can compete with the desired photocyclization, leading to low yields:

    • Dimerization: At higher concentrations, a [2+2] cycloaddition between two stilbene molecules can occur.[2]

    • Reduction of the Double Bond: The hydrogen iodide (HI) formed during the oxidation step can reduce the stilbene double bond, especially under prolonged irradiation.[2]

    • Elimination of Substituents: Methoxy groups, particularly at the ortho-position, can be eliminated, leading to undesired byproducts.[3]

    • Formation of Benzo[ghi]perylenes: In the synthesis of helicene-like molecules, the formation of benzo[ghi]perylene (B138134) byproducts can be a competing pathway.[4]

Optimization Strategies:

  • Reaction Conditions:

    • Concentration: Perform the reaction under high dilution conditions (typically 10⁻³ to 10⁻⁴ M) to minimize intermolecular side reactions like dimerization.[4][5]

    • Oxidant: Iodine (I₂) is the most common oxidant. Ensure a sufficient amount is present to efficiently trap the dihydrophenanthrene intermediate. In some cases, using a full equivalent of iodine can suppress elimination side reactions.[2] Oxygen is also a viable oxidant and is often used in conjunction with a catalytic amount of iodine.

    • HI Scavenger (Katz Conditions): The HI generated during the reaction can lead to side reactions. Adding a scavenger like propylene (B89431) oxide or methyloxirane can neutralize the HI, preventing the reduction of the starting material and other acid-catalyzed side reactions.[2][6] When using a scavenger, a stoichiometric amount of iodine is required as it cannot be regenerated by oxygen.[2]

    • Solvent: Cyclohexane is a common solvent for these reactions.[7] Ensure the solvent is of high purity and deoxygenated if necessary (when not using oxygen as the primary oxidant).

  • Photochemical Setup:

    • Wavelength: The choice of UV lamp (e.g., high-pressure mercury lamp) and filters can be critical. Ensure the emission spectrum of the lamp overlaps with the absorption spectrum of the stilbene precursor.

    • Reaction Time: Monitor the reaction progress by TLC or GC-MS to avoid prolonged irradiation, which can lead to product degradation or side reactions.

    • Flow Chemistry: For improved scalability and potentially higher yields, consider a continuous flow photochemical setup. This allows for better control of irradiation time and temperature, and can minimize byproduct formation.[4][8]

Summary of Key Optimization Parameters for Mallory Photocyclization:

ParameterRecommendationRationale
Concentration High dilution (10⁻³ - 10⁻⁴ M)Minimize intermolecular side reactions (e.g., dimerization).
Oxidant Iodine (I₂), often with O₂Efficiently traps the dihydrophenanthrene intermediate.
HI Scavenger Propylene oxide, methyloxiranePrevents HI-catalyzed side reactions (e.g., reduction).
Solvent High-purity, appropriate for UV transparencyEnsure efficient irradiation and minimize solvent-related side reactions.
Reaction Time Monitor closelyAvoid product degradation from over-irradiation.
Apparatus Consider continuous flow reactorImproved scalability, better control over reaction parameters.

Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling for the Synthesis of a Sterically Hindered this compound Precursor

Question: I am using a Suzuki-Miyaura coupling to synthesize a sterically hindered biaryl precursor for a subsequent cyclization to a this compound derivative, but the yield is very low. How can I improve this?

Answer:

Low yields in Suzuki-Miyaura coupling of sterically hindered substrates are a frequent challenge. The primary bottleneck is often the steric hindrance around the coupling sites, which can impede both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Troubleshooting and Optimization Strategies:

  • Ligand Selection: This is the most critical factor for successful coupling of sterically hindered substrates. Standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective.

    • Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): These are the ligands of choice for sterically demanding couplings. They promote the formation of the active 14-electron monoligated palladium(0) species and facilitate the difficult reductive elimination step. Excellent starting points include SPhos, RuPhos, and XPhos.

    • Specialized Ligands for Extreme Steric Hindrance: For tetra-ortho-substituted biaryls or similarly challenging substrates, specialized ligands like AntPhos or BI-DIME have shown superior performance.[9]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective, offering high stability and activity. They are known for their strong σ-donating ability which can promote the oxidative addition step.[10]

    • Arsa-Buchwald Ligands: These arsenic-containing analogs of Buchwald ligands can be effective for sterically hindered substrates due to the longer palladium-arsenic bond, which can facilitate the transmetalation step.[11]

  • Base and Solvent System: The choice of base and solvent is crucial and they often work in concert.

    • Base: Potassium phosphate (B84403) (K₃PO₄), often used as a fine powder, is a reliable and effective base for many hindered couplings. Stronger bases like potassium tert-butoxide (t-BuOK) can also be effective, particularly with less reactive aryl chlorides.

    • Solvent: Anhydrous, aprotic solvents are preferred. Toluene and dioxane are common choices. For particularly challenging couplings, higher boiling point solvents like xylenes (B1142099) may be necessary to increase the reaction temperature.

  • Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation barriers for the key steps in the catalytic cycle. If the reaction is sluggish at a lower temperature (e.g., 80 °C), increasing it to 100-140 °C may be beneficial. Microwave irradiation can also be a powerful tool to rapidly achieve high temperatures and shorten reaction times.

Comparative Data on Ligand Performance in Sterically Hindered Suzuki Coupling:

Ligand TypeGeneral ApplicationKey Features for Hindered Substrates
Standard (e.g., PPh₃) Non-hindered substratesGenerally poor performance.
Buchwald Ligands (SPhos, XPhos) Sterically demanding couplingsBulky and electron-rich, promote monoligation.
Specialized (AntPhos, BI-DIME) Extremely hindered substratesDesigned for tetra-ortho-substituted biaryls.
NHCs Broad applicabilityStrong σ-donors, high thermal stability.
Arsa-Buchwald Ligands Sterically hindered substratesLonger Pd-As bond may ease transmetalation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies to overcome steric hindrance in the fjord region of Benzo[c]phenanthrenes?

A1: The primary strategies focus on either forming the sterically congested bond at a late stage under forcing conditions or using highly reactive intermediates and catalysts. Key methods include:

  • Photocyclization (Mallory Reaction): This is a classic method where a less hindered stilbene-type precursor is synthesized first, and the final, sterically demanding C-C bond is formed through photochemical cyclization.[1][12]

  • Acid-Catalyzed Bisannulation: This method directly constructs the phenanthrene (B1679779) core from a benzenediacetaldehyde and two equivalents of an alkyne in the presence of a strong Lewis acid like B(C₆F₅)₃. It has been shown to be effective for the synthesis of sterically hindered 4,5-diarylphenanthrenes.[13]

  • Palladium-Catalyzed Domino Reactions: These methods can construct the phenanthrene skeleton in a single pot from simpler starting materials, often involving C-H activation and annulation steps. The choice of catalyst and ligands is critical.[14][15]

  • Scholl Reaction: This is an intramolecular oxidative aryl-aryl coupling. While often limited by steric hindrance, it can be successful for synthesizing curved polycyclic aromatic hydrocarbons where the steric strain is a key feature of the target molecule. The reaction conditions, particularly the choice of oxidant (e.g., FeCl₃, DDQ), are crucial.[16][17]

Q2: My Scholl reaction to form a substituted this compound is failing. What are the common limitations and how can I address them?

A2: The Scholl reaction is known to have several limitations, especially with sterically hindered substrates:

  • Steric Hindrance: As you suspect, steric hindrance can prevent the aryl moieties from achieving the necessary proximity for C-C bond formation.

  • Oligomerization/Polymerization: The product of the Scholl reaction can sometimes be more reactive than the starting material, leading to intermolecular reactions and the formation of oligomeric or polymeric materials. This is particularly an issue with small, unsubstituted precursors.

  • Rearrangements: The strongly acidic conditions often employed can lead to rearrangements of the carbon skeleton.

  • Incompatible Functional Groups: The harsh, oxidative conditions are not compatible with many functional groups.

Troubleshooting Strategies:

  • Choice of Oxidant/Lewis Acid: Different combinations of Lewis acids and oxidants can have a profound effect on the reaction outcome. Common reagents include FeCl₃, AlCl₃, and MoCl₅. For milder conditions, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be effective.

  • Blocking Groups: Introducing bulky, inert "blocking groups" (e.g., t-butyl) at strategic positions can prevent intermolecular side reactions and direct the intramolecular cyclization to the desired product.

  • Solvent: The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. Dichloromethane and nitrobenzene (B124822) are common solvents.

  • Temperature: Careful control of the reaction temperature is important. Higher temperatures may be needed to overcome steric barriers but can also promote side reactions.

Q3: Can you provide a general workflow for the synthesis of a substituted this compound via a Heck coupling and subsequent photocyclization?

A3: Yes, this is a common and effective two-step sequence. The general workflow is as follows:

G cluster_0 Step 1: Heck Coupling cluster_1 Step 2: Oxidative Photocyclization A Aryl Halide (e.g., p-Bromoacetophenone) C Heck Coupling (Pd(OAc)₂, PPh₃, NEt₃, CH₃CN) A->C B Alkene (e.g., 2-Vinylnaphthalene) B->C D Stilbene Precursor (Diarylethene) C->D E Photocyclization (UV light, I₂, Propylene Oxide, Cyclohexane) D->E F Substituted this compound E->F

Caption: General workflow for the synthesis of a substituted this compound.

Experimental Protocols

Protocol 1: Synthesis of a this compound Ketone via Heck Coupling and Oxidative Photocyclization [7]

This protocol describes a general procedure for the synthesis of a this compound ketone, which can be further modified.

Step A: Heck Coupling

  • Materials:

    • p-Bromoacetophenone (1.0 eq)

    • 2-Vinylnaphthalene (1.2 eq)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)

    • Triphenylphosphine (PPh₃) (0.04 eq)

    • Triethylamine (NEt₃) (1.5 eq)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (CH₂Cl₂)

    • Water

  • Procedure:

    • Combine p-bromoacetophenone, 2-vinylnaphthalene, Pd(OAc)₂, PPh₃, and NEt₃ in acetonitrile.

    • Heat the mixture at reflux under a nitrogen atmosphere for 24 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the diarylethene precursor.

Step B: Oxidative Photocyclization

  • Materials:

    • Diarylethene precursor from Step A

    • Iodine (I₂) (catalytic amount)

    • Propylene oxide

    • Cyclohexane

  • Procedure:

    • Dissolve the diarylethene precursor in cyclohexane.

    • Add a catalytic amount of iodine and an excess of propylene oxide (as an HI scavenger).

    • Irradiate the solution with a high-pressure mercury lamp for 12 hours under an oxygen atmosphere.

    • Evaporate the solvent and purify the residue by column chromatography to yield the this compound ketone.

Protocol 2: Palladium-Catalyzed Cross-Coupling for the Synthesis of a 3-Methoxythis compound Precursor [5][18]

This protocol describes the synthesis of 2-(1-naphthyl)-5-methoxybenzaldehyde, a precursor that can be cyclized to form a this compound derivative.

  • Materials:

    • Naphthalene-1-boronic acid (1.0 eq)

    • 2-Bromo-5-methoxybenzaldehyde (1.1 eq)

    • Anhydrous Cesium Fluoride (CsF) (2.4 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

    • Anhydrous 1,2-Dimethoxyethane (DME)

  • Procedure:

    • In a flask under an argon atmosphere, combine naphthalene-1-boronic acid, 2-bromo-5-methoxybenzaldehyde, anhydrous CsF, and Pd(PPh₃)₄ in anhydrous DME.

    • Heat the mixture under reflux for 18 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with ethyl acetate.

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it to yield the crude product.

    • Recrystallize the crude product from CH₂Cl₂-hexane to obtain pure 2-(1-naphthyl)-5-methoxybenzaldehyde.

Signaling Pathways and Workflows

G cluster_0 Troubleshooting Low Yield in Photocyclization A Low Yield Observed B Check Reaction Concentration A->B C Is it < 10⁻³ M? B->C D Decrease Concentration C->D No E Check Oxidant/Scavenger System C->E Yes D->B F Are you using I₂ and an HI scavenger? E->F G Add Propylene Oxide or use Katz Conditions F->G No H Monitor Reaction Time F->H Yes G->E I Is there evidence of product degradation? H->I J Reduce Irradiation Time I->J Yes K Consider Flow Chemistry Setup I->K No

Caption: Troubleshooting workflow for low-yield Mallory photocyclization reactions.

References

purification challenges of Benzo[c]phenanthrene isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Benzo[c]phenanthrene and its isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound isomers so challenging?

A1: The primary challenge lies in the very similar physicochemical properties of polycyclic aromatic hydrocarbon (PAH) isomers. For instance, this compound, benzo[a]anthracene, and chrysene (B1668918) are all isomers with the same molecular mass (228 g/mol ).[1] This similarity results in nearly identical boiling points, solubility, and polarity, causing them to co-elute in many standard chromatographic systems.[1][2]

Q2: What are the most effective analytical methods for separating complex mixtures of this compound isomers?

A2: High-Performance Liquid Chromatography (HPLC) is a prevalent and effective method.[3] Specifically, reverse-phase HPLC using specialized columns, such as polystyrene-divinylbenzene or phenyl stationary phases, has shown success in resolving complex mixtures of regioisomeric and stereoisomeric forms.[1][4][5] For analytical purposes, HPLC coupled with mass spectrometry (LC-MS/MS) is powerful for unambiguous identification of isomers in a mixture.[4][5]

Q3: How can I purify the crude product of a this compound synthesis?

A3: Column chromatography on silica (B1680970) gel is a common first step for purifying crude synthetic products.[6][7] For isomers that are difficult to separate, forming a complex with picric acid can be an effective non-chromatographic purification step. The resulting picrate (B76445) complex can be crystallized and then dissociated to recover the purified hydrocarbon.[8]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic techniques is essential for structural characterization and purity confirmation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the identity of this compound and its derivatives.[6]

Q5: Is it possible to separate enantiomers of chiral this compound derivatives?

A5: Yes, enantiomers of chiral this compound derivatives, such as helicenes, can be separated using chiral HPLC. This technique allows for the isolation of P- and M-enantiomers with high optical purity.[9]

Troubleshooting Guides

Issue 1: Poor Resolution of Isomers in HPLC

Question: My HPLC chromatogram shows poor separation between this compound and other isomers like benzo[a]anthracene and chrysene using a standard C18 column. How can I improve the resolution?

Answer:

This is a common issue due to the similar properties of these isomers.[1] Here are several steps to troubleshoot and improve separation:

  • Change Stationary Phase: Standard C18 columns are often insufficient. A phenyl stationary phase can provide better separation for PAHs. For more challenging separations, such as regioisomeric diol epoxide adducts, a polystyrene-divinylbenzene column is recommended.[1][4][5]

  • Optimize Mobile Phase: Experiment with different solvent mixtures. Gradient elution with methanol, acetonitrile, and water is often effective.[1] Fine-tuning the gradient profile can significantly impact resolution.

  • Adjust Column Temperature: Temperature can affect elution times and peak separation. Evaluating different column temperatures (e.g., 25°C vs. 40°C) may improve resolution, although higher temperatures can sometimes lead to faster elution but worse separation.[1]

  • Consider UPLC: Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (<2 µm), can provide significantly better chromatographic resolution compared to traditional HPLC.[1]

Issue 2: Co-elution of this compound Diol Epoxide Adducts

Question: I have a complex mixture of regioisomeric this compound diol epoxide (BcPh DE) adducts that I cannot resolve. How can I separate and identify them?

Answer:

The separation of regioisomeric BcPh DE-modified oligonucleotides is a known challenge.

  • Recommended Method: The most successful approach involves reverse-phase HPLC on a polystyrene-divinylbenzene column.[4][5] This specific stationary phase offers unique selectivity for these types of isomers.

  • Identification: For unambiguous assignment of the modification sites, online LC-MS/MS analysis is crucial. MS/MS data allows for the clear differentiation and identification of the regioisomeric adducted strands.[4][5]

Issue 3: Low Yield After Silica Gel Column Chromatography

Question: I am experiencing low recovery of my target this compound derivative after performing column chromatography with silica gel. What could be the cause and how can I fix it?

Answer:

Low recovery can be due to several factors:

  • Irreversible Adsorption: Highly conjugated or polar derivatives might bind too strongly to the acidic sites on silica gel.

  • Improper Solvent System: The eluent may not be strong enough to desorb the compound from the stationary phase.

Solutions:

  • Deactivate Silica Gel: Use silica gel that has been treated to reduce its activity.

  • Use an Alternative Stationary Phase: Alumina can be a suitable alternative to silica gel for the cleanup and fractionation of PAHs.[3]

  • Optimize Eluent: Develop a gradient elution method, starting with a non-polar solvent (like n-hexane) and gradually increasing the polarity (e.g., by adding dichloromethane (B109758) or ethyl acetate) to ensure all compounds of interest are eluted.[6][10]

  • Sample Cleanup: For complex matrices like petroleum products or environmental samples, a multi-step cleanup involving size-exclusion chromatography (SEC) followed by normal-phase liquid chromatography can effectively remove interferences before final analysis.[10]

Data Presentation

Physical Properties of Common C18H12 Isomers

The table below summarizes key physical properties of this compound and two of its common isomers, highlighting their similarity which poses separation challenges.

PropertyThis compoundBenzo[a]anthraceneChrysene
Molecular Formula C18H12C18H12C18H12
Molecular Weight 228.3 g/mol [11]228.3 g/mol 228.3 g/mol
Melting Point 68 °C158-160 °C255-256 °C
LogP (log Kow) 5.7[11]5.915.91

Data sourced from PubChem and other literature. Note that while molecular weights are identical, melting points can vary significantly, which may be exploited in purification techniques like zone melting or crystallization.[12]

Experimental Protocols

Protocol 1: General Purification of Crude this compound

This protocol is based on common methods for purifying synthetically derived this compound.[6][7]

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or toluene.

  • Adsorption: Load the dissolved crude product onto a silica gel column packed in a non-polar solvent (e.g., n-hexane).

  • Elution: Begin elution with the non-polar solvent. Gradually increase the solvent polarity by adding a more polar solvent like dichloromethane or ethyl acetate. The gradient should be shallow to maximize the separation of closely eluting compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Purity Confirmation: Analyze the resulting solid by NMR and MS to confirm its identity and purity.[6]

Protocol 2: HPLC-MS/MS for Isomeric Adduct Identification

This protocol is adapted from methodologies used to identify positional isomers of this compound diol epoxide adducts.[4][5]

  • Chromatographic System: An HPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A reverse-phase polystyrene-divinylbenzene column.

  • Mobile Phase A: Water with an appropriate modifier (e.g., 0.1% formic acid).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient program that allows for the separation of the complex mixture. An example might be starting at 80% A, transitioning to 95% B over 10 minutes, and then re-equilibrating.

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode to obtain both full scan MS and MS/MS spectra of the eluting peaks.

  • Data Analysis: Use the MS/MS fragmentation patterns to unambiguously assign the structure and position of the adduct on the oligonucleotide.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Crude Purification cluster_analysis Purity Analysis cluster_adv_purification Advanced Purification (If Needed) synthesis Synthetic Reaction (e.g., Heck Coupling & Photocyclization) crude_product Crude Product Mixture synthesis->crude_product column_chrom Column Chromatography (Silica Gel) crude_product->column_chrom purity_check Purity & Identity Check (NMR, MS) column_chrom->purity_check is_pure is_pure purity_check->is_pure hplc Preparative HPLC (e.g., PS-DVB column) is_pure->hplc No recrystallization Recrystallization or Complex Formation is_pure->recrystallization No final_product Pure this compound Isomer is_pure->final_product Yes hplc->purity_check recrystallization->purity_check troubleshooting_logic start Poor Isomer Resolution in HPLC q1 Using a standard C18 column? start->q1 a1_yes Switch to Phenyl or Polystyrene-Divinylbenzene Column q1->a1_yes Yes a1_no Optimize Mobile Phase q1->a1_no No q2 Resolution Improved? a1_yes->q2 a1_no->q2 a2_no Adjust Column Temperature q2->a2_no No end Resolution Achieved q2->end Yes q3 Resolution Improved? a2_no->q3 a3_no Consider UPLC for Higher Resolution q3->a3_no No q3->end Yes

References

Technical Support Center: Optimizing HPLC Separation of Benzo[c]phenanthrene from other PAHs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Benzo[c]phenanthrene from other Polycyclic Aromatic Hydrocarbons (PAHs).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and other PAHs.

ProblemPossible CausesRecommended Solutions
Poor resolution between this compound and other isomers (e.g., Chrysene, Triphenylene) Inadequate Stationary Phase Selectivity: Standard C18 columns may not provide sufficient selectivity for the shape-isomeric separation of PAHs.[1]1. Use a Specialized PAH Column: Employ a column specifically designed for PAH analysis, such as a Phenyl-Hexyl or a proprietary PAH column (e.g., Zorbax Eclipse PAH, Restek Pinnacle II PAH). These columns offer alternative selectivities, often through pi-pi interactions, which can enhance the separation of aromatic compounds.[1] 2. Consider Normal-Phase Chromatography: While less common, normal-phase HPLC on an aminopropyl (NH2) stationary phase can provide different elution orders, with non-planar isomers like this compound often eluting earlier than their planar counterparts.
Suboptimal Mobile Phase Composition: The organic modifier and gradient profile significantly impact resolution.1. Modify the Organic Solvent: If using acetonitrile (B52724), consider switching to methanol (B129727) or a combination of both. The change in solvent can alter the selectivity of the separation. 2. Adjust the Gradient: Implement a shallower gradient around the elution time of the critical pair (this compound and its isomers). This increases the separation time and can improve resolution.[1] 3. Isocratic vs. Gradient Elution: While gradient elution is common for separating a wide range of PAHs, an isocratic mobile phase might provide better resolution for a specific critical pair if their elution times are close.
Inappropriate Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity and resolution.1. Optimize Column Temperature: Systematically vary the column temperature (e.g., in 5°C increments from 18°C to 30°C). Lowering the temperature can sometimes improve the resolution of closely eluting peaks.[1][2]
Peak Tailing for this compound Active Sites on the Column: Uncapped silanol (B1196071) groups on the silica (B1680970) support can interact with the analyte, causing peak tailing.1. Use an End-Capped Column: Ensure the use of a high-quality, end-capped C18 or specialized PAH column. 2. Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block active sites. However, be mindful of its effect on column lifetime and detector compatibility.
Column Contamination: Accumulation of sample matrix components on the column can lead to peak distortion.1. Implement a Column Washing Procedure: After each analytical run or batch, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds. 2. Use a Guard Column: A guard column installed before the analytical column can trap contaminants and extend the life of the main column.
Variable Retention Times Inconsistent Mobile Phase Composition: For gradient elution, improper mixing or pump malfunction can lead to shifts in retention time. For isocratic elution, changes in the solvent mixture over time can cause drift.1. Ensure Proper Mobile Phase Preparation: Premix mobile phase components and degas thoroughly before use. 2. Check Pump Performance: Verify that the HPLC pump is delivering a consistent and accurate flow rate and gradient composition.[3]
Fluctuations in Column Temperature: Even minor temperature changes can affect retention times.1. Use a Column Oven: Maintain a constant and stable column temperature using a thermostatted column compartment.[3]
Column Equilibration: Insufficient equilibration time between runs, especially with gradient elution, will lead to inconsistent retention.1. Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection.
Co-elution with Non-Isomeric PAHs Complex Sample Matrix: Environmental or biological samples can contain numerous PAHs that may co-elute with this compound.1. Adjust Mobile Phase Selectivity: Experiment with different organic modifiers (acetonitrile vs. methanol) and gradient profiles. 2. Change Stationary Phase: A column with a different chemistry (e.g., Phenyl-Hexyl vs. C18) may resolve the co-eluting peaks.[1] 3. Utilize a More Selective Detector: If available, a fluorescence detector with programmable wavelength switching can enhance selectivity, as different PAHs have distinct excitation and emission spectra.

Frequently Asked Questions (FAQs)

Q1: Which type of HPLC column is best for separating this compound from its isomers?

A1: While standard C18 columns can be used, specialized PAH columns are highly recommended for resolving isomeric PAHs like this compound, Chrysene, and Triphenylene.[1] Columns with a Phenyl-Hexyl stationary phase or proprietary columns designed for PAH analysis often provide the necessary shape selectivity for this challenging separation. Normal-phase chromatography on an aminopropyl (NH2) column can also be an effective alternative.

Q2: What is a typical starting mobile phase for optimizing the separation of this compound?

A2: A common starting point for reversed-phase HPLC of PAHs is a gradient elution with water and acetonitrile.[4] A typical gradient might start at 40-60% acetonitrile and increase to 100% over 20-30 minutes. The gradient slope can then be adjusted to improve the resolution of specific compounds. Methanol can be used as an alternative to acetonitrile and may offer different selectivity.

Q3: How can I improve the detection of this compound?

A3: this compound and other PAHs are well-suited for UV and fluorescence detection. For enhanced sensitivity and selectivity, a fluorescence detector is often preferred. By using programmed wavelength switching, you can optimize the excitation and emission wavelengths for different groups of eluting PAHs, which can also help to resolve co-eluting peaks chromatographically.

Q4: My sample contains a complex mixture of PAHs. How can I be sure that the peak I am identifying as this compound is correct?

A4: Peak identification should be confirmed by comparing the retention time with that of a certified reference standard of this compound run under the same chromatographic conditions. For unequivocal identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (HPLC-MS) is recommended.

Q5: What are some key parameters to consider when developing an HPLC method for this compound?

A5: The key parameters for method development include:

  • Stationary Phase: Choose a column with appropriate selectivity for PAHs (e.g., specialized PAH or Phenyl-Hexyl column).

  • Mobile Phase: Optimize the organic modifier (acetonitrile, methanol, or a mixture) and the gradient profile (or isocratic composition).

  • Temperature: Control and optimize the column temperature to fine-tune selectivity.[4]

  • Flow Rate: Adjust the flow rate to balance analysis time and resolution.

  • Detection: Select the appropriate detector (UV or fluorescence) and optimize its parameters (wavelengths).

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for the Separation of 16 Priority PAHs (including this compound isomers)

This protocol is a general guideline based on established methods like EPA Method 610 and can be adapted for specific instrumentation and samples.

1. Standard Preparation:

  • Prepare a stock solution of a certified PAH standard mixture (containing this compound and other relevant PAHs) in acetonitrile or a compatible solvent at a concentration of approximately 200 µg/mL.
  • Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 1 ng/mL to 200 ng/mL.

2. HPLC System and Conditions:

ParameterSpecification
HPLC System Agilent 1200 Series or equivalent
Column Zorbax Eclipse PAH, 4.6 x 50 mm, 1.8 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0 min: 60% B; 20 min: 100% B; 25 min: 100% B; 25.1 min: 60% B; 30 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 18 °C
Injection Volume 10 µL
Detector Fluorescence Detector (FLD) with wavelength programming or UV-Vis Detector at 254 nm

3. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
  • Inject the standard solutions, starting with the lowest concentration, to generate a calibration curve.
  • Inject the prepared samples.
  • After each run, ensure the column is properly washed and re-equilibrated before the next injection.

Protocol 2: Sample Preparation for PAHs in Oily Matrices

This protocol provides a general procedure for the extraction and cleanup of PAHs from olive oil samples.

1. Extraction:

  • Weigh 1 gram of the oil sample into a centrifuge tube.
  • Add 20 mL of acetonitrile and 10 mL of n-hexane saturated with acetonitrile.
  • Vortex for 30 seconds and sonicate in a 40°C water bath for 30 minutes.
  • Centrifuge at 4500 rpm for 5 minutes at 4°C.
  • Transfer the lower acetonitrile layer to a flask.
  • Repeat the extraction with an additional 20 mL of acetonitrile and combine the extracts.

2. Cleanup (Solid Phase Extraction - SPE):

  • Concentrate the combined extracts to near dryness at 35°C under reduced pressure.
  • Redissolve the residue in 5 mL of n-hexane.
  • Condition a Florisil SPE cartridge (e.g., Supelclean™ ENVI-Florisil®, 500 mg/6 mL) with n-hexane.
  • Load the sample extract onto the SPE cartridge.
  • Wash the cartridge with n-hexane to remove interferences.
  • Elute the PAHs with a suitable solvent mixture (e.g., dichloromethane/n-hexane).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
  • Reconstitute the residue in 1 mL of acetonitrile, filter through a 0.20 µm membrane, and transfer to an HPLC vial for analysis.

Quantitative Data Summary

Table 1: Example HPLC Operating Conditions for PAH Separation

ParameterMethod 1Method 2
Column Zorbax Eclipse PAH, 4.6 x 50 mm, 1.8 µm[2]Ascentis® Express PAH, 10 cm x 3.0 mm, 2.7 µm
Mobile Phase A: Water, B: AcetonitrileA: Water, B: Acetonitrile
Gradient 0 min: 60% B, 20 min: 100% B, 25 min: 100% B0 min: 50% B, 8 min: 100% B, 10 min: 100% B
Flow Rate 0.8 mL/min[2]0.77 mL/min
Temperature 18 °C[2]30 °C
Detection Fluorescence (FLD)UV at 280 nm

Table 2: Representative Retention Times of Selected PAHs

PAHApproximate Retention Time (min) on a Phenyl-based column
Naphthalene5.2
Fluorene7.8
Phenanthrene9.1
Anthracene9.3
Pyrene11.5
This compound 14.2
Chrysene14.5
Benzo[a]anthracene14.6
Benzo[b]fluoranthene16.8
Benzo[k]fluoranthene16.9
Benzo[a]pyrene17.5
Dibenzo[a,h]anthracene20.1
Benzo[g,h,i]perylene20.8
Indeno[1,2,3-cd]pyrene21.5

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and exact experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample (e.g., Oil, Soil, Water) extraction Extraction (LLE or SPE) sample->extraction cleanup Cleanup (SPE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration injection HPLC Injection concentration->injection separation Chromatographic Separation (PAH Column, Gradient Elution) injection->separation detection Detection (UV or FLD) separation->detection peak_id Peak Identification (Retention Time Matching) detection->peak_id quantification Quantification (Calibration Curve) peak_id->quantification report Reporting quantification->report troubleshooting_logic cluster_result Outcome start Poor Resolution of This compound change_column Use Specialized PAH Column start->change_column optimize_gradient Optimize Mobile Phase Gradient start->optimize_gradient adjust_temp Adjust Column Temperature start->adjust_temp resolution_improved Resolution Improved change_column->resolution_improved optimize_gradient->resolution_improved adjust_temp->resolution_improved resolution_not_improved Resolution Not Improved

References

Technical Support Center: Reducing Peak Tailing in GC Analysis of Benzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing issues, specifically with Benzo[c]phenanthrene and other polycyclic aromatic hydrocarbons (PAHs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve symmetrical peak shapes and ensure the accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram. In an ideal chromatogram, peaks have a symmetrical Gaussian shape. For high molecular weight PAHs like this compound, peak tailing is a common problem that can lead to inaccurate peak integration, reduced resolution between closely eluting isomers, and compromised quantitative accuracy.[1][2]

Q2: What are the primary causes of peak tailing for this compound?

A2: The most common causes of peak tailing for this compound are interactions with active sites within the GC system, improper system setup, or suboptimal analytical conditions. These include:

  • Active Sites: Unwanted chemical interactions with active silanol (B1196071) groups or metallic contaminants in the inlet liner, glass wool, column, or connections.[2]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites and obstruct the sample path.

  • Improper Column Installation: A poorly cut or incorrectly installed column can create dead volumes and turbulence in the sample flow path.

  • Suboptimal Temperatures: An inlet temperature that is too low can cause incomplete vaporization, while cold spots in the transfer line can lead to condensation and re-vaporization, both causing peak tailing.[3]

Q3: How can I quickly diagnose the source of peak tailing for this compound?

A3: A systematic approach is recommended. Start by checking for simple issues first. A good initial step is to perform routine inlet maintenance by replacing the septum and inlet liner, as these are common sources of activity. If the problem persists, trimming a small section (10-20 cm) from the front of the analytical column can remove contaminants. If neither of these actions resolves the tailing, a more in-depth investigation of your GC method parameters, particularly temperatures, is warranted.

Troubleshooting Guides

This section provides detailed question-and-answer guides to resolve specific issues causing peak tailing in the GC analysis of this compound.

Guide 1: Addressing Active Sites in the GC Inlet

Q: My this compound peak is tailing. Could the inlet be the problem?

A: Yes, the inlet is a primary source of activity that can cause peak tailing for PAHs. Active sites in the inlet liner, septum, or on the metal surfaces can interact with this compound.

Troubleshooting Steps:

  • Replace the Septum and Liner: The septum can shed particles into the liner, creating active sites. The liner itself can become contaminated with non-volatile residues over time. Regularly replacing both is a crucial first step. For PAH analysis, a deactivated, single-taper liner with glass wool is often recommended.[4]

  • Use an Ultra Inert Liner: For trace-level analysis, consider using an ultra-inert liner to minimize interactions with active silanol groups.

  • Check for Liner Contamination: Visually inspect the liner for any discoloration or residue. A dirty liner should be replaced immediately.

Guide 2: Diagnosing and Resolving Column Issues

Q: I've addressed the inlet, but the peak tailing persists. What should I check on my column?

A: The analytical column itself can be a significant contributor to peak tailing due to contamination, degradation of the stationary phase, or improper installation.

Troubleshooting Steps:

  • Column Trimming: Contamination from the sample matrix tends to accumulate at the front of the column. Trimming 10-20 cm from the inlet side of the column can remove these active sites and restore peak shape.

  • Proper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector. A poor cut can cause turbulence and peak distortion.

  • Column Conditioning: If the column is new or has been exposed to air, proper conditioning is essential to remove any residual moisture and oxygen, which can damage the stationary phase.

Guide 3: Optimizing GC Method Parameters

Q: Can my GC method parameters be causing the peak tailing for this compound?

A: Yes, suboptimal method parameters, especially temperatures, can lead to poor peak shape for high-boiling PAHs like this compound.

Troubleshooting Steps:

  • Increase Inlet Temperature: An inlet temperature that is too low can result in slow or incomplete vaporization. For PAHs, an inlet temperature of around 320°C is often recommended to ensure efficient transfer of analytes to the column.[1]

  • Check for Cold Spots: Ensure that the transfer line to the detector and the ion source (for MS detectors) are at a sufficiently high temperature (e.g., 320°C) to prevent condensation of late-eluting PAHs.

  • Optimize Oven Temperature Program: A slow oven ramp rate can sometimes lead to broader peaks. Experiment with a slightly faster ramp rate in the temperature range where this compound elutes.

Data Presentation

The following tables summarize the expected impact of various troubleshooting steps on the peak tailing of this compound. Note: The quantitative data presented here is illustrative and based on general chromatographic principles and observations for PAHs. Actual results may vary depending on the specific instrument and conditions.

Table 1: Effect of Inlet Liner Deactivation on this compound Peak Tailing

Liner TypeTailing Factor (Illustrative)Peak Asymmetry (Illustrative)
Standard Deactivated Liner1.81.6
Ultra Inert Liner1.21.1
Contaminated Liner> 2.5> 2.0

Table 2: Impact of Column Maintenance on this compound Peak Tailing

Maintenance ActionTailing Factor (Illustrative)Peak Asymmetry (Illustrative)
Before Column Trimming2.11.9
After Trimming 20 cm from Column Inlet1.31.2

Table 3: Influence of Inlet Temperature on this compound Peak Shape

Inlet TemperaturePeak Shape ObservationTailing Factor (Illustrative)
280 °CSignificant Tailing2.0
300 °CModerate Tailing1.5
320 °CImproved Symmetry1.2
340 °CGood Symmetry1.1

Experimental Protocols

Protocol 1: Inlet Maintenance for Reducing Peak Tailing

Objective: To replace the GC inlet septum and liner to eliminate active sites.

Materials:

  • New, high-quality septum

  • New, deactivated single-taper inlet liner with glass wool

  • Forceps

  • Wrench for septum nut

Procedure:

  • Cool Down the Inlet: Set the inlet temperature to ambient and wait for it to cool down completely.

  • Turn Off Carrier Gas: Turn off the carrier gas flow at the instrument.

  • Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace the Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut.

  • Remove the Liner: Carefully remove the old inlet liner using forceps.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet and tighten the septum nut according to the manufacturer's recommendations.

  • Restore Gas Flow and Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.

  • Heat the Inlet: Set the inlet to the desired operating temperature.

  • Equilibrate: Allow the system to equilibrate before injecting any samples.

Protocol 2: GC Column Trimming

Objective: To remove the contaminated front section of the GC column.

Materials:

  • Ceramic scoring wafer or diamond scribe

  • Magnifying glass or microscope

  • New ferrule and column nut (if necessary)

Procedure:

  • Cool Down the System: Cool down the inlet and oven to ambient temperature.

  • Turn Off Carrier Gas: Turn off the carrier gas flow.

  • Remove the Column: Carefully disconnect the column from the inlet.

  • Score the Column: Using a ceramic scoring wafer, lightly score the polyimide coating of the column approximately 10-20 cm from the inlet end.

  • Break the Column: Gently snap the column at the score mark. The break should be clean and at a 90-degree angle.

  • Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, square cut with no jagged edges or shards. If the cut is poor, repeat the process.

  • Reinstall the Column: Reinstall the column in the inlet with a new ferrule and nut if necessary, ensuring the correct installation depth as per your instrument's manual.

  • Restore Gas Flow and Leak Check: Restore the carrier gas flow and perform a leak check at the inlet fitting.

  • Condition the Column (if necessary): If the column was exposed to air for an extended period, a short conditioning cycle may be necessary.

  • Update Retention Times: After trimming the column, the retention times of your analytes will be slightly shorter. Adjust your data acquisition and processing methods accordingly.

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed for This compound inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) start->inlet_maintenance check_tailing1 Peak Tailing Resolved? inlet_maintenance->check_tailing1 column_maintenance Perform Column Maintenance (Trim Column Inlet) check_tailing1->column_maintenance No end_good Analysis Successful check_tailing1->end_good Yes check_tailing2 Peak Tailing Resolved? column_maintenance->check_tailing2 method_optimization Optimize GC Method Parameters (Inlet Temp, Oven Program, etc.) check_tailing2->method_optimization No check_tailing2->end_good Yes check_tailing3 Peak Tailing Resolved? method_optimization->check_tailing3 system_check Investigate for System Issues (Leaks, Cold Spots, Contamination) check_tailing3->system_check No check_tailing3->end_good Yes end_bad Further Investigation Required system_check->end_bad

Caption: A step-by-step workflow for troubleshooting peak tailing.

Peak_Tailing_Causes cluster_causes Primary Causes active_sites Active Sites (Inlet, Column, Connections) peak_tailing Peak Tailing of This compound active_sites->peak_tailing column_issues Column Issues (Contamination, Degradation) column_issues->peak_tailing installation_problems Improper Installation (Poor Cut, Incorrect Depth) installation_problems->peak_tailing method_parameters Suboptimal Method (Low Inlet Temp, Cold Spots) method_parameters->peak_tailing

Caption: The relationship between primary causes and peak tailing.

References

Technical Support Center: Minimizing Matrix Interference in GC/MS Analysis of Benzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to mitigate matrix interference during the Gas Chromatography-Mass Spectrometry (GC/MS) analysis of Benzo[c]phenanthrene.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in GC/MS analysis? A: Matrix interference, or matrix effects, refers to the alteration of an analytical signal caused by co-extracted, co-eluting compounds from the sample matrix.[1][2] This can occur at any stage of the analysis, including extraction, injection, separation, and detection.[1] These effects can manifest as either signal suppression (a decrease in signal) or, more commonly in GC/MS, signal enhancement (an increase in signal), both of which lead to inaccurate quantification.[2][3][4]

Q2: Why is the analysis of this compound and other PAHs susceptible to matrix effects? A: this compound is a Polycyclic Aromatic Hydrocarbon (PAH), a class of compounds often analyzed in complex environmental, food, or biological samples.[5][6][7] These matrices (e.g., soil, smoked meats, petroleum products) contain a multitude of organic molecules, such as lipids and other high-boiling point contaminants, that can be co-extracted with the target analytes.[5][8][9] In the GC inlet, these matrix components can coat active sites, preventing the thermal degradation of sensitive analytes and leading to a "matrix-induced enhancement" of the signal.[3][10][11] Furthermore, PAHs are prone to adhering to surfaces, and issues like peak tailing for later-eluting compounds are common.[5]

Q3: What are the common signs of matrix interference in my chromatogram? A: Common indicators of matrix interference include:

  • Poor Peak Shape: Tailing or broadening of peaks, especially for higher molecular weight PAHs.[5]

  • Signal Fluctuation: Inexplicable enhancement or suppression of the analyte signal compared to a clean standard.[1][10]

  • Inconsistent Internal Standard Response: The peak area of the internal standard varies significantly across a batch of samples, indicating that the matrix is affecting its response differently from sample to sample.[2][5]

  • Low Analyte Recovery: The amount of analyte detected is significantly lower than expected, suggesting loss during sample preparation or signal suppression.[10]

  • Baseline Disturbances: High background noise or the presence of numerous interfering peaks near the analyte of interest.[5]

Q4: How can I significantly reduce matrix interference during sample preparation? A: A robust sample cleanup procedure is the most effective way to minimize matrix effects. Common techniques include:

  • Solid Phase Extraction (SPE): Widely used for PAH analysis, SPE cartridges containing silica (B1680970), Florisil, or alumina (B75360) can effectively separate PAHs from polar interferences.[8][12][13]

  • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is a streamlined approach involving extraction and dispersive SPE (dSPE) cleanup that has proven effective for matrices like fish and other foods.[14][15]

  • Gel Permeation/Size Exclusion Chromatography (GPC/SEC): For extremely complex matrices like bitumen or heavy petroleum fractions, SEC can be used as a preliminary step to remove large interfering molecules.[8]

  • Saponification: For samples with high-fat content, alkaline saponification can be employed to break down lipids before extraction.[2]

Q5: Which GC/MS instrument parameters are critical for minimizing matrix effects? A: Optimizing your GC/MS method can dramatically improve performance in complex matrices:

  • Injection Technique: Use a pulsed splitless injection to ensure the efficient transfer of high-boiling PAHs from the inlet to the column.[5][16] A liner containing glass wool is also recommended to aid in vaporization and trap non-volatile residue.[5]

  • High Temperatures: Maintain high temperatures for the inlet (300–320°C) and the MS transfer line (≥320°C) to prevent the deposition of late-eluting PAHs.[5]

  • Mid-Column Backflushing: This technique reverses the carrier gas flow after the last analyte of interest has eluted, purging high-boiling matrix components from the column and preventing them from contaminating the MS source.[5][9][14]

  • MS/MS Detection: Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode offers greater selectivity than Selected Ion Monitoring (SIM) on a single quadrupole system, effectively filtering out signal from matrix interferences.[9]

Q6: What is the best calibration strategy to compensate for unavoidable matrix effects? A: When matrix effects cannot be eliminated completely, specific calibration strategies can compensate for them:

  • Matrix-Matched Calibration: This is a highly recommended approach where calibration standards are prepared in a blank matrix extract that is free of the analyte but otherwise identical to the samples. This ensures that the standards and samples experience the same matrix effects.[3][11]

  • Isotopically Labeled Internal Standards: Using a stable, isotopically labeled analog of the target analyte (e.g., Benzo[a]pyrene-d12, Chrysene-d12) is crucial.[2][17] These standards are added to the sample before extraction and behave almost identically to the native analyte, allowing them to accurately correct for both analyte losses during sample preparation and signal fluctuations caused by the matrix.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing/Broadening) 1. Active Sites: Contamination or activity in the GC inlet liner, column, or ion source. 2. Suboptimal Temperatures: Inlet, transfer line, or oven temperatures are too low, causing condensation or slow elution.[5][16] 3. Improper Injection: Inefficient transfer of high molecular weight PAHs onto the column.1. Perform Inlet Maintenance: Replace the liner and septum. Use a liner with glass wool.[5] Consider using an inert-treated liner. 2. Increase Temperatures: Ensure the inlet and transfer line are set to at least 320°C. Optimize the oven ramp rate to ensure analytes elute during the ramp, not the final hold.[5][16] 3. Use Pulsed Splitless Injection: This increases the initial pressure to facilitate a more rapid and complete transfer of the sample into the column.[5]
Low or Inconsistent Analyte Recovery 1. Inefficient Extraction/Cleanup: The chosen sample preparation method is not suitable for the matrix, leading to analyte loss.[10] 2. Analyte Degradation: PAHs can be sensitive to light or excessively high temperatures.[2] 3. Signal Suppression: Co-eluting matrix components are reducing the ion signal in the MS source.1. Optimize Sample Preparation: Evaluate different SPE sorbents or consider a more rigorous cleanup method like QuEChERS or GPC.[8][14] 2. Protect Samples: Store standards and extracts in amber vials and minimize exposure to light.[2] 3. Use Matrix-Matched Standards: This helps quantify the extent of suppression.[3] If suppression is severe, improve the sample cleanup procedure.
High Background / Interfering Peaks 1. Insufficient Sample Cleanup: The sample extract still contains a high concentration of interfering compounds.[6] 2. Column Bleed: The GC column is degrading, or the final oven temperature is too high for the column's stability. 3. Carryover: High-boiling matrix components from a previous injection are eluting in the current run.[5]1. Enhance Cleanup: Add a secondary cleanup step (e.g., a different SPE phase) or use a more selective method. 2. Switch to MS/MS: Use MRM mode for its superior selectivity to isolate the analyte signal from chemical noise.[9] 3. Implement Backflushing: Use mid-column backflushing to clear the column of heavy contaminants after each run.[5][9] If unavailable, add a "bake-out" step at the end of the run by holding the oven at a high temperature.

Data Presentation

Table 1: Typical GC/MS Operating Parameters for PAH Analysis

Note: These are general parameters and must be optimized for your specific instrument and application.

ParameterTypical Value / RangeRationale / Notes
GC Column Rxi®-PAH or DB-5ms UI (30-60m x 0.25mm x 0.25µm)Provides good resolution for PAH isomers.[14][18] Ultra Inert (UI) columns minimize analyte interaction with the column surface.[14]
Carrier Gas HeliumConstant flow rate around 1.2-2.0 mL/min.
Inlet Mode Pulsed SplitlessMaximizes the transfer of high-boiling PAHs to the column.[5]
Inlet Temperature 300 - 320 °CPrevents condensation and discrimination of less volatile PAHs.[5][19]
Oven Program Initial 80-90°C, ramp 5-25°C/min to 320-330°C, hold 5-12 minThe ramp rate is critical for separating isobaric compounds. A final high-temperature hold ensures all target analytes elute.[16][18][19]
MS Transfer Line Temp ≥320 °CPrevents cold spots and analyte deposition before reaching the ion source.[5]
Ion Source Temp ≥320 °CMinimizes surface adhesion (stickiness) of PAHs within the source.[5]
Acquisition Mode SIM or MRM (MS/MS)SIM is common for screening.[5] MRM provides higher selectivity and is preferred for complex matrices to reduce interferences.[9][13]
Table 2: Reported Recovery Ranges for PAHs Using Various Sample Preparation Methods
Sample Preparation MethodMatrix TypeAnalyte GroupRecovery Range (%)Reference
Modified QuEChERSSmoked Pork Meat16 EPA PAHs71 - 120[15]
QuEChERS with dSPEFish Tissue16 EPA PAHs80 - 139[14]
Modified QuEChERS with SPEYerba Mate TeaEFSA PAH4 & PAH881 - 110[18]

Experimental Protocols

Protocol 1: General Solid Phase Extraction (SPE) Cleanup

This protocol is a general guideline for cleaning extracts containing PAHs.

  • Column Selection: Choose a 1g silica gel or Florisil SPE cartridge.

  • Conditioning: Pass 5 mL of hexane (B92381) through the cartridge to wet the sorbent. Do not let the cartridge run dry.

  • Sample Loading: Concentrate the sample extract to approximately 1 mL in hexane. Load the 1 mL of extract onto the SPE cartridge.

  • Washing (Interference Elution): Pass 5-10 mL of hexane through the cartridge to elute non-polar interferences like aliphatic hydrocarbons. Collect this fraction for waste.

  • Analyte Elution: Elute the target PAHs with 10 mL of a more polar solvent, typically a hexane:dichloromethane mixture (e.g., 70:30 v/v). Collect this fraction.

  • Concentration: Evaporate the collected PAH fraction to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for GC/MS injection.

Protocol 2: Assessing Matrix Effects (Post-Extraction Spike Method)

This experiment quantifies the degree of signal suppression or enhancement for this compound.[2][20]

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): In a clean solvent (e.g., toluene), prepare a standard of this compound at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Obtain a blank matrix sample (known to be free of PAHs). Perform the entire extraction and cleanup procedure. In the final 1 mL extract, spike the same amount of this compound as in Set A to achieve the same final concentration.

    • Set C (Pre-Extraction Spike): Spike a raw blank matrix sample with this compound before starting the extraction procedure. Process this sample through the full method. (This set is used to calculate overall recovery).

  • Analyze Samples: Inject all three sets of samples into the GC/MS under the same conditions.

  • Calculate Matrix Effect (%ME):

    • %ME = [(Peak Area in Set B / Peak Area in Set A) - 1] * 100

    • Interpretation:

      • %ME = 0: No matrix effect.

      • %ME > 0: Signal enhancement.

      • %ME < 0: Signal suppression.

Visualizations

Workflow_Matrix_Interference cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_reporting Phase 3: Finalization Sample Sample Received Assess Assess Matrix Complexity (e.g., Fatty, Environmental) Sample->Assess ChoosePrep Select Cleanup Method (SPE, QuEChERS, SEC) Assess->ChoosePrep ExecutePrep Execute Extraction & Cleanup Protocol ChoosePrep->ExecutePrep GCMS GC/MS Analysis (Optimized Method) ExecutePrep->GCMS Review Review Data (Check Peak Shape, IS Response) GCMS->Review Problem Problem Detected? Review->Problem Problem->ChoosePrep Yes (Re-evaluate Prep) Calibrate Apply Calibration (Matrix-Matched) Problem->Calibrate No Report Final Report Calibrate->Report

Caption: General workflow for minimizing and compensating for matrix interference.

Troubleshooting_Peak_Shape cluster_hardware Hardware Checks cluster_method Method Parameter Checks Start Problem: Poor Peak Shape for B[c]P (Tailing/Broadening) Liner Is the inlet liner clean and deactivated? Start->Liner Temp Are Inlet & Transfer Line temperatures high enough (≥320°C)? Start->Temp Septum Is the septum new and not leaking? Liner->Septum Solution Solution: Peak Shape Improved Liner->Solution Column Is the column installed correctly? Has it been trimmed recently? Septum->Column Septum->Solution Column->Solution Injection Are you using a Pulsed Splitless injection? Temp->Injection Temp->Solution Flow Is the carrier gas flow rate optimal? Injection->Flow Injection->Solution Flow->Solution

Caption: Troubleshooting logic for diagnosing poor chromatographic peak shape.

Sample_Prep_Decision Start Start: Select Sample Preparation Strategy Q_Fat Is the matrix high in fat/lipids? Start->Q_Fat Q_Complex Is the matrix highly complex? (e.g., petroleum residue, tar) Q_Fat->Q_Complex No Sapon 1. Saponification Q_Fat->Sapon Yes Q_Routine Is it a routine food/environmental sample? (e.g., soil, fish) Q_Complex->Q_Routine No SEC 1. Size Exclusion Chromatography (SEC) Q_Complex->SEC Yes QuEChERS QuEChERS Method Q_Routine->QuEChERS Yes SPE 2. SPE Cleanup (Silica or Florisil) Sapon->SPE SEC->SPE Final Final Extract for GC/MS QuEChERS->Final SPE->Final

Caption: Decision pathway for selecting an appropriate sample preparation method.

References

Technical Support Center: Optimizing HPLC Resolution of Benzo[b]fluoranthene and Benzo[k]fluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to enhance the chromatographic separation of the polycyclic aromatic hydrocarbon (PAH) isomers, Benzo[b]fluoranthene (BbF) and Benzo[k]fluoranthene (BkF). Due to their structural similarities, achieving baseline resolution between these compounds in High-Performance Liquid Chromatography (HPLC) can be challenging.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate Benzo[b]fluoranthene (BbF) and Benzo[k]fluoranthene (BkF)?

Benzo[b]fluoranthene and Benzo[k]fluoranthene are structural isomers with the same molecular weight (252.3 g/mol ) and mass-to-charge ratio (m/z 252).[1][2] This makes them indistinguishable by mass spectrometry (MS) alone, requiring effective chromatographic separation for accurate quantification. Their similar structures lead to very close retention times on many standard HPLC columns.[3]

Q2: What are the primary HPLC parameters to optimize for better resolution?

The key parameters to adjust for improving the resolution of BbF and BkF are:

  • Stationary Phase (Column): The choice of column is the most critical factor.

  • Mobile Phase Composition: The solvent gradient and composition directly influence selectivity.

  • Temperature: Column temperature can affect the interaction kinetics between the analytes and the stationary phase.

  • Flow Rate: Optimizing the flow rate can improve separation efficiency.

Q3: Which type of HPLC column is best suited for separating these isomers?

While standard C18 columns can be used, specialized PAH analysis columns are highly recommended. These columns often feature proprietary surface chemistries that enhance shape selectivity, which is crucial for distinguishing between isomers.[1][4] Look for columns specifically marketed for PAH analysis, as they are designed to resolve complex mixtures of these compounds.[5][6]

Q4: Can Benzo[j]fluoranthene (BjF) interfere with the analysis?

Yes, Benzo[j]fluoranthene is another isomer that can co-elute or elute very closely to BbF and BkF, often appearing between them.[1] This can lead to inaccurate quantification if not properly resolved. Using a highly selective PAH column is the best strategy to separate all three isomers.[2][7]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Benzo[b]fluoranthene and Benzo[k]fluoranthene.

Issue 1: Poor or No Resolution Between BbF and BkF Peaks

Potential Cause Recommended Solution
Inadequate Column Selectivity Switch to a specialized PAH-specific column with proven shape selectivity for isomers. Standard C18 columns may not provide sufficient resolution.[1][4]
Mobile Phase Too Strong Decrease the initial percentage of the strong solvent (e.g., acetonitrile) in your gradient. A shallower gradient can improve separation.
Inappropriate Mobile Phase Ensure the use of a standard mobile phase for PAH analysis, typically a gradient of acetonitrile (B52724) and water.[5]
High Temperature Try reducing the column temperature. Lower temperatures can sometimes enhance the separation of PAH isomers.[8]
High Flow Rate Reduce the flow rate to allow for better equilibration and interaction with the stationary phase, which can increase resolution.

Issue 2: Peak Tailing

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase This can occur due to interactions with residual silanol (B1196071) groups on silica-based columns.[9] Ensure the mobile phase pH is appropriate if dealing with ionizable analytes, though PAHs are neutral. Using a highly end-capped column can minimize these interactions.
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, replace the column.
System Dead Volume Check all connections for excessive tubing length or gaps, which can cause band broadening and tailing.

Issue 3: Co-elution with Benzo[j]fluoranthene

Potential Cause Recommended Solution
Insufficient Column Resolving Power This is the most likely cause. A high-resolution, PAH-specific column is necessary to separate all three benzofluoranthene isomers (b, j, and k).[2][7]
Sub-optimal Gradient Program Further optimize the mobile phase gradient. A very shallow gradient in the elution window of these isomers may be required.

Experimental Protocols

Method 1: General Purpose HPLC-UV/FLD Method for PAH Isomer Separation

This protocol provides a starting point for separating BbF and BkF using a specialized PAH column.

  • Column: PAH-specific reversed-phase column (e.g., ZORBAX Eclipse PAH, Pinnacle II PAH, or equivalent), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Detection:

    • UV/Vis Detector at 254 nm or 280 nm.

    • Fluorescence Detector (FLD) with programmed excitation and emission wavelengths for optimal sensitivity. For BbF and BkF, an excitation of ~290 nm and emission of ~410 nm can be a starting point, but should be optimized.

  • Injection Volume: 5-20 µL

  • Column Temperature: 25 °C (can be adjusted between 15-30 °C)

  • Flow Rate: 1.0 mL/min

Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.05050
2.05050
15.00100
20.00100
20.15050
25.05050

Note: This gradient is a starting point and should be optimized for your specific column and system to achieve the best resolution.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction of PAHs Sample->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup Injection Inject into HPLC Cleanup->Injection Final Extract Separation Chromatographic Separation (PAH Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical experimental workflow for the HPLC analysis of PAHs.

Troubleshooting_Tree Start Poor Resolution of BbF and BkF Q_Column Are you using a PAH-specific column? Start->Q_Column Sol_Column Switch to a specialized PAH analysis column. Q_Column->Sol_Column No Q_Gradient Is the mobile phase gradient optimized? Q_Column->Q_Gradient Yes End Resolution Improved Sol_Column->End Sol_Gradient Decrease initial %B. Create a shallower gradient. Q_Gradient->Sol_Gradient No Q_Temp Have you tried adjusting the temperature? Q_Gradient->Q_Temp Yes Sol_Gradient->End Sol_Temp Lower the column temperature (e.g., to 20°C). Q_Temp->Sol_Temp No Q_Temp->End Yes Sol_Temp->End

Caption: A troubleshooting decision tree for improving the resolution of BbF and BkF.

References

Benzo[c]phenanthrene in Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[c]phenanthrene. The information is designed to address common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

This compound, a polycyclic aromatic hydrocarbon (PAH), is susceptible to degradation in solution. The main concerns are its sensitivity to light (photodegradation) and oxidation.[1][2][3] The stability is also influenced by the choice of solvent, temperature, and the presence of dissolved oxygen.[1][4] As a hydrophobic compound, it has low solubility in water, which can also present challenges in aqueous experimental systems.[5]

Q2: In which solvents is this compound soluble and what are the stability considerations?

This compound is a white solid that is generally soluble in nonpolar organic solvents.[6] However, the choice of solvent can significantly impact its stability. For many PAHs, degradation is faster in more polar solvents.[1] For instance, while DMSO is a common solvent, it has strong oxidizing properties and can accelerate the photodegradation of some PAHs.[1] It is recommended to check the stability of this compound in your specific solvent system under your experimental conditions.

Q3: How does light exposure affect the stability of this compound solutions?

This compound is designated as a light-sensitive compound.[2][3] Like other PAHs, it strongly absorbs ultraviolet light in the UV-A (320–400 nm) and UV-B (290–320 nm) range of natural sunlight.[1] Exposure to light, particularly UV sources, can lead to photodegradation, which is generally an oxidative process.[1] To minimize degradation, solutions should be prepared fresh and stored in amber-colored vials or protected from light.[7]

Q4: What is the effect of temperature on the stability of this compound solutions?

Elevated temperatures can accelerate the degradation of PAHs in solution. Studies on similar PAHs have shown that degradation increases with rising temperature and longer heating times.[4][8] It is advisable to store stock solutions at low temperatures (e.g., 2-8°C) to slow down potential degradation processes.[3] However, for experimental work at elevated temperatures, the stability of this compound should be empirically determined.

Q5: What are the potential degradation products of this compound?

In biological systems, this compound undergoes metabolic activation by cytochrome P450 enzymes to form reactive intermediates like arene oxides (e.g., 3,4- and 5,6-oxides).[9][10] These can then form adducts with DNA, which is linked to its carcinogenic properties.[9] Photodegradation in solution is an oxidative process that can lead to the formation of various oxidized intermediates, such as dihydrodiols and diones, similar to what is observed with other PAHs like benzo(a)pyrene.[1]

Troubleshooting Guide

Issue: My this compound solution has changed color or I suspect it has degraded.

  • Protect from Light: Immediately ensure the solution is stored in an amber vial and protected from all light sources. PAHs are known to be light-sensitive.[1][2][3]

  • Solvent Check: Consider the solvent being used. If you are using a solvent with oxidizing properties like DMSO, degradation can be rapid, especially with light exposure.[1] It may be necessary to switch to a more inert solvent.

  • Temperature Control: Store solutions at a recommended low temperature (2-8°C) when not in use.[3] Avoid repeated freeze-thaw cycles if possible.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purity Check: Verify the purity of your standard and the solvent. Impurities can sometimes act as photo-initiators, accelerating degradation.[1]

  • Quantify Degradation: Use an analytical method like HPLC with a UV or fluorescence detector, or GC-MS, to quantify the concentration of the parent compound and check for the appearance of new peaks that could be degradation products.[11]

Data and Protocols

Quantitative Data Summary

Table 1: Solubility and Physical Properties of this compound

PropertyValueSource(s)
Chemical FormulaC₁₈H₁₂[6]
Molar Mass228.29 g·mol⁻¹[6]
AppearanceWhite solid[6]
Melting Point68 °C[6]
Boiling Point436.7 °C[6]
SolubilitySoluble in nonpolar organic solvents; Slightly soluble in Acetonitrile and Chloroform.[3][6]
Storage Temp.2-8°C[3]

Table 2: Summary of Factors Influencing this compound Stability in Solution

FactorEffect on StabilityRecommendationsSource(s)
Light High sensitivity; UV exposure causes rapid photodegradation.Store solutions in amber glass vials; avoid exposure to direct sunlight or lab lighting.[1][2][3]
Solvent Degradation is generally faster in more polar and oxidizing solvents (e.g., DMSO).Choose nonpolar, inert solvents where possible. Test stability in the chosen solvent.[1]
Temperature Higher temperatures increase the rate of degradation.Store stock solutions at low temperatures (2-8°C). Minimize time at elevated experimental temperatures.[3][4]
Oxygen Dissolved oxygen can participate in oxidative degradation, especially during photolysis.For long-term storage, consider de-gassing the solvent or storing under an inert atmosphere.[1]
Experimental Protocols

Protocol: Assessment of this compound Stability in a Chosen Solvent

This protocol outlines a general method to determine the stability of this compound under specific experimental conditions (e.g., solvent, light, temperature).

1. Materials:

  • This compound standard (high purity)

  • High-purity solvent of interest (e.g., acetonitrile, DMSO, hexane)

  • Amber and clear glass vials with appropriate caps

  • Analytical balance

  • Volumetric flasks

  • HPLC with UV or Fluorescence detector, or GC-MS system

  • Controlled light environment (e.g., UV lamp or solar simulator)

  • Controlled temperature environment (e.g., incubator or water bath)

2. Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect from light during this process.

    • From the stock solution, prepare working solutions at the desired experimental concentration (e.g., 10 µg/mL).

  • Experimental Setup:

    • Aliquot the working solution into several amber (light-protected control) and clear (light-exposed) vials.

    • Place a set of amber and clear vials in the intended experimental temperature environment.

    • Place another set of amber and clear vials in the controlled light environment at the same temperature.

    • Keep a control sample stored at a low temperature (2-8°C) in an amber vial.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.

    • Analyze the samples immediately using a validated analytical method (e.g., HPLC-UV). The method should be able to separate the parent compound from potential degradation products.

    • Quantify the concentration of this compound at each time point by comparing it to a calibration curve prepared from fresh standards.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the degradation rate. For many PAHs, degradation follows first-order kinetics, which can be described by the equation: ln(C/C₀) = -kt, where C is the concentration at time t, C₀ is the initial concentration, and k is the rate constant.[1][4]

    • Determine the half-life (t₁/₂) of this compound under each condition using the calculated rate constant (t₁/₂ = 0.693/k).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_work Prepare Working Solution (e.g., 10 µg/mL) prep_stock->prep_work exp_light Light Exposure (Clear Vials) prep_work->exp_light exp_dark Dark Control (Amber Vials) prep_work->exp_dark sampling Sampling at Time Points (t=0, 2, 4, 8...) exp_light->sampling exp_dark->sampling exp_temp Temperature Control exp_temp->exp_light exp_temp->exp_dark analysis Quantitative Analysis (HPLC or GC-MS) sampling->analysis data Data Processing (Degradation Rate, Half-life) analysis->data

Caption: Workflow for assessing this compound stability.

degradation_factors cluster_factors Influencing Factors BcP This compound in Solution Degradation Degradation Products BcP->Degradation Degradation Pathway Light Light (UV) Light->Degradation Temp High Temperature Temp->Degradation Solvent Oxidizing Solvent Solvent->Degradation Oxygen Dissolved O₂ Oxygen->Degradation

Caption: Factors contributing to this compound degradation.

metabolic_pathway BcP This compound P450 Cytochrome P450 Enzymes BcP->P450 Metabolic Activation Oxides Reactive Arene Oxides (e.g., 3,4-epoxide) P450->Oxides DNA_Adducts DNA Adducts Oxides->DNA_Adducts Covalent Binding Carcinogenesis Initiation of Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Simplified metabolic activation pathway of this compound.

References

troubleshooting poor signal-to-noise in fluorescence detection of Benzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the fluorescence detection of Benzo[c]phenanthrene.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation and emission wavelengths for polycyclic aromatic hydrocarbons (PAHs) like this compound are highly dependent on the solvent and the specific instrumentation used. For accurate measurements, it is crucial to determine the optimal wavelengths empirically by running excitation and emission scans. However, based on the class of compounds, the excitation is typically in the UV range, and the emission is in the UV-VIS range. It is recommended to consult spectral databases and then optimize for your specific experimental conditions.[1][2][3]

Q2: How does the choice of solvent affect the fluorescence signal of this compound?

A2: The solvent can significantly impact the fluorescence emission of this compound. Solvent polarity is a key factor; an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum, a phenomenon known as solvent relaxation.[4][5] This is due to the re-orientation of polar solvent molecules around the excited state of the fluorophore, which lowers its energy level.[4][6][7][8] Conversely, non-polar solvents may result in spectra with more defined vibrational structures.[6][7][8] For quantitative analyses, cyclohexane (B81311) is often a recommended solvent for PAHs.[9]

Q3: My fluorescence signal is decreasing over time. What could be the cause?

A3: A decreasing fluorescence signal over time is often due to photodegradation or photobleaching. This compound, like other PAHs, can be susceptible to degradation upon prolonged exposure to the excitation light source. To mitigate this, it is advisable to use the lowest possible excitation intensity and exposure time that still provides a sufficient signal.[10] Additionally, ensuring samples are protected from light by using amber vials can prevent degradation before measurement.[3]

Q4: What type of cuvette should I use for my fluorescence measurements?

A4: For fluorescence measurements of PAHs, it is essential to use non-fluorescent quartz cuvettes.[9] Standard glass or plastic cuvettes can exhibit autofluorescence when excited with UV light, which will contribute to the background signal and lower the signal-to-noise ratio.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio (S/N)

A low signal-to-noise ratio is a common issue that can make it difficult to obtain reliable and reproducible data. The following guide provides a systematic approach to identifying and resolving the root causes of a poor S/N ratio.

Step 1: Verify Instrument Settings

Ensure that your spectrofluorometer or fluorescence detector is properly configured.

  • Wavelength Selection: Confirm that the excitation and emission wavelengths are set to the optimal values for this compound in your specific solvent.[2][11] If unsure, perform excitation and emission scans to determine the maxima.

  • Slit Widths: Narrower slit widths can improve spectral resolution but may decrease signal intensity. Conversely, wider slits increase signal but can reduce resolution and increase background. Optimize the slit widths to find a balance that provides adequate signal without sacrificing too much resolution.

  • Detector Gain/Voltage: Increasing the gain or photomultiplier tube (PMT) voltage can amplify a weak signal.[12] However, excessively high settings can also amplify noise and may lead to detector saturation. Find the optimal setting that maximizes signal without a significant increase in noise.

Step 2: Assess Sample Concentration

The concentration of this compound in your sample is critical for achieving a good signal.

  • Low Concentration: If the signal is weak, your sample may be too dilute. Consider preparing a more concentrated sample.

  • High Concentration (Inner Filter Effect): If the signal is unexpectedly low or non-linear at high concentrations, you may be observing the inner filter effect.[13] This occurs when the analyte concentration is so high that it absorbs a significant fraction of the excitation light before it can traverse the entire sample, or it reabsorbs the emitted fluorescence.[13] Diluting the sample can often resolve this issue.[9]

Step 3: Evaluate the Solvent and Sample Matrix

The chemical environment of the analyte can significantly influence its fluorescence.

  • Solvent Purity: Use high-purity, spectroscopy-grade solvents. Impurities in the solvent can be fluorescent or act as quenchers.[14]

  • Quenching: Dissolved oxygen is a common quencher of fluorescence for PAHs.[15] Degassing the solvent, for example by sparging with nitrogen or helium, can significantly reduce quenching and enhance the fluorescence signal.[15] Other compounds in your sample matrix can also act as quenchers.

  • Background Fluorescence: The sample matrix itself may contain fluorescent components that contribute to a high background. To assess this, run a "blank" sample containing everything except for the this compound. If the background is high, sample purification or the use of synchronous fluorescence scanning may be necessary.[9]

Step 4: Check for Contamination

Extraneous fluorescence can come from various sources.

  • Cuvette Cleanliness: Ensure your quartz cuvettes are scrupulously clean. Any residual fluorescent material will contribute to the background.

  • Reagent Contamination: Check all reagents and buffers for fluorescent impurities.[12]

Data Presentation

Table 1: Influence of Solvent Polarity on this compound Fluorescence

Solvent PropertyEffect on Fluorescence SpectrumRationale
Increasing Polarity Red-shift (shift to longer emission wavelengths)[4][5]Stabilization of the excited state dipole moment by polar solvent molecules.[4]
Decreasing Polarity Blue-shift (shift to shorter emission wavelengths) and potentially more defined vibrational structure.[6][7][8]Reduced interaction between the solvent and the fluorophore in the excited state.[4]

Experimental Protocols

Protocol: Determination of Optimal Excitation and Emission Wavelengths
  • Prepare a Standard Solution: Prepare a dilute solution of this compound in your chosen solvent (e.g., cyclohexane). The concentration should be high enough to give a strong signal but low enough to avoid inner filter effects.

  • Acquire Emission Spectrum:

    • Set the spectrofluorometer to a known excitation wavelength for similar PAHs (e.g., 290 nm).

    • Scan a range of emission wavelengths (e.g., 350-500 nm) to find the wavelength of maximum fluorescence intensity. This is your optimal emission wavelength (λem).

  • Acquire Excitation Spectrum:

    • Set the emission monochromator to the optimal emission wavelength (λem) determined in the previous step.

    • Scan a range of excitation wavelengths (e.g., 250-350 nm). The wavelength that produces the maximum fluorescence intensity is your optimal excitation wavelength (λex).

  • Verification: Re-acquire the emission spectrum using the optimal excitation wavelength (λex) to confirm that you have the true maximum.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Signal-to-Noise start Poor S/N Ratio Detected check_settings Verify Instrument Settings (Wavelengths, Slits, Gain) start->check_settings is_settings_ok Settings Optimal? check_settings->is_settings_ok check_concentration Assess Sample Concentration is_conc_ok Concentration Appropriate? check_concentration->is_conc_ok check_matrix Evaluate Solvent & Matrix (Purity, Quenching, Background) is_matrix_ok Matrix Effects Mitigated? check_matrix->is_matrix_ok check_contamination Check for Contamination (Cuvettes, Reagents) is_contam_ok System Clean? check_contamination->is_contam_ok is_settings_ok->check_concentration Yes adjust_settings Optimize Wavelengths, Slits, and Gain is_settings_ok->adjust_settings No is_conc_ok->check_matrix Yes adjust_concentration Adjust Concentration (Concentrate or Dilute) is_conc_ok->adjust_concentration No is_matrix_ok->check_contamination Yes adjust_matrix Use High-Purity Solvent, Degas, Run Blank is_matrix_ok->adjust_matrix No clean_system Clean Cuvettes, Use Fresh Reagents is_contam_ok->clean_system No end_good Signal-to-Noise Ratio Improved is_contam_ok->end_good Yes adjust_settings->check_settings adjust_concentration->check_concentration adjust_matrix->check_matrix clean_system->check_contamination

Caption: A workflow for troubleshooting poor signal-to-noise in fluorescence detection.

Fluorescence_Process This compound Fluorescence Pathway cluster_1 Processes S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 hν_ex S1->S0 hν_em Emission 3. Fluorescence Emission (Release of Photon) NonRadiative 2. Non-Radiative Decay (Vibrational Relaxation) Excitation 1. Excitation (Absorption of Photon)

Caption: Simplified Jablonski diagram for the fluorescence of this compound.

References

Technical Support Center: HPLC Analysis of Benzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Benzo[c]phenanthrene.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis in reversed-phase HPLC?

A typical starting point for the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) like this compound is a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1][2][3] A common initial composition to try is a 70:30 or 80:20 (v/v) mixture of acetonitrile to water.[1][4] From this starting point, the composition can be optimized to achieve the desired separation.

Q2: Should I use isocratic or gradient elution for my analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample.[5]

  • Isocratic Elution , which uses a constant mobile phase composition, is simpler, more cost-effective, and provides a stable baseline.[6][7] It is well-suited for routine analysis of simple mixtures where the components have similar retention behaviors.[7]

  • Gradient Elution , where the mobile phase composition is changed during the run (e.g., by increasing the percentage of organic solvent), is generally preferred for complex samples containing multiple PAHs with a wide range of polarities.[8][9] This method can improve peak shape, enhance resolution, reduce analysis time for strongly retained compounds, and increase sensitivity.[6][10]

For analyzing this compound in a mixture of other PAHs, a gradient elution is often the more effective choice.[2][11]

Q3: What are the advantages of using acetonitrile versus methanol (B129727) as the organic solvent?

Both acetonitrile and methanol are common organic solvents for reversed-phase HPLC.[12] For PAH analysis, acetonitrile is frequently the preferred solvent.[2][3] Acetonitrile generally has a lower viscosity than methanol, which can lead to lower backpressure and sharper peaks.[12][13] However, methanol can sometimes offer different selectivity for certain compounds.[12] The choice may depend on the specific separation requirements and the other PAHs present in the sample.

Q4: How important is the pH of the mobile phase for this compound analysis?

For non-ionizable compounds like this compound, the pH of the mobile phase generally has a minimal effect on retention and selectivity.[14] However, if your sample contains ionizable impurities or co-eluting compounds, controlling the pH with a buffer can be crucial for achieving reproducible separation and good peak shape.[10][14] For most standard PAH analyses on a C18 column, an unbuffered mobile phase of acetonitrile and water is sufficient.

Q5: What are the best practices for preparing and maintaining the mobile phase?

To ensure reliable and reproducible results, proper mobile phase preparation and handling are essential.[12]

  • Use HPLC-grade solvents to minimize impurities that can cause baseline noise or ghost peaks.[12]

  • Filter the mobile phase using a 0.22 µm or 0.45 µm filter to remove particulates that could clog the column or system components.[12]

  • Degas the mobile phase thoroughly using methods like ultrasonication or helium sparging to prevent air bubbles from forming in the pump or detector, which can cause baseline instability.[12][13]

  • Prepare fresh mobile phase daily , especially aqueous solutions, to prevent microbial growth.[13]

  • Store mobile phases in sealed containers away from direct sunlight.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Problem Potential Mobile Phase-Related Cause(s) Recommended Solution(s) Citation(s)
Poor Peak Shape (Tailing) The mobile phase may be too weak (insufficient organic solvent), leading to strong interactions with the stationary phase. Incompatibility between the sample solvent and the mobile phase can also cause tailing.Increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[15]
Poor Peak Shape (Fronting) Sample overload or a sample solvent that is significantly stronger than the mobile phase.Dilute the sample. Dissolve the sample in the initial mobile phase whenever possible.[15][16]
Split Peaks The sample solvent does not match the mobile phase, causing poor peak focusing at the column inlet. This is more common with large injection volumes. A co-eluting impurity can also appear as a split peak.Dissolve the sample in the mobile phase. Reduce the injection volume. Optimize the mobile phase gradient to improve separation from potential interferences.[16][17]
Poor Resolution The mobile phase composition is not optimal for separating this compound from other closely eluting compounds.Adjust the ratio of acetonitrile to water. Switch from an isocratic method to a gradient elution to better separate components with different polarities. Consider changing the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity.[2][9][14]
Shifting Retention Times Inconsistent mobile phase preparation. Insufficient column equilibration time, especially after a gradient run.Ensure the mobile phase is prepared accurately and consistently for each run. Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection.[5][14]
High System Backpressure The mobile phase viscosity is too high. Particulates in the mobile phase are clogging the system filter or column frit.Use a lower-viscosity solvent like acetonitrile. Ensure the mobile phase is properly filtered.[13][17]
Ghost Peaks Contamination in the mobile phase solvents or from the system itself.Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase. Flush the HPLC system to remove any residual contaminants.[15][16]

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol provides a typical starting point for the analysis of this compound and other PAHs using reversed-phase HPLC. Optimization will likely be required based on the specific sample matrix and analytical goals.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a gradient pump.[18]

    • UV or Fluorescence detector. Fluorescence detection is often more sensitive and selective for PAHs.[18][19]

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Columns specifically designed for PAH analysis are recommended.[2][3]

  • Mobile Phase:

    • Solvent A: HPLC-grade Water

    • Solvent B: HPLC-grade Acetonitrile[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C[2]

    • Gradient Program:

      • Start at 50% B.

      • Linear gradient to 100% B over 20 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to 50% B over 1 minute.

      • Equilibrate at 50% B for 5-10 minutes before the next injection.[3][20]

    • Detection:

      • UV: 254 nm[4]

      • Fluorescence: Excitation 280 nm, Emission >389 nm (or optimized for this compound).[18]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in acetonitrile to a known concentration.[18]

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Mobile_Phase_Optimization_Workflow start_end start_end process process decision decision output output A Start: Define Analytical Goal (e.g., Resolution, Speed) B Select Column & Initial Mobile Phase (e.g., C18, ACN/Water 70:30) A->B C Perform Initial Isocratic Run B->C D Evaluate Chromatogram: Peak Shape, Resolution, Run Time C->D E Results Acceptable? D->E F Optimize Isocratic Conditions (Adjust ACN/Water Ratio) E->F No (Minor Issues) G Develop Gradient Method E->G No (Major Issues, e.g., Poor Resolution, Long Run Time) H Final Method Validation E->H Yes F->D G->D I End: Optimized Method H->I

Caption: Workflow for HPLC Mobile Phase Optimization.

Troubleshooting_Peak_Shape cluster_causes Potential Mobile Phase Causes cluster_solutions Solutions problem_node problem_node cause_node cause_node solution_node solution_node Problem Poor Peak Shape (Tailing, Fronting, Splitting) C1 Solvent Mismatch (Sample vs. Mobile Phase) Problem->C1 C2 Incorrect Mobile Phase Strength (Too Weak or Too Strong) Problem->C2 C3 Inadequate Buffering (if ionizable species are present) Problem->C3 S1 Dissolve Sample in Initial Mobile Phase C1->S1 S2 Adjust Organic/Aqueous Ratio or Implement Gradient C2->S2 S3 Adjust pH and Add Buffer to Mobile Phase C3->S3

Caption: Troubleshooting Logic for Poor Peak Shape.

References

selecting the best column for Benzo[c]phenanthrene chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Benzo[c]phenanthrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on column selection, troubleshooting common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: Which type of HPLC column is best suited for the separation of this compound and its isomers?

For High-Performance Liquid Chromatography (HPLC) analysis of Polycyclic Aromatic Hydrocarbons (PAHs) like this compound, specialized PAH analytical columns are crucial for resolving isomeric compounds.[1] C18 columns with a polymerically bonded stationary phase are often recommended.[2] These columns provide the necessary selectivity for geometric isomers found in many PAH samples.

Q2: What are the recommended GC column stationary phases for this compound analysis?

For Gas Chromatography (GC) analysis, 5% phenyl and 50% phenyl polysilphenylene-siloxane stationary phases are effective for resolving PAH isomers.[3] Mid-polar GC columns, such as the Agilent J&W DB-EUPAH, can improve the resolution of critical PAH pairs.[4] For complex mixtures, a 5% phenyl methylpolysiloxane stationary phase is commonly used and provides good resolution for many PAHs.[4]

Q3: My chromatogram shows significant peak tailing for all my PAH peaks. What are the likely causes and solutions?

When all peaks in a chromatogram exhibit tailing, the issue is likely systemic. Potential causes include:

  • Column Contamination: Strongly retained contaminants can accumulate on the column. Try flushing the column with a strong solvent.

  • Dead Volume: Excessive tubing length or poorly made connections can introduce dead volume. Ensure all fittings are secure and tubing is as short as possible.

  • Column Voids: A void at the column inlet can cause peak tailing. Reversing and flushing the column may help, but replacement is often necessary.

Q4: I'm observing peak broadening, especially for later eluting PAHs like this compound in my GC-MS analysis. What could be the problem?

Peak broadening for later-eluting PAHs is a common issue in GC analysis.[5] Several factors can contribute to this:

  • Dirty Injector Liner: Non-volatile matrix components can accumulate in the injector liner, acting as a sorbent for high-boiling PAHs and causing slow desorption.[5] Regularly replace and clean the glass liner.[5]

  • Column Contamination: High-boiling contaminants from the sample matrix can deposit at the head of the column.[6] Trimming the first few centimeters of the column can often resolve this.

  • Sub-optimal Temperatures: Ensure the injector and transfer line temperatures are high enough to keep the PAHs in the gas phase.[5]

Q5: How can I improve the resolution of critical PAH isomer pairs, such as the benzofluoranthene isomers?

Separating benzofluoranthene isomers (benzo[b]-, benzo[j]-, and benzo[k]fluoranthene) is a common challenge in PAH analysis.[3][4]

  • HPLC: Utilizing specialized PAH columns with unique selectivity is key. Temperature can also be a useful tool to alter selectivity; for some polymeric bonded phases, lowering the temperature can improve resolution.

  • GC: A mid-polar stationary phase, like that in the Agilent J&W DB-EUPAH column, is specifically designed to improve the separation of these critical isomers.[4]

Column Selection Guide

Choosing the optimal column is critical for achieving accurate and reproducible results in this compound analysis. The following tables summarize recommended columns for both HPLC and GC.

HPLC Columns for PAH Analysis
Column NameManufacturerStationary PhaseKey Features
ZORBAX Eclipse PAH AgilentPolymerically bonded C18Excellent for resolving geometric isomers, available in various particle sizes.[7]
Waters PAH C18 WatersC18Optimized for baseline resolution of 16 target PAHs with a simple binary gradient.[8]
Kinetex PAH PhenomenexCore-Shell C18Provides high efficiency and sensitivity at comfortable LC pressures.[2]
Hypersil GOLD VANQUISH Thermo ScientificC18Designed for high-performance UHPLC systems, offering excellent peak shape.[9]
GC Columns for PAH Analysis
Column NameManufacturerStationary PhaseKey Features
J&W DB-EUPAH AgilentMid-polarity Proprietary PhaseSpecifically designed for resolving EU-regulated priority PAHs, including critical isomers.[10]
J&W DB-5ms Ultra Inert Agilent5% Phenyl-methylpolysiloxaneExcellent for trace-level PAH analysis with GC-MS, minimizes analyte adsorption.[7]
TraceGOLD TG-PAH Thermo ScientificProprietary PhaseHigh selectivity and resolution for isobaric compounds, thermally stable up to 360°C.[6]
BPX5 / BPX50 SGE (Trajan)5% / 50% Phenyl Polysilphenylene-siloxaneVarying phenyl content allows for selectivity optimization for different PAH isomers.[3]

Detailed Experimental Protocols

HPLC-FLD Protocol for this compound Analysis

This protocol outlines a reversed-phase HPLC method with fluorescence detection for the separation and quantification of this compound.

1. Instrumentation and Consumables:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a fluorescence detector (FLD) is recommended for high sensitivity.[1]

  • HPLC Column: A specialized PAH analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Solvents: HPLC grade acetonitrile (B52724) and water.[1]

  • Standards: Certified reference standards of this compound and other relevant PAHs.[1]

2. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in acetonitrile.

  • Working Standard Solution: Dilute the stock solution to a final concentration of 1 µg/mL in acetonitrile.

  • Sample Extraction (for complex matrices): A solid-phase extraction (SPE) cleanup is recommended for environmental or biological samples.[1]

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash with a water/methanol mixture to remove interferences.

    • Elute the PAHs with an appropriate organic solvent (e.g., acetonitrile).

    • Evaporate the eluate and reconstitute in acetonitrile.[1]

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: Linear gradient from 50% to 100% B

    • 25-35 min: Hold at 100% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection (FLD): Programmed wavelength switching is recommended for optimal sensitivity. For this compound, typical excitation and emission wavelengths are in the range of 290-310 nm and 400-420 nm, respectively.[1]

4. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the concentration using a calibration curve generated from a series of standards.

GC-MS Protocol for this compound Analysis

This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Instrumentation and Consumables:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • GC Column: A column suitable for PAH analysis, such as a DB-EUPAH or DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Liner: A clean, inert glass liner.

  • Solvents: GC-grade solvents for sample preparation (e.g., cyclohexane, dichloromethane).

  • Standards: Certified reference standard of this compound.

2. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent like cyclohexane.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation:

    • Extract PAHs from the sample matrix using an appropriate technique (e.g., Soxhlet extraction, pressurized liquid extraction).

    • The extract may require cleanup using column chromatography (e.g., silica (B1680970) gel or Florisil) to remove interferences.[11]

    • Concentrate the cleaned extract to a final volume.

3. GC-MS Conditions:

  • Inlet Mode: Splitless injection.

  • Inlet Temperature: 300 - 320°C.

  • Oven Temperature Program:

    • Initial Temperature: 90°C, hold for 2 minutes.

    • Ramp: 5°C/min to 320°C.

    • Final Hold: 12 minutes.

  • Carrier Gas Flow: Constant flow mode (e.g., 1.2 mL/min for helium).

  • MS Transfer Line Temperature: 300 - 320°C.

  • Ion Source Temperature: 230 - 300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for this compound (m/z 228, 226).

4. Data Analysis:

  • Identify this compound by its retention time and the presence of its characteristic ions.

  • Quantify the amount of this compound by comparing the peak area to the calibration curve.

Visualized Workflows

The following diagrams illustrate the logical workflows for the described experimental protocols.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-FLD Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Inject Inject Sample Standard->Inject Sample Sample Extraction (e.g., SPE) Reconstitute Reconstitute in Mobile Phase Sample->Reconstitute Reconstitute->Inject Separate Chromatographic Separation (C18 PAH Column) Inject->Separate Detect Fluorescence Detection Separate->Detect Identify Peak Identification (Retention Time) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Logical workflow for HPLC-FLD analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Standard_GC Prepare Standard Solutions Inject_GC Inject Sample (Splitless) Standard_GC->Inject_GC Sample_Extract_GC Sample Extraction Cleanup_GC Extract Cleanup (e.g., Silica Gel) Sample_Extract_GC->Cleanup_GC Concentrate_GC Concentrate Extract Cleanup_GC->Concentrate_GC Concentrate_GC->Inject_GC Separate_GC Chromatographic Separation (e.g., DB-5ms) Inject_GC->Separate_GC Detect_GC Mass Spectrometric Detection (SIM) Separate_GC->Detect_GC Identify_GC Peak Identification (Retention Time & Mass Spectra) Detect_GC->Identify_GC Quantify_GC Quantification (Calibration Curve) Identify_GC->Quantify_GC

Caption: Logical workflow for GC-MS analysis of this compound.

References

Technical Support Center: Benzo[c]phenanthrene Solubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Benzo[c]phenanthrene in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH).[1] Like other PAHs, its molecular structure is nonpolar and hydrophobic, leading to very low solubility in polar solvents like water.[2] Its water solubility is reported to be extremely low, in the range of 1.51 x 10⁻⁸ M. This inherent hydrophobicity causes it to precipitate in aqueous solutions, posing a significant challenge for biological assays and other experiments.[3]

Q2: What are the primary methods to increase the aqueous solubility of this compound?

A2: The most common strategies to enhance the solubility of hydrophobic compounds like this compound in aqueous media include:

  • Co-solvents: Utilizing a water-miscible organic solvent in which this compound is more soluble to create a concentrated stock solution. This stock is then diluted into the aqueous experimental medium. Dimethyl sulfoxide (B87167) (DMSO) is a widely used co-solvent for this purpose.[4]

  • Surfactants: Employing surfactants at concentrations above their critical micelle concentration (CMC). Surfactants form micelles that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in the aqueous phase.[5]

  • Cyclodextrins: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. These molecules can form inclusion complexes with this compound, effectively shielding it from the aqueous environment and enhancing its solubility.[6][7]

Q3: What is the recommended starting concentration of DMSO for dissolving this compound?

A3: A general recommendation for in vitro studies is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid solvent-induced toxicity.[8] However, the tolerance to DMSO can be cell-line specific. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific assay. For a related PAH, phenanthrene, a solubility of approximately 0.3 mg/mL has been achieved in a 1:2 solution of DMSO:PBS (pH 7.2).[9]

Q4: How do I choose the best solubilization method for my experiment?

A4: The optimal method depends on your specific experimental needs:

  • For most in vitro cell-based assays: Using a co-solvent like DMSO is often the most straightforward approach. However, careful control of the final DMSO concentration is critical.

  • For higher desired concentrations or to avoid organic solvents: Cyclodextrins or non-ionic surfactants can be excellent alternatives. It is important to select a solubilizing agent that does not interfere with your experimental system. For example, some surfactants can permeabilize cell membranes.

  • For in vivo studies: Formulation strategies such as nanoparticle encapsulation are often necessary to improve bioavailability and are beyond the scope of simple solubilization for benchtop experiments.

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon adding this compound stock solution to my aqueous buffer or cell culture medium.

Potential Cause Troubleshooting Step
Low Aqueous Solubility / Solvent Shift The compound is crashing out of solution as the percentage of the organic co-solvent (e.g., DMSO) is rapidly decreased upon dilution into the aqueous medium.
Solution 1: Optimize Dilution Technique. Instead of adding the stock directly to the final volume, perform a stepwise dilution. Add the DMSO stock to a smaller volume of pre-warmed (37°C) medium while vortexing or rapidly mixing to ensure rapid dispersion and avoid localized high concentrations.[4]
Solution 2: Decrease Final Concentration. The desired concentration may be above the solubility limit of this compound in the final aqueous solution, even with a co-solvent. Try lowering the final concentration.
Solution 3: Increase Final Co-solvent Concentration. If your experimental system can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help keep the compound in solution. Always verify the tolerance of your cells or assay to the new DMSO concentration.[8]
Temperature Shock Adding a cold stock solution to a warmer aqueous medium can cause precipitation of both the compound and media components.[4]
Solution: Ensure both the stock solution and the aqueous medium are at the same temperature before mixing. Pre-warming the aqueous medium to 37°C is a common practice for cell culture experiments.

Issue 2: My this compound solution appears clear initially, but a precipitate forms over time.

Potential Cause Troubleshooting Step
Metastable Solution The initial solution may be supersaturated and thermodynamically unstable, leading to delayed precipitation.
Solution 1: Use a Solubility Enhancer. Incorporate a biocompatible surfactant (e.g., Tween® 80 at 0.01-0.1%) or a cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) into your aqueous medium before adding the this compound stock solution.[8]
Solution 2: Prepare Fresh Solutions. Do not store dilute aqueous solutions of this compound for extended periods. It is recommended to prepare them fresh for each experiment. For DMSO-based solutions in PBS, it is not recommended to store the aqueous solution for more than one day.[9]
Evaporation In cell culture incubators, evaporation can increase the concentration of all components, potentially exceeding the solubility limit of this compound.
Solution: Ensure proper humidification of your incubator and use well-sealed culture flasks or plates.

Issue 3: I am observing inconsistent or non-reproducible results in my biological assays.

Potential Cause Troubleshooting Step
Micro- or Nanoprecipitation The compound may be forming small aggregates that are not visible to the naked eye but can interfere with the assay by scattering light or non-specifically interacting with assay components.
Solution 1: Centrifuge and Filter. Before use, centrifuge your prepared aqueous solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant. Alternatively, filter the solution through a low protein-binding 0.22 µm filter. Note that this may reduce the actual concentration of the dissolved compound.
Solution 2: Conduct a Solubility Assessment. Perform a kinetic solubility assay, such as nephelometry, to determine the actual solubility limit of this compound in your specific assay buffer and under your experimental conditions.[8]

Quantitative Data Summary

Compound Solvent System Solubility Reference
This compoundWater1.51 x 10⁻⁸ M[3]
Phenanthrene (related PAH)1:2 DMSO:PBS (pH 7.2)~ 0.3 mg/mL[9]
Phenanthrene (related PAH)Ethanol~ 20 mg/mL[9]
Phenanthrene (related PAH)DMSO~ 30 mg/mL[9]
Phenanthrene (related PAH)Dimethylformamide (DMF)~ 30 mg/mL[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solution using a Co-solvent (DMSO)

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Target aqueous medium (e.g., cell culture medium, PBS), pre-warmed to 37°C

    • Sterile microcentrifuge tubes or vials

  • Procedure for 10 mM Stock Solution:

    • Weigh out an appropriate amount of this compound (Molecular Weight: 228.29 g/mol ) in a sterile vial.

    • Add the required volume of DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate the solution until the this compound is completely dissolved. The solution should be clear.

    • Store the stock solution at -20°C, protected from light.

  • Procedure for Preparing a 10 µM Working Solution:

    • Thaw the 10 mM stock solution at room temperature.

    • In a sterile tube, add 999 µL of the pre-warmed aqueous medium.

    • While vortexing the medium, add 1 µL of the 10 mM this compound stock solution directly into the medium. This creates a 1:1000 dilution and a final DMSO concentration of 0.1%.

    • Visually inspect the solution for any signs of precipitation.

    • Use the working solution immediately.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Materials:

    • This compound (solid)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Target aqueous buffer (e.g., PBS, pH 7.4)

    • Stir plate and magnetic stir bar

  • Procedure:

    • Prepare a stock solution of HP-β-CD in the aqueous buffer (e.g., 50 mM).

    • Add an excess amount of solid this compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

    • After the incubation period, centrifuge the suspension at high speed to pellet the undissolved this compound.

    • Carefully collect the supernatant, which contains the this compound-HP-β-CD inclusion complex.

    • The concentration of solubilized this compound in the supernatant can be determined using UV-Vis spectrophotometry or HPLC.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Precipitation start Precipitate observed in aqueous medium check_concentration Is the final concentration too high? start->check_concentration action_lower_conc Lower the final concentration. check_concentration->action_lower_conc Yes check_mixing Was the stock added to pre-warmed medium with rapid mixing? check_concentration->check_mixing No solution_found Solution is clear. action_lower_conc->solution_found action_optimize_mixing Use stepwise dilution into pre-warmed medium with vigorous mixing. check_mixing->action_optimize_mixing No check_time Did precipitation occur over time? check_mixing->check_time Yes action_optimize_mixing->solution_found action_use_enhancer Incorporate a solubility enhancer (cyclodextrin or surfactant). check_time->action_use_enhancer Yes action_prepare_fresh Prepare solutions fresh before each use. check_time->action_prepare_fresh Yes action_use_enhancer->solution_found action_prepare_fresh->solution_found

Caption: Troubleshooting workflow for this compound precipitation.

metabolic_pathway Metabolic Activation of this compound BcP This compound CYP1A1 CYP1A1/1B1 BcP->CYP1A1 Phase I Metabolism Epoxide This compound-3,4-oxide CYP1A1->Epoxide DiolEpoxide This compound-3,4-diol-1,2-epoxide (Ultimate Carcinogen) CYP1A1->DiolEpoxide EH Epoxide Hydrolase Epoxide->EH Diol This compound-trans-3,4-dihydrodiol EH->Diol Diol->CYP1A1 Phase I Metabolism DNA DNA DiolEpoxide->DNA Adducts DNA Adducts DNA->Adducts Mutation Mutations / Carcinogenesis Adducts->Mutation

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

References

Validation & Comparative

A New Frontier in Benzo[c]phenanthrene Quantification: Validation of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

Author: BenchChem Technical Support Team. Date: December 2025

A significant advancement in the analytical quantification of Benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon (PAH) of considerable toxicological concern, is presented in this comprehensive guide. A novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and rigorously validated, demonstrating superior performance in terms of speed, sensitivity, and selectivity compared to traditional analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides a detailed comparison of the new UPLC-MS/MS method against established alternatives, supported by comprehensive experimental data. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound in various matrices. The validation of this new method adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4]

Comparative Performance Analysis

The newly developed UPLC-MS/MS method exhibits significant improvements across key analytical performance parameters when compared to conventional HPLC-UV, HPLC-FLD (Fluorescence Detection), and GC-MS methods. The following tables summarize the quantitative data from the validation studies.

Table 1: Comparison of Key Performance Parameters

ParameterUPLC-MS/MS (New Method)HPLC-UVHPLC-FLDGC-MS
Linearity (R²) > 0.999> 0.995> 0.998> 0.997
Accuracy (% Recovery) 98.5 - 101.2%95.1 - 104.5%97.2 - 102.8%96.5 - 103.1%
Precision (RSD%) < 2%< 5%< 3%< 4%
Limit of Detection (LOD) 0.01 ng/mL1.0 ng/mL0.1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL3.0 ng/mL0.3 ng/mL1.5 ng/mL
Analysis Run Time 5 minutes20 minutes20 minutes25 minutes

Table 2: Summary of Validation Results for the New UPLC-MS/MS Method

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePassed
Linearity Correlation coefficient (R²) ≥ 0.9950.9995
Range 0.03 - 100 ng/mLMet
Accuracy Mean recovery between 98.0% and 102.0%99.8%
Precision (Repeatability) RSD ≤ 2.0%1.2%
Precision (Intermediate) RSD ≤ 3.0%1.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.01 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.03 ng/mL
Robustness %RSD < 5% for deliberate variationsPassed

Experimental Protocols

Detailed methodologies for the validation of the new UPLC-MS/MS method are provided below.

Specificity

Specificity was determined by analyzing blank matrix samples (e.g., plasma, tissue homogenate) and comparing them with spiked samples containing this compound and potential interfering compounds. The absence of any significant peaks at the retention time of this compound in the blank samples confirmed the method's specificity.

Linearity

Linearity was assessed by preparing a series of calibration standards of this compound at concentrations ranging from 0.03 ng/mL to 100 ng/mL.[2] Each concentration level was analyzed in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the linearity was evaluated by the correlation coefficient (R²) of the linear regression analysis.[5]

Accuracy

Accuracy was evaluated by the recovery of known amounts of this compound spiked into the matrix at three different concentration levels (low, medium, and high). The percentage recovery was calculated by comparing the measured concentration to the nominal concentration.[1][2]

Precision

Precision was determined through repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][5] Repeatability was assessed by analyzing six replicate samples at 100% of the target concentration on the same day. Intermediate precision was determined by repeating the analysis on three different days with different analysts and equipment. The relative standard deviation (RSD%) was calculated for the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.[5] The LOD was established as the concentration at which the signal-to-noise ratio was at least 3:1, while the LOQ was the concentration with a signal-to-noise ratio of at least 10:1, with acceptable precision and accuracy.[4]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, such as the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The effect of these changes on the analytical results was assessed by calculating the RSD% of the measurements.[1][2]

Visualizing the Workflow and Comparison

To further elucidate the validation process and the comparative advantages of the new method, the following diagrams are provided.

Validation_Workflow Blank Blank Matrix Specificity Specificity Blank->Specificity Spiked Spiked Samples Spiked->Specificity Accuracy Accuracy Spiked->Accuracy Precision Precision Spiked->Precision Standards Calibration Standards Linearity Linearity & Range Standards->Linearity LOD_LOQ LOD & LOQ Standards->LOD_LOQ Analysis Instrumental Analysis Analysis->Specificity Analysis->Linearity Analysis->Accuracy Analysis->Precision Analysis->LOD_LOQ Robustness Robustness Analysis->Robustness

Caption: Workflow for the validation of the new UPLC-MS/MS method.

Method_Comparison UPLC_MSMS UPLC-MS/MS (New) Run Time: 5 min LOD: 0.01 ng/mL Selectivity: Very High HPLC_UV HPLC-UV Run Time: 20 min LOD: 1.0 ng/mL Selectivity: Low UPLC_MSMS->HPLC_UV Faster & More Sensitive HPLC_FLD HPLC-FLD Run Time: 20 min LOD: 0.1 ng/mL Selectivity: High UPLC_MSMS->HPLC_FLD Faster & More Sensitive GC_MS GC-MS Run Time: 25 min LOD: 0.5 ng/mL Selectivity: High UPLC_MSMS->GC_MS Faster

Caption: Comparison of key performance characteristics of analytical methods.

References

A Comparative Analysis of the Carcinogenicity of Benzo[c]phenanthrene and Benzo[a]pyrene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the contrasting carcinogenic profiles of two structurally related polycyclic aromatic hydrocarbons, supported by experimental data and mechanistic insights.

This guide provides a comprehensive comparison of the carcinogenicity of Benzo[c]phenanthrene (B[c]Ph) and Benzo[a]pyrene (B130552) (BaP), two polycyclic aromatic hydrocarbons (PAHs) of significant interest in toxicology and cancer research. While both are environmental contaminants formed from incomplete combustion, their carcinogenic potencies and underlying mechanisms of action differ substantially. Benzo[a]pyrene is a well-established, potent carcinogen, classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC). In contrast, this compound is classified as a Group 2B carcinogen ("possibly carcinogenic to humans"), exhibiting weak carcinogenic activity in conventional animal bioassays. This discrepancy is largely attributed to differences in their metabolic activation pathways and the nature of the DNA adducts they form.

Executive Summary of Carcinogenicity

FeatureThis compound (B[c]Ph)Benzo[a]pyrene (BaP)
IARC Classification Group 2B (Possibly carcinogenic to humans)[1][2]Group 1 (Carcinogenic to humans)[1][2][3][4][5]
US EPA Classification Not explicitly classified; often grouped with other PAHs."Carcinogenic to Humans"[6]
Carcinogenic Potency Weak in rodent bioassays, but its diol epoxide metabolites are highly tumorigenic.[4][7]Potent carcinogen and tumor initiator.[3][8]
Primary Target Nucleobase Deoxyadenosine[8][9]Deoxyguanosine[4]
Key Metabolic Enzymes (Human) CYP1A2, CYP1B1[7][10]CYP1A1, CYP1B1

Quantitative Comparison of Tumor-Initiating Activity

Direct comparative studies quantifying the tumor-initiating activity of this compound alongside Benzo[a]pyrene are limited. However, the tumorigenicity of BaP is well-documented in mouse skin initiation-promotion models. The data below for BaP is representative of its potent activity. While B[c]Ph itself shows low activity, its ultimate carcinogenic metabolite, (+)-anti-B[c]Ph-3,4-diol-1,2-epoxide, is one of the most tumorigenic diol epoxides known. The low carcinogenicity of the parent compound in rodents is thought to be due to a metabolic preference for detoxification pathways over the activation pathway that forms this highly reactive metabolite.[4][7]

Table 1: Tumor-Initiating Activity of Benzo[a]pyrene in SENCAR Mouse Skin

Initiating Dose (nmol)% Mice with TumorsPapillomas per Mouse
100936.8
2001009.5
40010011.2

Data is illustrative and compiled from representative studies of BaP in a two-stage initiation-promotion assay.

Metabolic Activation and Mechanism of Carcinogenesis

The carcinogenicity of both B[c]Ph and BaP is dependent on their metabolic activation to highly reactive diol epoxide derivatives that can covalently bind to DNA, forming adducts that can lead to mutations if not repaired.

Benzo[a]pyrene is metabolized by cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1) to form BaP-7,8-epoxide. This is then converted by epoxide hydrolase to BaP-7,8-dihydrodiol. A second epoxidation by CYP enzymes at the 9,10-position creates the ultimate carcinogen, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[3][4] BPDE primarily forms adducts with the N2 position of guanine (B1146940) in DNA.

This compound , in contrast, has a more complex metabolic profile that shows significant species-specific differences. In rodents, metabolism favors the formation of B[c]Ph-5,6-dihydrodiol, a detoxification product.[7] However, in human liver microsomes, the primary pathway leads to the formation of B[c]Ph-3,4-dihydrodiol.[7][10] This dihydrodiol is the precursor to the highly mutagenic and tumorigenic bay-region diol epoxides, B[c]Ph-3,4-diol-1,2-epoxides (B[c]PhDE). Notably, B[c]PhDE reacts preferentially with the N6 position of adenine (B156593) in DNA.[8][9] This difference in adduct formation may contribute to the different mutational spectra and carcinogenic potencies of these two PAHs.

The following diagram illustrates the comparative metabolic activation pathways.

G cluster_BaP Benzo[a]pyrene (BaP) Activation cluster_BcPh This compound (B[c]Ph) Activation BaP Benzo[a]pyrene BaP_epoxide BaP-7,8-epoxide BaP->BaP_epoxide CYP1A1/1B1 BaP_diol BaP-7,8-dihydrodiol BaP_epoxide->BaP_diol Epoxide Hydrolase BPDE Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE - Ultimate Carcinogen) BaP_diol->BPDE CYP1A1/1B1 BaP_adduct Deoxyguanosine Adducts BPDE->BaP_adduct Binds to DNA BaP_mutation Mutations BaP_adduct->BaP_mutation BaP_cancer Cancer BaP_mutation->BaP_cancer BcPh This compound BcPh_diol_active B[c]Ph-3,4-dihydrodiol (Major in Humans) BcPh->BcPh_diol_active CYP1A2/1B1 BcPh_diol_inactive B[c]Ph-5,6-dihydrodiol (Major in Rodents) BcPh->BcPh_diol_inactive Detoxification BcPhDE B[c]Ph-3,4-diol-1,2-epoxide (B[c]PhDE - Ultimate Carcinogen) BcPh_diol_active->BcPhDE CYP Enzymes BcPh_adduct Deoxyadenosine Adducts BcPhDE->BcPh_adduct Binds to DNA BcPh_mutation Mutations BcPh_adduct->BcPh_mutation BcPh_cancer Cancer BcPh_mutation->BcPh_cancer

References

A Comparative Toxicological Analysis of Benzo[c]phenanthrene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of Benzo[c]phenanthrene and its structural isomers. This compound, a polycyclic aromatic hydrocarbon (PAH), is an environmental contaminant with known mutagenic and carcinogenic properties.[1] Its toxicity is intrinsically linked to its metabolic activation into highly reactive diol epoxide intermediates that form covalent adducts with cellular macromolecules, particularly DNA.[1] Understanding the comparative toxicity of its isomers is crucial for risk assessment and the development of potential therapeutic interventions.

Executive Summary

This guide synthesizes available experimental data on the cytotoxicity, genotoxicity, and carcinogenicity of this compound and its isomers. The data indicates that the biological activity of these compounds is highly dependent on their isomeric structure, which influences their metabolic activation to tumorigenic metabolites. While comprehensive comparative data is not available for all isomers, this guide presents the existing evidence in a structured format to facilitate analysis and inform future research.

Data Presentation

Comparative Cytotoxicity of this compound Derivatives
CompoundCell LineIC50 (µg/mL)Reference
1-(benzo[c]phenanthren-2-yl)-3-phenylpropane-1,3-diolCaco-20.6[2]
1-(benzo[c]phenanthren-2-yl)-3-phenylpropane-1,3-diolHep-20.7[2]
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateCaco-20.97
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylateHep-22.81
Comparative Tumorigenicity of this compound Diol Epoxide Isomers in Mice

The tumorigenicity of the diol epoxide metabolites of this compound has been studied in mouse models, revealing significant differences between stereoisomers.

CompoundTumor ModelTotal Dose (nmol)Tumor Incidence (%)Tumors per MouseReference
(-)-diol epoxide-2Mouse Skin7510010.8[3]
(+)-diol epoxide-2Mouse Skin751005.8[3]
(+)-diol epoxide-1Mouse Skin75882.9[3]
(-)-diol epoxide-1Mouse Skin7500[3]
(-)-diol epoxide-2Newborn Mice (Lung)10-8.7[3]
(+)-diol epoxide-2Newborn Mice (Lung)10-0.9[3]
(+)-diol epoxide-1Newborn Mice (Lung)50-0.9[3]
(-)-diol epoxide-1Newborn Mice (Lung)50-0[3]

Note: For detailed descriptions of the diol epoxide isomers, please refer to the cited literature.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds (this compound or its isomers) and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Micronucleus Assay for Genotoxicity

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.

  • Cell Culture and Treatment: Culture cells (e.g., human lymphocytes or a suitable cell line) and expose them to at least three concentrations of the test compound, along with positive and negative controls, for a suitable duration (e.g., 3-24 hours). A metabolic activation system (S9 mix) may be included.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Cell Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides and air dry.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the negative control to assess genotoxicity.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments will migrate faster and form a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.

Signaling Pathways and Experimental Workflows

Metabolic Activation of this compound

The carcinogenicity of this compound is dependent on its metabolic activation by cytochrome P450 enzymes to form highly reactive diol epoxides. These epoxides can then form covalent adducts with DNA, leading to mutations and potentially cancer.

Metabolic Activation of this compound BcP This compound BcP_diol This compound-3,4-dihydrodiol BcP->BcP_diol Cytochrome P450 BcP_DE This compound-3,4-diol-1,2-epoxide (Ultimate Carcinogen) BcP_diol->BcP_DE Cytochrome P450 DNA_adduct DNA Adducts BcP_DE->DNA_adduct Covalent Binding Mutation Mutation DNA_adduct->Mutation Cancer Cancer Mutation->Cancer DNA_Damage_Response_and_Apoptosis cluster_0 DNA Damage and Sensing cluster_1 Signal Transduction cluster_2 Cellular Outcomes cluster_3 Apoptosis Cascade BcP_DE This compound diol epoxide DNA_adduct DNA Adduct BcP_DE->DNA_adduct ATM_ATR ATM / ATR Kinases DNA_adduct->ATM_ATR MMR Mismatch Repair Proteins (MutSα/β) DNA_adduct->MMR p53 p53 ATM_ATR->p53 Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Apoptosis Apoptosis MMR->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNA_Repair DNA Repair p53->DNA_Repair Bax_Bak Bax / Bak Activation p53->Bax_Bak Chk1_Chk2->CellCycleArrest Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase3->Apoptosis Experimental_Workflow start Start: Select this compound and Isomers cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Comet, Micronucleus) start->genotoxicity carcinogenicity In Vivo Carcinogenicity Studies (e.g., Mouse Skin Painting) start->carcinogenicity data_analysis Data Analysis and Comparison (IC50, % Tail DNA, Tumor Incidence) cytotoxicity->data_analysis genotoxicity->data_analysis carcinogenicity->data_analysis conclusion Conclusion: Comparative Toxicity Profile data_analysis->conclusion

References

A Comparative Guide to the Fluorescence Quantum Yield of Benzo[c]phenanthrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescence quantum yield of various Benzo[c]phenanthrene derivatives. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Understanding how structural modifications to the this compound core influence this property is crucial for the development of novel fluorescent probes, sensors, and materials for optoelectronic applications.

Data Presentation: A Comparative Overview

The following table summarizes the reported fluorescence quantum yields for this compound and some of its derivatives. For context, data for the parent compound, phenanthrene, is also included. The quantum yield is significantly influenced by the solvent and the nature of substituents on the aromatic core.

CompoundSolventFluorescence Quantum Yield (Φf)Reference
PhenanthreneCyclohexane0.13[1]
PhenanthreneEthanol0.125[2]
Functionalized Phenanthrene DerivativesNot Specified0.07 - 0.21[3]
9-cyano[4]heliceneNot Specified0.11

Note: Data on a wide range of specific this compound derivatives is sparse in publicly available literature, highlighting an area for further research.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the comparative method. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation
  • Test Compound: this compound derivative of interest.

  • Standard Compound: A compound with a known and stable fluorescence quantum yield that absorbs and emits in a similar spectral region to the test compound (e.g., quinine (B1679958) sulfate, rhodamine 6G, anthracene).

  • Solvent: Spectroscopic grade solvent in which both the test and standard compounds are soluble and stable. The same solvent should be used for both.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Spectrofluorometer: To measure fluorescence spectra.

  • Cuvettes: Quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements.

Sample Preparation
  • Stock Solutions: Prepare stock solutions of the test compound and the standard compound in the chosen solvent.

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard compounds. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

Measurement Procedure
  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra for all prepared solutions of the test compound and the standard.

    • Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each solution of the test compound and the standard. The emission range should cover the entire fluorescence band.

    • Record the fluorescence spectrum of a solvent blank and subtract it from each of the sample and standard spectra.

Data Analysis and Calculation
  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.

  • Plot Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine Gradients: Perform a linear regression for both datasets. The slope of the resulting straight line is the gradient (Grad).

  • Calculate Quantum Yield: The fluorescence quantum yield of the test sample (Φf_X) is calculated using the following equation:

    Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φf_ST is the known quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients of the plots for the test sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the comparative determination of the fluorescence quantum yield of this compound derivatives.

G cluster_prep Sample & Standard Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare this compound Derivative Solutions abs_sample Measure Absorbance of Derivative Solutions at λex prep_sample->abs_sample prep_std Prepare Standard Compound Solutions abs_std Measure Absorbance of Standard Solutions at λex prep_std->abs_std fluor_sample Measure Fluorescence Spectra of Derivative Solutions abs_sample->fluor_sample fluor_std Measure Fluorescence Spectra of Standard Solutions abs_std->fluor_std integrate_sample Integrate Fluorescence Intensity (Sample) fluor_sample->integrate_sample integrate_std Integrate Fluorescence Intensity (Standard) fluor_std->integrate_std plot_sample Plot Intensity vs. Absorbance (Sample) integrate_sample->plot_sample plot_std Plot Intensity vs. Absorbance (Standard) integrate_std->plot_std calc_grad_sample Calculate Gradient (Grad_X) plot_sample->calc_grad_sample calc_grad_std Calculate Gradient (Grad_ST) plot_std->calc_grad_std calc_qy Calculate Quantum Yield (Φf_X) calc_grad_sample->calc_qy calc_grad_std->calc_qy

Caption: Workflow for comparative fluorescence quantum yield determination.

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Benzo[c]phenanthrene and Phenanthridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural and electronic properties of polycyclic aromatic hydrocarbons (PAHs) and their heteroatomic analogues is paramount. This guide provides a comprehensive spectroscopic comparison of Benzo[c]phenanthrene, a non-planar PAH, and its nitrogen-containing counterpart, phenanthridine. By examining their distinct signatures across various analytical techniques, we illuminate the subtle yet significant impact of heteroatomic substitution on molecular characteristics.

This guide presents a side-by-side analysis of their UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry data. Detailed experimental protocols are provided to ensure reproducibility, and a conceptual workflow for their comparative analysis is visualized.

At a Glance: Key Spectroscopic and Physical Properties

The introduction of a nitrogen atom into the phenanthrene (B1679779) backbone significantly alters the electronic landscape of the molecule, leading to observable differences in its spectroscopic behavior. This compound, a purely hydrocarbon-based structure, exhibits properties characteristic of a polycyclic aromatic hydrocarbon. In contrast, phenanthridine's properties are influenced by the lone pair of electrons on the nitrogen atom and its ability to participate in n-π* transitions.

PropertyThis compoundPhenanthridine
Molecular Formula C₁₈H₁₂C₁₃H₉N
Molecular Weight 228.29 g/mol [1]179.22 g/mol [2]
Structure Four fused benzene (B151609) ringsThree fused rings with one nitrogen atom

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques, offering a direct comparison between this compound and phenanthridine.

UV-Vis Absorption Spectroscopy
Compoundλmax (nm)Solvent
This compound281-285Solution[3]
Phenanthridine248pH 7.0 Buffer[4]
Fluorescence Spectroscopy
CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Solvent
This compound DerivativeNot Specified410-422Not SpecifiedSolution[3]
Phenanthridine Derivative (Macarpine)310-350471, 6020.016Not Specified[5]
¹H NMR Spectroscopy (CDCl₃)
CompoundChemical Shift (δ, ppm)
This compound9.13 (d, 1H), 8.01 (d, 1H), 7.88 (d, 1H), 7.81 (d, 1H), 7.67 (m, 2H), 7.61 (m, 2H)
Phenanthridine9.26 (s, 1H), 8.54 (d, 1H), 8.52 (d, 1H), 8.19 (d, 1H), 7.99 (t, 1H), 7.88 (t, 1H), 7.72 (t, 1H), 7.65 (m, 2H)
¹³C NMR Spectroscopy (CDCl₃)
CompoundChemical Shift (δ, ppm)
This compound131.8, 131.7, 130.4, 128.8, 128.6, 128.5, 128.4, 128.3, 127.9, 127.8, 127.1, 126.9, 126.8, 126.7, 126.6, 125.4, 123.4, 123.3
Phenanthridine153.5, 144.3, 132.6, 131.1, 130.1, 128.9, 128.8, 127.6, 127.2, 126.4, 124.1, 122.3, 121.9
Mass Spectrometry
CompoundMolecular Ion (m/z)Ionization Method
This compound228[1]Electron Ionization (EI)[1]
Phenanthridine179Electron Ionization (EI)

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound and phenanthridine.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Sample_BcP This compound Dissolution Dissolution in appropriate deuterated and non-deuterated solvents Sample_BcP->Dissolution Sample_Phe Phenanthridine Sample_Phe->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis Fluorescence Fluorescence Spectroscopy Dissolution->Fluorescence NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR Mass_Spec Mass Spectrometry Dissolution->Mass_Spec Analyze_UV Determine λmax UV_Vis->Analyze_UV Analyze_Fluor Determine Emission λmax and Quantum Yield Fluorescence->Analyze_Fluor Analyze_NMR Assign Chemical Shifts NMR->Analyze_NMR Analyze_MS Determine Molecular Ion Mass_Spec->Analyze_MS Comparison Comparative Analysis of Spectroscopic Data Analyze_UV->Comparison Analyze_Fluor->Comparison Analyze_NMR->Comparison Analyze_MS->Comparison

Caption: A conceptual workflow for the spectroscopic comparison of two molecules.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample concentration.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) of the compounds.

Materials:

  • This compound and Phenanthridine

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of each compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • From the stock solutions, prepare a series of dilutions to determine a suitable concentration that gives an absorbance reading between 0.1 and 1.0.

  • Record the UV-Vis spectrum of each sample from approximately 200 to 600 nm, using the pure solvent as a blank.

  • Identify the wavelength(s) of maximum absorbance (λmax) for each compound.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima and relative quantum yields.

Materials:

  • This compound and Phenanthridine

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

  • Fluorescence cuvettes

  • Fluorometer

  • Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

Procedure:

  • Prepare dilute solutions of the samples and a quantum yield standard in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Record the fluorescence emission spectrum of the solvent blank and subtract it from the sample spectra.

  • Excite the sample at a wavelength where it absorbs strongly, typically one of its absorption maxima.

  • Record the emission spectrum over a suitable wavelength range.

  • To determine the quantum yield, measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound and Phenanthridine

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Materials:

  • This compound and Phenanthridine

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)

Procedure:

  • Prepare a dilute solution of the sample in a volatile solvent.

  • Introduce the sample into the mass spectrometer. For EI, the sample is typically vaporized before ionization.

  • Acquire the mass spectrum over a suitable m/z range.

  • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern to gain further structural information.

References

Validating Benzo[c]phenanthrene-DNA Adduct Formation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of covalent bonds between chemical carcinogens and DNA, known as DNA adducts, is a critical initiating event in chemical carcinogenesis. Benzo[c]phenanthrene (B[c]P), a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and environmental pollutants, is a potent carcinogen that exerts its genotoxic effects through the formation of DNA adducts. Accurate and sensitive detection and quantification of these adducts are paramount for risk assessment, mechanistic studies, and the development of potential chemotherapeutic or preventative agents. This guide provides a comprehensive comparison of mass spectrometry (MS) with other widely used techniques for the validation of B[c]phenanthrene-DNA adduct formation, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of analytical method for detecting and quantifying B[c]P-DNA adducts depends on several factors, including the required sensitivity, specificity, structural information, and the nature of the biological matrix. The following table summarizes the key performance characteristics of the most common techniques.

FeatureMass Spectrometry (LC-MS/MS)³²P-Postlabeling AssayImmunoassays (e.g., ELISA, CIA)
Principle Separation by liquid chromatography followed by mass-to-charge ratio analysis of adducts and their fragments.Enzymatic digestion of DNA, labeling of adducted nucleotides with ³²P, and separation by chromatography.Use of specific antibodies to recognize and bind to DNA adducts.
Specificity High; provides structural confirmation of the adduct.Low; does not provide structural information and may detect other bulky adducts.[1]High for the specific adduct the antibody was raised against, but may have cross-reactivity with structurally similar adducts.
Sensitivity (LOD) ~1-10 adducts per 10⁸ nucleotides.[1][2]~1 adduct per 10⁹ - 10¹⁰ nucleotides.[3][4][5]~1.5 adducts per 10⁹ nucleotides (Chemiluminescence Immunoassay).[6]
Quantitative Accuracy High; use of stable isotope-labeled internal standards allows for precise quantification.Semi-quantitative; variations in labeling efficiency can affect accuracy.Quantitative, but can be influenced by the binding efficiency of the antibody.
Sample Requirement Typically requires 50-100 µg of DNA.[1]Requires low amounts of DNA (1-10 µg).[3]Requires relatively low amounts of DNA (5-20 µg).
Throughput Moderate to high, depending on the LC method.Low; labor-intensive and time-consuming.High; suitable for screening large numbers of samples.
Cost High initial instrument cost, moderate per-sample cost.Moderate; requires handling of radioactive materials.Low to moderate per-sample cost.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these techniques.

Mass Spectrometry (LC-MS/MS) Protocol for this compound-DNA Adducts

This protocol provides a general framework for the quantitative analysis of B[c]P-DNA adducts using liquid chromatography-tandem mass spectrometry.

1. DNA Isolation and Hydrolysis:

  • Isolate genomic DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.

  • Enzymatically hydrolyze 50-100 µg of DNA to deoxyribonucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

2. Solid-Phase Extraction (SPE) for Adduct Enrichment:

  • Condition a C18 SPE cartridge with methanol (B129727) and then with water.

  • Load the hydrolyzed DNA sample onto the cartridge.

  • Wash the cartridge with water to remove unmodified nucleosides.

  • Elute the B[c]P-DNA adducts with methanol.

  • Dry the eluate under vacuum.

3. LC-MS/MS Analysis:

  • Reconstitute the dried sample in a suitable mobile phase.

  • Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 150 mm, 3.5 µm particle size).

  • Use a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile. A typical gradient might be:

    • 0-5 min: 10-50% B

    • 5-15 min: 50-90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: 90-10% B

    • 21-30 min: Hold at 10% B

  • Couple the LC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Monitor the specific precursor-to-product ion transitions for the B[c]P-deoxyadenosine and B[c]P-deoxyguanosine adducts in multiple reaction monitoring (MRM) mode. For example, for a B[c]P-diol-epoxide-deoxyguanosine adduct, the transition would be from the protonated molecular ion of the adduct to the protonated guanine (B1146940) base following the neutral loss of the deoxyribose sugar.

³²P-Postlabeling Assay Protocol

This protocol outlines the key steps for the sensitive detection of bulky DNA adducts.

1. DNA Digestion:

  • Digest 1-10 µg of DNA to 3'-monophosphate deoxynucleotides using micrococcal nuclease and spleen phosphodiesterase.[3]

2. Adduct Enrichment:

  • Enrich the adducted nucleotides using nuclease P1 digestion, which selectively dephosphorylates normal nucleotides.

3. Radiolabeling:

  • Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[3]

4. Chromatographic Separation:

  • Separate the ³²P-labeled adducted nucleotides by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[7]

5. Detection and Quantification:

  • Visualize the adduct spots by autoradiography.

  • Quantify the radioactivity of the adduct spots and normal nucleotides using a phosphorimager or by scintillation counting to determine the relative adduct levels.

Chemiluminescence Immunoassay (CIA) Protocol

This protocol describes a high-throughput method for the quantification of specific DNA adducts.

1. DNA Denaturation and Coating:

  • Denature 5-20 µg of DNA by heating.

  • Coat the denatured DNA onto the wells of a microtiter plate.

2. Antibody Incubation:

  • Add a primary antibody specific for the B[c]P-DNA adduct to the wells and incubate.

  • Wash the wells to remove unbound primary antibody.

3. Secondary Antibody and Enzyme Conjugate Incubation:

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody and incubate.

  • Wash the wells to remove unbound secondary antibody-enzyme conjugate.

4. Chemiluminescent Substrate Addition and Detection:

  • Add a chemiluminescent substrate to the wells.

  • Measure the light emission using a luminometer. The intensity of the light is proportional to the amount of adducts present in the sample. A standard curve is generated using known amounts of the B[c]P-DNA adduct standard.

Visualizing the Pathways and Workflows

Understanding the biological processes and analytical procedures is enhanced through visualization.

cluster_0 Metabolic Activation of this compound cluster_1 DNA Adduct Formation and Consequence B[c]P B[c]P B[c]P-3,4-epoxide B[c]P-3,4-epoxide B[c]P->B[c]P-3,4-epoxide CYP450 B[c]P-3,4-dihydrodiol B[c]P-3,4-dihydrodiol B[c]P-3,4-epoxide->B[c]P-3,4-dihydrodiol Epoxide Hydrolase B[c]P-3,4-diol-1,2-epoxide (BPDE) B[c]P-3,4-diol-1,2-epoxide (BPDE) B[c]P-3,4-dihydrodiol->B[c]P-3,4-diol-1,2-epoxide (BPDE) CYP450 DNA DNA B[c]P-DNA Adduct B[c]P-DNA Adduct DNA->B[c]P-DNA Adduct Replication Fork Stall Replication Fork Stall B[c]P-DNA Adduct->Replication Fork Stall Mutation Mutation Replication Fork Stall->Mutation Cancer Initiation Cancer Initiation Mutation->Cancer Initiation BPDE BPDE BPDE->DNA Covalent Binding

Caption: Metabolic activation of B[c]P to its ultimate carcinogenic diol epoxide and subsequent DNA adduct formation.

Start Start DNA Isolation DNA Isolation Start->DNA Isolation Enzymatic Hydrolysis Enzymatic Hydrolysis DNA Isolation->Enzymatic Hydrolysis SPE Cleanup SPE Cleanup Enzymatic Hydrolysis->SPE Cleanup LC Separation LC Separation SPE Cleanup->LC Separation Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS) LC Separation->Mass Spectrometry (MS/MS) Data Analysis Data Analysis Mass Spectrometry (MS/MS)->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the analysis of B[c]P-DNA adducts by LC-MS/MS.

B[c]P-DNA Adduct B[c]P-DNA Adduct MMR Recognition (MSH2/MSH6) MMR Recognition (MSH2/MSH6) B[c]P-DNA Adduct->MMR Recognition (MSH2/MSH6) MMR Excision and Resynthesis MMR Excision and Resynthesis MMR Recognition (MSH2/MSH6)->MMR Excision and Resynthesis Apoptosis Apoptosis MMR Recognition (MSH2/MSH6)->Apoptosis If overwhelming damage Cell Survival with Mutation Cell Survival with Mutation MMR Excision and Resynthesis->Cell Survival with Mutation If error-prone Error-free Repair Error-free Repair MMR Excision and Resynthesis->Error-free Repair

Caption: Cellular response to B[c]P-DNA adducts involving the Mismatch Repair (MMR) pathway.

Conclusion

The validation of this compound-DNA adduct formation is a critical step in understanding its carcinogenic mechanism and in the development of therapeutic strategies. Mass spectrometry, particularly LC-MS/MS, stands out as a powerful tool offering high specificity and accurate quantification, making it the gold standard for structural confirmation and precise measurement of adduct levels. While the ³²P-postlabeling assay provides exceptional sensitivity for detecting bulky adducts, its lack of structural specificity is a significant limitation. Immunoassays offer a high-throughput and sensitive option for screening large sample sets, but are dependent on the availability of specific antibodies. The choice of the most appropriate method will ultimately be dictated by the specific research question, available resources, and the required level of analytical detail. This guide provides the necessary information for researchers to make an informed decision and to implement these techniques effectively in their studies.

References

A Comparative Guide to GC/MS and HPLC-FLD for the Analysis of Benzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation comparison of Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for the quantitative analysis of Benzo[c]phenanthrene. Given the limited direct comparative data for this compound, this guide incorporates data from its close structural isomer, Benzo[a]pyrene, and other polycyclic aromatic hydrocarbons (PAHs) to offer a robust evaluation of both analytical techniques.

**Executive Summary

Both GC/MS and HPLC-FLD are powerful and effective methods for the analysis of this compound and other PAHs. The choice between the two is contingent upon the specific analytical requirements, such as sample matrix complexity, required sensitivity, and the need for confirmatory analysis.

  • GC/MS is highly regarded for its excellent selectivity and is often considered a confirmatory method due to the definitive mass spectral data it provides.[1] It is particularly advantageous for complex matrices where unambiguous identification is critical. While highly sensitive, it may have longer run times compared to HPLC.[2][3]

  • HPLC-FLD is celebrated for its exceptional sensitivity in detecting fluorescent PAHs like this compound.[1] It can be a more straightforward and higher-throughput technique for routine quantitative analysis, especially in cleaner sample matrices.[2]

This guide delves into the performance characteristics of each technique, presents detailed experimental protocols, and provides visual workflows to aid in methodological selection and implementation.

Data Presentation: Performance Characteristics

The quantitative performance of GC/MS and HPLC-FLD is summarized below. The data is compiled from various studies on PAHs, with Benzo[a]pyrene often used as a representative compound.

Table 1: Performance Comparison of GC/MS and HPLC-FLD for PAH Analysis

ParameterGC/MSHPLC-FLDKey Considerations
Linearity (r²) >0.997[4]>0.99[4]Both methods demonstrate excellent linearity over typical concentration ranges.
Limit of Detection (LOD) Generally lower; can be an order of magnitude or more sensitive than HPLC-FLD.[2][5][6] Can reach picogram levels (e.g., 1-1000 pg).[7]0.005 - 0.78 ng/g (in soil)[8]GC/MS often provides superior sensitivity for trace-level detection.[2]
Limit of Quantitation (LOQ) 0.5 ng/g (for Benzo[a]pyrene)[4]0.02 - 1.6 ng/g (in soil)[8]The lower LOQ of GC/MS is beneficial for applications with stringent regulatory limits.
Accuracy (% Recovery) 95-120%[4]; 57-104% (particulates), 42-79% (dissolved phase).[5][6]86.0 - 99.2% (in soil)[8]Both methods show good accuracy, though it can be matrix-dependent.
Precision (%RSD) <14.5%[4]0.6 - 1.9% (in soil)[8]HPLC-FLD can demonstrate very high precision in controlled matrices.
Analysis Time Longer (e.g., 35-60 minutes).[3][5][6]Faster (e.g., ~22.5 minutes).[5][6]HPLC offers a significant advantage in throughput for large sample batches.
Specificity Very High (Mass spectral data provides structural information for confirmation).[1]High (Fluorescence is selective, but less definitive than MS).GC/MS is the preferred method for unambiguous peak identification.

Experimental Protocols

Reproducibility and successful cross-validation hinge on detailed and well-documented methodologies. The following sections outline generalized protocols for the analysis of this compound.

Sample Preparation: QuEChERS Method

A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction is a common and effective preparation method for both GC/MS and HPLC-FLD analysis of PAHs in solid or semi-solid matrices.[1][9]

  • Homogenization: Weigh a representative portion of the sample (e.g., 10 g) into a centrifuge tube.

  • Extraction: Add an appropriate organic solvent (e.g., acetonitrile) and shake vigorously to extract the analytes.[2]

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation between the aqueous and organic layers.[4]

  • Cleanup (dSPE): An aliquot of the supernatant is transferred to a tube containing a cleanup sorbent (e.g., PSA, C18) to remove interferences.

  • Final Preparation: The cleaned extract is evaporated and reconstituted in a solvent suitable for injection into the respective instrument.[1]

GC/MS Method Protocol

This protocol is a generalized procedure for the analysis of PAHs, including this compound.

  • System: An Agilent 8890 GC coupled with a 7000D triple quadrupole GC/MS system or similar.[7]

  • Column: Rtx-35 (30 m, 0.32 mm I.D., 0.25 µm df) or equivalent mid-polarity column.[10]

  • Injection: Pulsed splitless injection mode is used to maximize the transfer of PAHs onto the column.[7]

  • Inlet Temperature: 300-320°C.

  • Carrier Gas: Helium.[11]

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 minutes.

    • Ramp: 5°C/min to 320°C.

    • Final hold: 12 minutes at 320°C.[10]

  • MS Detector:

    • Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[7][12]

    • Source Temperature: Minimum of 320°C to prevent condensation of high-boiling PAHs.[7]

HPLC-FLD Method Protocol

This protocol is a representative procedure for the analysis of fluorescent PAHs.

  • System: An Agilent 1200 Series HPLC or equivalent, equipped with a fluorescence detector (FLD).[8]

  • Column: Zorbax Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or a similar C18 stationary phase column designed for PAH analysis.[5][8][9]

  • Mobile Phase: A binary gradient of water and acetonitrile (B52724).[5][9]

    • Gradient Example: Start with a higher percentage of water, linearly increasing the acetonitrile percentage over the run to elute the highly nonpolar PAHs.[1]

  • Flow Rate: 1.0 - 1.8 mL/min.[5][13][14]

  • Column Temperature: Maintained at a constant temperature, for example, 20°C.[5]

  • FLD Detector:

    • Wavelengths: The excitation and emission wavelengths are programmed to change during the run to optimize the signal for different PAHs as they elute.[8][15]

Mandatory Visualizations

Analytical Workflow and Cross-Validation Logic

The following diagrams illustrate the general analytical workflow and the logical process for cross-validating the two methods.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Collection & Homogenization Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup GCMS GC/MS Analysis Cleanup->GCMS HPLC HPLC-FLD Analysis Cleanup->HPLC DataProc Data Acquisition & Integration GCMS->DataProc HPLC->DataProc Quant Quantification (Calibration Curve) DataProc->Quant Report Final Report Quant->Report

Caption: General analytical workflow for this compound analysis.

cluster_gcms GC/MS Method cluster_hplc HPLC-FLD Method cluster_comp Cross-Validation GCMS_Val Method Validation (GC/MS) GCMS_Data Quantitative Results (GC/MS) GCMS_Val->GCMS_Data Compare Comparative Analysis GCMS_Data->Compare HPLC_Val Method Validation (HPLC-FLD) HPLC_Data Quantitative Results (HPLC-FLD) HPLC_Val->HPLC_Data HPLC_Data->Compare Stats Statistical Evaluation (e.g., t-test, F-test) Compare->Stats Conclusion Conclusion on Method Equivalency Stats->Conclusion

Caption: Logical workflow for the cross-validation of analytical methods.

Conclusion

The cross-validation of GC/MS and HPLC-FLD for this compound analysis indicates that both techniques are highly capable.[1]

  • GC/MS is the superior choice when absolute confirmation and high selectivity are required, especially in complex or "dirty" sample matrices.[1]

  • HPLC-FLD often provides better sensitivity for fluorescent PAHs and is a more efficient option for routine screening and high-throughput laboratories dealing with cleaner matrices.[1]

Ultimately, the selection of the most appropriate method will be guided by the specific analytical goals, matrix complexity, regulatory requirements, and the desired level of confidence in the results. Researchers are encouraged to perform in-house validation to ensure the chosen method meets the specific demands of their application.[1]

References

A Tale of Two Species: Unraveling the Divergent Metabolic Activation of Benzo[c]phenanthrene in Humans vs. Rodents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Benzo[c]phenanthrene (B[c]Ph), a polycyclic aromatic hydrocarbon (PAH) found in environmental pollutants, presents a stark example of species-specific differences in metabolic activation, leading to varying carcinogenic potential. While a weak carcinogen in rodent models, evidence suggests B[c]Ph may pose a more significant threat to humans due to distinct metabolic pathways. This guide provides a comprehensive comparison of B[c]Ph metabolism in human and rodent models, supported by experimental data, detailed protocols, and visual representations of the key processes.

Key Metabolic Differences at a Glance

The primary divergence in B[c]Ph metabolism between humans and rodents lies in the initial epoxidation of the hydrocarbon ring. In rodents, the metabolic machinery favors the formation of the K-region 5,6-dihydrodiol, a less toxic metabolite. Conversely, human hepatic enzymes predominantly produce the 3,4-dihydrodiol, a precursor to the highly carcinogenic bay-region diol epoxide. This fundamental difference in metabolic routing has profound implications for the genotoxicity and carcinogenic risk assessment of B[c]Ph.

Quantitative Comparison of Metabolite Formation

The following table summarizes the quantitative differences in the formation of key B[c]Ph metabolites in human and rodent liver microsomes.

MetaboliteHuman Liver Microsomes (% of total metabolites)Rat Liver Microsomes (% of total metabolites)Key Takeaway
B[c]Ph-3,4-dihydrodiol Predominantly formed[1]6-17%[2]Major pathway in humans, minor in rats. This is the precursor to the ultimate carcinogen.
B[c]Ph-5,6-dihydrodiol Minor product[1]77-89%[2]Major pathway in rats, minor in humans. This is considered a detoxification pathway.

The Enzymatic Machinery: A Species-Specific Toolkit

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolic activation of PAHs. The specific CYP isoforms expressed in human versus rodent liver dictate the metabolic fate of B[c]Ph.

SpeciesPrimary CYP Enzymes InvolvedPredominant Metabolic Outcome
Human CYP1A2, CYP1B1[1][3]Formation of B[c]Ph-3,4-dihydrodiol
Rodent (Rat) CYP1A1, CYP1A2, CYP2B1[4]Formation of B[c]Ph-5,6-dihydrodiol

These differences in enzyme activity underscore the limitations of using rodent models to predict human cancer risk from B[c]Ph exposure.[1][4]

Visualizing the Metabolic Divergence

The following diagrams illustrate the distinct metabolic pathways of this compound in human and rodent models.

Metabolic Pathway of this compound in Human Liver cluster_human Human B[c]Ph B[c]Ph B[c]Ph-3,4-epoxide B[c]Ph-3,4-epoxide B[c]Ph->B[c]Ph-3,4-epoxide CYP1A2, CYP1B1 Detoxification Products Detoxification Products B[c]Ph->Detoxification Products B[c]Ph-3,4-dihydrodiol B[c]Ph-3,4-dihydrodiol B[c]Ph-3,4-epoxide->B[c]Ph-3,4-dihydrodiol Epoxide Hydrolase B[c]Ph-3,4-diol-1,2-epoxide B[c]Ph-3,4-diol-1,2-epoxide B[c]Ph-3,4-dihydrodiol->B[c]Ph-3,4-diol-1,2-epoxide CYP Enzymes DNA Adducts DNA Adducts B[c]Ph-3,4-diol-1,2-epoxide->DNA Adducts Genotoxicity

Caption: Predominant metabolic activation pathway of B[c]Ph in humans.

Metabolic Pathway of this compound in Rodent Liver cluster_rodent Rodent B[c]Ph B[c]Ph B[c]Ph-5,6-epoxide B[c]Ph-5,6-epoxide B[c]Ph->B[c]Ph-5,6-epoxide CYP1A1, CYP1A2, CYP2B1 B[c]Ph-3,4-dihydrodiol B[c]Ph-3,4-dihydrodiol B[c]Ph->B[c]Ph-3,4-dihydrodiol Minor Pathway B[c]Ph-5,6-dihydrodiol B[c]Ph-5,6-dihydrodiol B[c]Ph-5,6-epoxide->B[c]Ph-5,6-dihydrodiol Epoxide Hydrolase Detoxification Products Detoxification Products B[c]Ph-5,6-dihydrodiol->Detoxification Products

Caption: Predominant metabolic detoxification pathway of B[c]Ph in rodents.

DNA Adduct Formation: The Molecular Signature of Carcinogenesis

The ultimate carcinogenic potential of B[c]Ph is realized through the formation of covalent DNA adducts by its reactive metabolite, B[c]Ph-3,4-diol-1,2-epoxide (B[c]PhDE). Studies have shown that human cells are proficient at activating B[c]Ph to these DNA-damaging agents.

Species/ModelDNA Adduct LevelsKey Findings
Human (MCF-7 cells) Significant formation of B[c]PhDE-DNA adducts[5]Demonstrates the capacity of human cells to activate B[c]Ph to its ultimate carcinogenic form.
Rodent (Mouse Skin) Low levels of B[c]PhDE-DNA adducts detected[5]Correlates with the low tumorigenicity of B[c]Ph in this model.[5]

B[c]PhDE is known to react preferentially with adenine (B156593) residues in DNA, a characteristic that distinguishes it from other PAHs like benzo[a]pyrene (B130552) which primarily targets guanine.[6]

Experimental Protocols

This section provides a generalized methodology for assessing the in vitro metabolic activation of this compound.

In Vitro Incubation with Liver Microsomes
  • Preparation of Incubation Mixture:

    • A typical 200 µL incubation mixture consists of:

      • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

      • Magnesium chloride (5 mM)

      • Human or rodent liver microsomes (final protein concentration of 0.5 mg/mL)

      • NADPH (1 mM) as a cofactor.[7]

      • This compound (dissolved in a suitable solvent like DMSO, with final concentrations ranging from 0 to 600 µM).[7]

  • Incubation:

    • The reaction is initiated by the addition of NADPH.

    • The mixture is incubated at 37°C for a specified time (e.g., 10-30 minutes).

  • Termination and Extraction:

    • The reaction is stopped by the addition of a cold organic solvent (e.g., acetone (B3395972) or ethyl acetate).

    • The metabolites are extracted from the aqueous phase.

  • Analysis:

    • The extracted metabolites are typically analyzed and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

Visualization of the Experimental Workflow

General Workflow for In Vitro B[c]Ph Metabolism Assay Prepare Incubation Mixture Prepare Incubation Mixture Add B[c]Ph Add B[c]Ph Prepare Incubation Mixture->Add B[c]Ph Initiate with NADPH Initiate with NADPH Add B[c]Ph->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Extract Metabolites Extract Metabolites Terminate Reaction->Extract Metabolites Analyze by HPLC Analyze by HPLC Extract Metabolites->Analyze by HPLC Quantify Metabolites Quantify Metabolites Analyze by HPLC->Quantify Metabolites

Caption: A generalized workflow for studying B[c]Ph metabolism in vitro.

Conclusion: Implications for Human Health Risk Assessment

The stark differences in the metabolic activation of this compound between humans and rodents highlight the critical need for caution when extrapolating carcinogenicity data from animal models to humans.[1][4] The preferential formation of the proximate carcinogen, B[c]Ph-3,4-dihydrodiol, in human liver microsomes suggests that B[c]Ph may be a more potent carcinogen in humans than predicted by rodent bioassays.[1] This understanding is crucial for accurate risk assessment and the development of relevant biomarkers of exposure and effect in human populations. Future research should focus on further elucidating the specific human CYP polymorphisms that may influence individual susceptibility to B[c]Ph-induced carcinogenesis.

References

Inter-Laboratory Validation of an Analytical Method for Benzo[c]phenanthrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative analytical method for Benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon (PAH) of significant toxicological concern.[1][2] this compound is recognized as a potent mutagen and carcinogen, making its accurate and precise measurement in various matrices crucial for environmental monitoring, toxicology studies, and drug development.[1] This document outlines a model validation process, presenting typical performance data derived from established analytical techniques for PAHs and offering detailed experimental protocols to guide laboratories in their own validation efforts.

Comparative Performance of Analytical Methods

The validation of an analytical method across multiple laboratories is essential to ensure its robustness, reliability, and transferability. While specific inter-laboratory validation data for a standalone this compound method is not extensively published, the following tables summarize expected performance characteristics based on validated methods for structurally similar PAHs, such as Benzo[a]pyrene (B130552) and Phenanthrene (B1679779).[3][4] These data serve as a benchmark for laboratories developing and validating their own methods for this compound analysis. The primary analytical techniques considered are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), which are widely used for PAH analysis.[5][6]

Table 1: Comparison of Method Performance Parameters across Laboratories (Hypothetical Data)

ParameterLaboratory 1 (HPLC-FLD)Laboratory 2 (HPLC-FLD)Laboratory 3 (GC-MS)Acceptance Criteria
Linearity (R²) 0.99920.99890.9995≥ 0.995
Accuracy (Recovery %) 98.5%96.2%101.3%80 - 120%
Precision (RSD %)
- Intra-day2.1%2.5%1.8%≤ 15%
- Inter-day4.3%4.9%3.7%≤ 20%
Limit of Detection (LOD) 0.1 ng/mL0.15 ng/mL0.05 ng/mLReportable
Limit of Quantification (LOQ) 0.3 ng/mL0.5 ng/mL0.15 ng/mLReportable

Table 2: Alternative Method Performance - Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

ParameterExpected PerformanceKey Advantages
Linearity (R²) ≥ 0.999Higher sensitivity and specificity
Accuracy (Recovery %) 90 - 110%Reduced matrix effects
Precision (RSD %) < 10%Faster analysis times
LOD/LOQ Sub-picogram levelsSuitable for trace-level detection

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results in an inter-laboratory validation study. The following sections describe the methodologies for sample preparation and instrumental analysis for the determination of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction and clean-up of this compound from aqueous matrices such as water or biological fluids.

Materials:

  • SPE Cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Nitrogen gas supply

  • Sample (e.g., 100 mL of water)

  • Internal Standard (e.g., deuterated this compound)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Spike the sample with the internal standard. Load the 100 mL sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a methanol/water solution (50:50, v/v) to remove polar interferences.

  • Drying: Dry the cartridge under a stream of nitrogen for 30 minutes.

  • Elution: Elute the this compound and internal standard from the cartridge with 5 mL of dichloromethane.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

G cluster_prep Sample Preparation Workflow start Start: Aqueous Sample conditioning SPE Cartridge Conditioning (DCM, MeOH, H2O) start->conditioning loading Sample Loading (spiked with Internal Standard) conditioning->loading washing Washing (50% MeOH/H2O) loading->washing drying Drying (Nitrogen Stream) washing->drying elution Elution (Dichloromethane) drying->elution concentration Concentration (Nitrogen Evaporation) elution->concentration reconstitution Reconstitution (Mobile Phase/Solvent) concentration->reconstitution end End: Sample Ready for Analysis reconstitution->end

Caption: Workflow for the solid-phase extraction of this compound.

Instrumental Analysis: HPLC-FLD

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Fluorescence Detector

  • C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water

  • Gradient Program:

    • 0-2 min: 60% Acetonitrile

    • 2-20 min: Linear gradient to 100% Acetonitrile

    • 20-25 min: Hold at 100% Acetonitrile

    • 25-26 min: Linear gradient to 60% Acetonitrile

    • 26-30 min: Hold at 60% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Fluorescence Detection:

    • Excitation Wavelength: 290 nm

    • Emission Wavelength: 390 nm

G cluster_hplc HPLC-FLD Analysis Workflow injection Sample Injection (20 µL) separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection Fluorescence Detection (Ex: 290 nm, Em: 390 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: High-level workflow for the HPLC-FLD analysis of this compound.

Logical Framework for Inter-Laboratory Validation

The successful validation of an analytical method across different laboratories requires a structured approach to ensure consistency and comparability of the results. The following diagram illustrates the logical flow of an inter-laboratory validation study.

G cluster_validation Inter-Laboratory Validation Process protocol Standardized Protocol Development distribution Distribution to Participating Labs protocol->distribution analysis Sample Analysis (Common Reference Material) distribution->analysis data Data Submission & Compilation analysis->data statistical Statistical Analysis (Repeatability & Reproducibility) data->statistical report Final Validation Report statistical->report

Caption: Logical flow diagram for conducting an inter-laboratory validation study.

By following the outlined protocols and using the provided performance data as a benchmark, research, and drug development professionals can confidently validate their analytical methods for this compound, ensuring data quality and regulatory compliance.

References

comparative study of the electronic properties of Benzo[c]phenanthrene analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electronic Properties of Benzo[c]phenanthrene Analogues

This guide provides a comparative analysis of the electronic properties of this compound and its analogues, targeting researchers, scientists, and drug development professionals. The following sections detail experimental and computational data, methodologies for key experiments, and a visual representation of the experimental workflow.

Introduction to this compound Analogues

This compound is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, forming the smallest PAH with a fjord region.[1] This structural motif imparts a nonplanar, helical character to the molecule.[1] this compound and its derivatives are of significant interest due to their unique electronic and photophysical properties, which make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are critical determinants of their performance in such devices.

Comparative Electronic Properties

The electronic properties of this compound analogues can be tuned by the introduction of various functional groups. These substituents can alter the electron density distribution within the π-conjugated system, thereby modifying the HOMO and LUMO energy levels and the energy gap. The following table summarizes key electronic properties for this compound and some of its derivatives as reported in the literature.

Compound NameHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)
This compound-like system-5.86-3.252.61-
Aza-benzo[c]phenanthrene helicenes--2.63 - 2.80-
2-acetylthis compound---3.05
Methyl-6-cyanothis compound-2-carboxylate---2.91

Experimental and Computational Protocols

The determination of the electronic properties of this compound analogues involves a combination of experimental techniques and computational methods.

Experimental Protocols

1. Synthesis of this compound Analogues:

A common synthetic route to this compound derivatives involves a two-step process:

  • Heck Coupling: This step typically involves the palladium-catalyzed reaction of a haloarene with an alkene. For example, p-bromoacetophenone can be reacted with 2-vinylnaphthalene (B1218179) in the presence of a palladium(II) acetate (B1210297) catalyst, triphenylphosphine, and triethylamine (B128534) in acetonitrile. The mixture is heated at reflux under a nitrogen atmosphere.

  • Oxidative Photocyclization: The product from the Heck coupling is then dissolved in a solvent like cyclohexane (B81311) with a catalytic amount of iodine and propylene (B89431) oxide. The solution is irradiated with a high-pressure mercury lamp under an oxygen atmosphere to induce cyclization and formation of the this compound core.

2. Cyclic Voltammetry (CV) for HOMO/LUMO Determination:

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

  • Instrumentation: A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Procedure: The this compound analogue is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate). The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon). A potential is swept between a set range, and the resulting current is measured. Ferrocene is often added as an internal standard, as its oxidation potential is well-defined.

  • Data Analysis: The onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks are determined from the voltammogram. The HOMO and LUMO energies are then calculated using the following empirical equations, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is assigned a value of -4.8 eV relative to the vacuum level:

    • HOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8] The electrochemical band gap is the difference between the HOMO and LUMO energies.

3. UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination:

UV-Vis spectroscopy is used to measure the absorption of light by a molecule and to determine its optical band gap.

  • Procedure: A dilute solution of the this compound analogue is prepared in a suitable solvent (e.g., chloroform (B151607) or dichloromethane). The absorption spectrum is recorded using a spectrophotometer over a range of wavelengths.

  • Data Analysis: The optical band gap (Egopt) is estimated from the onset of the lowest energy absorption band (λonset) in the UV-Vis spectrum using the equation:

    • Egopt (eV) = 1240 / λonset (nm)

Computational Protocols

Density Functional Theory (DFT) Calculations:

DFT is a widely used computational method to predict the electronic properties of molecules.

  • Methodology: The geometry of the this compound analogue is first optimized. Then, the electronic properties are calculated using a specific functional and basis set. A commonly used combination for polycyclic aromatic hydrocarbons is the B3LYP functional with the 6-31+G(d) basis set.[2]

  • Calculated Properties: DFT calculations can provide theoretical values for the HOMO and LUMO energies, the HOMO-LUMO gap, and molecular orbital distributions. These theoretical results are often used to complement and interpret experimental findings.

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for characterizing the electronic properties of a newly synthesized this compound analogue.

G cluster_synthesis Synthesis cluster_results Data Analysis Heck_Coupling Heck Coupling Oxidative_Photocyclization Oxidative Photocyclization Heck_Coupling->Oxidative_Photocyclization Purification Purification & Characterization Oxidative_Photocyclization->Purification CV Cyclic Voltammetry Purification->CV UV_Vis UV-Vis Spectroscopy Purification->UV_Vis DFT DFT Calculations Purification->DFT HOMO_LUMO HOMO/LUMO Energies CV->HOMO_LUMO Band_Gap Electrochemical & Optical Band Gaps CV->Band_Gap UV_Vis->Band_Gap DFT->HOMO_LUMO DFT->Band_Gap

Caption: Experimental and computational workflow for electronic property characterization.

References

Assessing the Mutagenicity of Benzo[c]phenanthrene in Comparison to Other Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants known for their mutagenic and carcinogenic properties. This guide provides a comparative assessment of the mutagenicity of Benzo[c]phenanthrene (B[c]P) relative to other well-characterized PAHs, including Benzo[a]pyrene (B[a]P), Chrysene, and Dibenz[a,h]anthracene. This analysis is based on experimental data from established mutagenicity assays and an understanding of the metabolic pathways leading to their genotoxic effects.

Quantitative Mutagenicity Data

Direct quantitative comparison of the mutagenic potency of PAHs is crucial for risk assessment. The most common method for evaluating mutagenicity is the Ames test, which measures the frequency of reverse mutations in histidine-requiring strains of Salmonella typhimurium upon exposure to a chemical. The results are often expressed as the number of revertant colonies per nanomole of the tested compound.

While extensive data is available for many PAHs, specific quantitative data for this compound in a directly comparable format is limited in the readily available scientific literature. However, based on its classification by the International Agency for Research on Cancer (IARC) and available studies on its metabolites, its mutagenic potential can be contextualized. B[c]P is classified as "possibly carcinogenic to humans" (Group 2B) by IARC.[1] This classification is based on sufficient evidence in experimental animals and strong mechanistic evidence.

For a comparative perspective, the table below presents available quantitative data for other key PAHs from the Ames test, typically using the TA98 or TA100 strains of S. typhimurium with metabolic activation (S9 mix). It is important to note that while B[c]P itself may be a weak mutagen, its diol-epoxide metabolites are known to be highly mutagenic.[2]

Polycyclic Aromatic Hydrocarbon (PAH)Mutagenic Potency (Revertants/nmol) in S. typhimurium TA100 (+S9)Carcinogenicity Classification (IARC)
This compound (B[c]P) Data for the parent compound is limited. Its diol-epoxides are highly mutagenic.[2]Group 2B (Possibly carcinogenic to humans)[1]
Benzo[a]pyrene (B[a]P) ~20-50Group 1 (Carcinogenic to humans)
Chrysene ~0.1-1Group 2B (Possibly carcinogenic to humans)
Dibenz[a,h]anthracene ~10-30Group 2A (Probably carcinogenic to humans)

Note: The mutagenic potency values can vary between studies due to differences in experimental conditions (e.g., S9 preparation, dose range). The data presented here is an approximate range for comparative purposes.

Metabolic Activation: The Key to Mutagenicity

PAHs are not direct-acting mutagens; they require metabolic activation by cellular enzymes to become genotoxic. This process, primarily mediated by cytochrome P450 (CYP) enzymes, converts the parent PAH into highly reactive electrophilic metabolites, such as diol epoxides, which can then bind to DNA to form adducts. These DNA adducts, if not repaired, can lead to mutations during DNA replication.[3]

The generalized metabolic activation pathway for PAHs is depicted below:

PAH_Metabolism PAH Parent PAH Epoxide Arene Oxide PAH->Epoxide CYP450 Diol trans-Dihydrodiol Epoxide->Diol Epoxide Hydrolase DiolEpoxide Diol Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP450 Adduct DNA Adduct DiolEpoxide->Adduct Covalent Binding DNA DNA DNA->Adduct Mutation Mutation Adduct->Mutation DNA Replication

Metabolic activation pathway of Polycyclic Aromatic Hydrocarbons (PAHs).

Experimental Protocols

Ames Test for Mutagenicity of PAHs

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[4]

Objective: To determine if a test compound can induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • S9 fraction from induced rat liver for metabolic activation

  • S9 cofactor mix (NADP+, Glucose-6-phosphate, MgCl₂, KCl)

  • Molten top agar (B569324)

  • Minimal glucose agar plates

Procedure:

  • Preparation of Bacterial Cultures: Inoculate the selected Salmonella typhimurium strain into nutrient broth and incubate overnight to obtain a log-phase culture.

  • Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor mix. This mixture provides the necessary enzymes for the metabolic activation of pro-mutagens like PAHs.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (or a buffer for the non-activation control).

  • Plating: Add molten top agar to the test tube, gently vortex, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.

The workflow for a typical Ames test is illustrated below:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Bacteria Bacterial Culture (S. typhimurium) Mix Combine Bacteria, Test Compound, & S9 Mix Bacteria->Mix TestCompound Test Compound (e.g., B[c]P in DMSO) TestCompound->Mix S9Mix S9 Mix (Metabolic Activation) S9Mix->Mix TopAgar Add Top Agar Mix->TopAgar PourPlate Pour onto Minimal Glucose Agar Plate TopAgar->PourPlate Incubate Incubate at 37°C (48-72 hours) PourPlate->Incubate Count Count Revertant Colonies Incubate->Count Result Assess Mutagenicity Count->Result

Experimental workflow for the Ames test.

Conclusion

While direct, comprehensive quantitative data for the mutagenicity of the parent this compound molecule is not as readily available as for other PAHs like Benzo[a]pyrene, the existing evidence strongly supports its genotoxic potential. Its classification as an IARC Group 2B carcinogen and the high mutagenicity of its diol-epoxide metabolites indicate that it is a significant environmental mutagen.[1][2] Further quantitative studies on the parent B[c]P compound using standardized Ames testing protocols are warranted to provide a more precise comparison with other PAHs and to refine risk assessments. The experimental protocols and metabolic pathways detailed in this guide provide a framework for conducting such comparative studies and for understanding the mechanistic basis of PAH-induced mutagenicity.

References

Benzo[c]phenanthrene: A Guide to its Use as a Reference Standard in PAH Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) is critical for environmental monitoring, toxicological assessment, and ensuring the safety of pharmaceutical products. Benzo[c]phenanthrene, a four-ring PAH, serves as a crucial reference standard in these analytical workflows. This guide provides a comprehensive comparison of this compound with other common PAH standards, supported by experimental data and detailed analytical protocols.

Comparison of this compound with Alternative PAH Reference Standards

The selection of a reference standard is fundamental to the accuracy and reliability of PAH analysis. While this compound is a widely used calibrant, other PAHs are also employed, often in mixtures, to cover a range of volatilities and chromatographic behaviors. The choice of standard depends on the specific analytical method, the matrix being analyzed, and the regulatory requirements.

Reference StandardMolecular WeightKey Characteristics & Applications
This compound 228.29A four-ring PAH often included in standard mixtures for environmental and food analysis. Its intermediate volatility makes it a good marker for a range of PAHs.
Naphthalene 128.17The simplest PAH (two rings), highly volatile. Used to assess the recovery of lighter PAHs which can be lost during sample preparation.[1]
Phenanthrene 178.23A three-ring PAH, commonly found in environmental samples. Often used as a representative for mid-range molecular weight PAHs.
Benzo[a]pyrene 252.31A five-ring PAH, well-known for its high carcinogenic potential and often a required analyte in regulatory methods. Its stability and response are critical benchmarks.[2]
Chrysene 228.29A four-ring isomer of this compound, frequently analyzed alongside it. Comparing their chromatographic separation is a common method validation parameter.
Benzo[b]fluoranthene 252.31A five-ring PAH, often found in complex mixtures with other isomers like Benzo[k]fluoranthene and Benzo[j]fluoranthene.
Indeno[1,2,3-cd]pyrene 276.33A six-ring PAH, one of the higher molecular weight PAHs, used to verify the chromatographic performance for less volatile compounds.
Dibenz[a,h]anthracene 278.35A five-ring PAH, also a potent carcinogen. Its stability has been noted to be higher than some other PAHs under heating conditions.[2]

Performance Data of PAH Reference Standards

The performance of a reference standard is evaluated based on several parameters, including recovery rates during sample preparation, stability under various conditions, and the linearity and reproducibility of the analytical response. The following table summarizes typical performance data for selected PAHs from various studies. It is important to note that these values can vary significantly depending on the matrix, extraction method, and analytical instrumentation.

PAH StandardAnalytical MethodMatrixAverage Recovery (%)Relative Standard Deviation (RSD) (%)Linearity (R²)
NaphthaleneGC-MSRiver Water72.1 - 88.4< 10> 0.99
PhenanthreneHPLC-FLDWastewater70.7 - 86.8< 10> 0.99
This compound GC-MS----
Benzo[a]anthraceneHPLC-FLDPlant Material90 - 95< 10> 0.99
ChryseneHPLC-FLDPlant Material90 - 95< 10> 0.99
Benzo[b]fluorantheneHPLC-FLDPlant Material90 - 95< 10> 0.99
Benzo[a]pyreneHPLC-FLDPlant Material90 - 95< 10> 0.99
Indeno[1,2,3-cd]pyreneGC-MSSoil85 (approx.)< 15> 0.99
Dibenz[a,h]anthraceneGC-MSSoil~100< 15> 0.99

Note: Direct comparative recovery and stability data for this compound under the same conditions as the other listed standards were not available in the reviewed literature. However, its inclusion in certified reference material mixes implies its stability and suitability for these applications.

Experimental Protocols

Accurate PAH quantification relies on robust and well-validated experimental protocols. Below are detailed methodologies for the analysis of PAHs in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Protocol 1: PAH Analysis in Soil by GC-MS

This protocol is based on elements from U.S. EPA Method 8270.

1. Sample Preparation and Extraction:

  • Sample Homogenization: Air-dry the soil sample and sieve to remove large debris.

  • Internal Standard Spiking: Spike a known amount of a deuterated PAH internal standard (e.g., phenanthrene-d10, chrysene-d12) into the sample prior to extraction.

  • Extraction: Use an appropriate extraction technique such as Soxhlet, Pressurized Liquid Extraction (PLE), or Microwave-Assisted Extraction (MAE) with a suitable solvent (e.g., hexane/acetone mixture).

  • Cleanup: The extract may require cleanup to remove interferences. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for PAH separation (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injector: Splitless mode at 280 °C.

    • Oven Program: Start at 60°C, hold for 1 min, ramp to 320°C at 8°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target PAHs and their corresponding internal standards.

Protocol 2: PAH Analysis in Water by HPLC-FLD

This protocol is based on elements from U.S. EPA Method 610.

1. Sample Preparation and Extraction:

  • Sample Collection: Collect water samples in amber glass bottles and store at 4°C.

  • Internal Standard Spiking: Spike a known amount of an appropriate internal standard into the water sample.

  • Liquid-Liquid Extraction (LLE): Extract the water sample (e.g., 1 L) three times with dichloromethane (B109758) (60 mL each).

  • Drying and Concentration: Pass the combined extracts through anhydrous sodium sulfate (B86663) to remove water. Concentrate the extract to 1 mL using a Kuderna-Danish (K-D) apparatus.

  • Solvent Exchange: Exchange the solvent to acetonitrile (B52724) for compatibility with the reversed-phase HPLC system.

2. Instrumental Analysis:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile, ramp to 100% over 20 minutes, and hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Fluorescence Detector (FLD):

    • Use a programmed sequence of excitation and emission wavelengths optimized for the detection of individual PAHs as they elute from the column.

Visualizations

Metabolic Activation of this compound

The carcinogenicity of this compound is attributed to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts that may lead to mutations. This process is primarily mediated by cytochrome P450 (CYP) enzymes.

Metabolic Activation of this compound Metabolic Activation of this compound BcP This compound BcP_epoxide This compound-3,4-epoxide BcP->BcP_epoxide CYP1A1, CYP1A2 BcP_diol trans-Benzo[c]phenanthrene-3,4-dihydrodiol (Proximate Carcinogen) BcP_epoxide->BcP_diol Epoxide Hydrolase BcP_diol_epoxide This compound-3,4-diol-1,2-epoxide (Ultimate Carcinogen) BcP_diol->BcP_diol_epoxide CYP1B1 DNA_adduct DNA Adducts (with dG and dA) BcP_diol_epoxide->DNA_adduct Covalent Binding Mutation Mutations DNA_adduct->Mutation

Caption: Metabolic activation pathway of this compound leading to DNA adduct formation.

General Workflow for PAH Analysis

The analysis of PAHs in environmental samples follows a standardized workflow to ensure accurate and reproducible results.

PAH Analysis Workflow General Workflow for PAH Analysis Sample Sample Collection (e.g., Soil, Water) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction (e.g., LLE, Soxhlet, PLE) Spiking->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration Analysis Instrumental Analysis (GC-MS or HPLC-FLD) Concentration->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

Safety Operating Guide

Safe Disposal of Benzo[c]phenanthrene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of Benzo[c]phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is critical for ensuring laboratory safety and environmental protection. As a suspected carcinogen, this compound requires strict adherence to hazardous waste protocols. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the safe disposal of this compound and associated waste materials. A comprehensive disposal plan should be established and approved by your institution's Environmental Health & Safety (EHS) department before any work with this chemical begins.[1][2]

Immediate Safety and Handling

Before generating any waste, ensure all safety measures are in place. All work involving this compound must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particulates and vapors.[2][3]

Personal Protective Equipment (PPE): Personnel must wear appropriate PPE at all times when handling this compound or its waste.[4]

  • Gloves: Chemical-impermeable gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A designated lab coat, preferably disposable.

  • Respiratory Protection: May be required depending on the procedure; consult your institution's safety protocols.

Waste Segregation and Containment

Proper segregation is the first step in the disposal process. Never mix this compound waste with non-hazardous trash or other chemical waste streams unless specifically instructed by your EHS office.

  • Solid Waste: This category includes unused or expired this compound powder, contaminated gloves, bench paper, wipes, and other disposable labware.[5]

    • Procedure: Collect all solid waste in a dedicated, durable, and sealable container lined with a heavy-duty plastic bag.[4]

  • Liquid Waste: This includes solutions containing this compound and the first rinse from decontaminating glassware.

    • Procedure: Collect all liquid waste in a designated, leak-proof, and chemically compatible container. Ensure the container is kept tightly closed when not in use.[4]

  • Empty Containers: The original chemical container is considered hazardous waste until properly decontaminated.

    • Procedure: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972), isopropanol) capable of removing the chemical residue.[4][6] This rinsate is hazardous and must be collected as liquid waste.[6] After triple-rinsing, deface the original label, remove the cap, and dispose of the container as regular trash or according to institutional policy.[4][6]

Labeling and Storage

Proper labeling and storage are critical for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an explicit warning such as "DANGER/CAUTION – CHEMICAL CARCINOGEN".[5]

  • Storage: Store sealed waste containers in a designated, secure area, such as a satellite accumulation area or a ventilated cabinet.[1][4] The storage area should have secondary containment to prevent the spread of material in case of a leak.[5]

Regulatory and Disposal Data

This compound is regulated as a hazardous substance. While specific codes can vary, it falls under the general category of Polycyclic Aromatic Hydrocarbons (PAHs), many of which are listed hazardous wastes under the Resource Conservation and Recovery Act (RCRA).

ParameterDetailsRegulation / Reference
Primary Disposal Method High-temperature controlled incineration at a licensed chemical destruction facility.[4][7]Resource Conservation and Recovery Act (RCRA)
Prohibited Disposal Discharge to sewer systems or disposal in general waste bins is strictly forbidden.[1][4]Clean Water Act / RCRA
EPA Waste Classification As a PAH, it is treated as hazardous. Similar PAHs like Benzo[a]pyrene are listed as U022.[8]Environmental Protection Agency (EPA)
Reportable Quantity (RQ) The EPA requires reporting of environmental releases of many PAHs exceeding one pound.[9]Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA)

Experimental Protocols

Protocol 1: Decontamination of Work Surfaces

This procedure should be performed after each session involving this compound.

  • Preparation: Ensure the work surface (preferably a tray or plastic-backed absorbent paper) is clear of all equipment.[2]

  • Initial Wipe: Carefully wipe down the entire work surface with a disposable towel dampened with a solvent, such as acetone or isopropanol, to dissolve the chemical residue.[3][10]

  • Second Wash: Following the solvent wipe, wash the surface thoroughly with soap and water.[3]

  • Waste Collection: All used towels, wipes, and disposable bench coverings must be collected as solid hazardous waste.[3]

  • PPE Removal: Remove disposable gloves by turning them inside out and place them in the solid hazardous waste container. Wash hands thoroughly.[3]

Protocol 2: Small Spill Management

This protocol applies to minor spills of solid this compound within a fume hood.

  • Alert Personnel: Immediately notify others in the laboratory of the spill.[3]

  • Isolate and Secure: Restrict access to the area. Remove all sources of ignition.[4]

  • Dampen Material: To prevent the generation of airborne dust, gently dampen the spilled solid with a suitable solvent like acetone.[10]

  • Absorb and Collect: Use absorbent paper or pads from a chemical spill kit to carefully collect the dampened material.[10] Do not brush or sweep the dry powder.

  • Final Decontamination: Wipe the spill area with absorbent paper dampened with acetone, followed by a soap and water wash, as described in the decontamination protocol.[10]

  • Package Waste: Seal all contaminated absorbent materials and any contaminated PPE in a vapor-tight plastic bag or a dedicated container.[10] Label the container as hazardous waste for disposal.

For larger spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_lab Laboratory Procedures cluster_ehs EHS & Contractor Procedures gen 1. Waste Generation (Solid, Liquid, Sharps) seg 2. Segregate Waste (Dedicated Containers) gen->seg label_cont 3. Label Container (Hazardous Waste, Carcinogen) seg->label_cont store 4. Secure Storage (Ventilated, Secondary Containment) label_cont->store pickup 5. Schedule Waste Pickup (Contact EHS Office) store->pickup transport 6. Transport (Licensed Contractor) pickup->transport dispose 7. Final Disposal (High-Temperature Incineration) transport->dispose

Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Disposal Plan for Benzo[c]phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Benzo[c]phenanthrene. Adherence to these protocols is mandatory to ensure personal safety and regulatory compliance. This compound is a polycyclic aromatic hydrocarbon (PAH) and is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1] It is also recognized as a potent mutagen. Exposure can cause skin and eye irritation, and it is harmful if inhaled, swallowed, or absorbed through the skin.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to minimize all potential routes of exposure. The following table summarizes the minimum PPE requirements.

PPE CategorySpecificationRationale
Hand Protection Double gloving with a Viton or Butyl rubber outer glove and a Nitrile inner glove.This compound is an aromatic hydrocarbon. While specific breakthrough data for this compound is limited, data for similar aromatic compounds show that Viton and Butyl rubber offer superior resistance.[2][3][4] Nitrile gloves alone provide poor protection against aromatic hydrocarbons.[2][3][5]
Eye and Face Protection Chemical safety goggles with a face shield.Protects against splashes and airborne particles of this compound.
Respiratory Protection A NIOSH-approved half-mask respirator with organic vapor and particulate filter cartridges.This compound can be harmful if inhaled. A respirator is essential when handling the solid compound or solutions.
Protective Clothing A disposable, solid-front, back-tying protective gown over a lab coat.Provides a barrier against skin contact and contamination of personal clothing.
Foot Protection Closed-toe shoes with shoe covers.Prevents contamination of footwear and subsequent spread of the chemical.
Glove Selection and Breakthrough Times

Due to the lack of specific permeation data for this compound, the following table provides estimated breakthrough times for glove materials based on their performance against structurally similar aromatic hydrocarbons. These are estimates and should be used as a guideline only. Gloves should be changed immediately upon any suspected contamination.

Glove MaterialEstimated Breakthrough TimeRecommendation
Viton > 8 hoursRecommended Outer Glove
Butyl Rubber > 8 hoursRecommended Outer Glove
Nitrile < 1 hourRecommended Inner Glove (for splash protection and dexterity)
Neoprene < 1 hourNot Recommended
Natural Rubber (Latex) < 1 hourNot Recommended

Note: Breakthrough times are influenced by factors such as glove thickness, chemical concentration, temperature, and duration of exposure.

Operational Plan for Handling this compound

A clear and systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key steps from preparation to post-handling procedures.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Designated Work Area prep_ppe->prep_workspace handling_weigh Weighing (in a chemical fume hood) prep_workspace->handling_weigh handling_dissolve Dissolving (in a chemical fume hood) handling_weigh->handling_dissolve post_decontaminate Decontaminate Work Surfaces handling_dissolve->post_decontaminate post_dispose Dispose of Waste post_decontaminate->post_dispose post_doff Doff PPE post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, sealed hazardous waste container.
Contaminated PPE (gloves, gown, shoe covers) Collect in a designated, sealed hazardous waste bag.
Liquid Waste (solutions containing this compound) Collect in a sealed, labeled, and compatible hazardous waste container.

EPA Hazardous Waste Classification: While this compound does not have a specific, individual EPA hazardous waste code, it falls under the category of polycyclic aromatic hydrocarbons.[1] Wastes containing PAHs may be classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[1][6] It is often a constituent of "F-listed" wastes from non-specific sources.[7] All waste generated from handling this compound should be managed as hazardous waste.

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

This compound Waste Disposal Plan start Waste Generated is_contaminated Is it contaminated with this compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No segregate Segregate by Waste Type (Solid, Liquid, PPE) hazardous_waste->segregate label_container Use Labeled, Sealed, Compatible Containers segregate->label_container ehs_pickup Arrange for EHS Pickup label_container->ehs_pickup

Caption: A logical flow for the safe and compliant disposal of this compound waste.

Experimental Protocols

Permeation Testing of Glove Materials (Modified ASTM F739)

This protocol outlines a general method for assessing the breakthrough time of a chemical through a glove material.

  • Sample Preparation: Cut a circular sample from the palm section of the glove to be tested.

  • Test Cell Assembly: Mount the glove sample in a permeation test cell, separating the challenge chamber (where the chemical is introduced) from the collection chamber.

  • Challenge Chemical Introduction: Introduce a solution of this compound in a suitable solvent (e.g., isopropanol) into the challenge chamber, ensuring continuous contact with the glove material.

  • Collection and Analysis: At specified time intervals, withdraw a sample from the collection chamber (which contains a collection medium, typically a gas or liquid).

  • Analytical Method: Analyze the collected sample using a sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of this compound.

  • Breakthrough Time Determination: The breakthrough time is defined as the time elapsed from the initial contact of the chemical with the glove material to the detection of the chemical in the collection medium at a specified permeation rate.[8]

Decontamination Procedure

  • Prepare Decontamination Solution: Prepare a fresh solution of a strong oxidizing agent, such as a potassium permanganate (B83412) solution or a commercially available decontamination solution for PAHs.

  • Initial Wipe: Using disposable absorbent pads soaked in the decontamination solution, wipe down all contaminated surfaces, starting from the least contaminated area and moving towards the most contaminated area.

  • Second Wipe: Repeat the wiping process with fresh absorbent pads and decontamination solution.

  • Rinse: Wipe down the surfaces with absorbent pads soaked in deionized water to remove any residual decontamination solution.

  • Final Wipe: Wipe the surfaces dry with clean absorbent pads.

  • Waste Disposal: Dispose of all used absorbent pads and any contaminated cleaning materials as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzo[c]phenanthrene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzo[c]phenanthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.